molecular formula C9H10ClNO2 B112986 (s)-3-Amino-3-(2-chlorophenyl)propanoic acid CAS No. 763922-37-8

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Cat. No.: B112986
CAS No.: 763922-37-8
M. Wt: 199.63 g/mol
InChI Key: NXXFYRJVRISCCP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-3-(2-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXFYRJVRISCCP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353299
Record name (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763922-37-8
Record name (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid is a non-proteinogenic β-amino acid derivative recognized for its significant potential as a chiral building block in pharmaceutical research and development. Its unique structure, featuring a chlorine-substituted phenyl group at the β-position, makes it a valuable intermediate in the synthesis of complex bioactive molecules and peptide-based drugs. This compound is of particular interest in the field of neuropharmacology, where its structural similarity to endogenous amino acid neurotransmitters suggests its utility in the development of novel therapeutics targeting neurological disorders.[1][2] The chiral nature of the molecule is critical, as different enantiomers can exhibit distinct biological activities, making the enantiomerically pure (S)-form an essential asset for targeted drug discovery.[1]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry and drug design.

Table 1: Compound Identification and Nomenclature
IdentifierValueSource
IUPAC Name (3S)-3-amino-3-(2-chlorophenyl)propanoic acidPubChem
CAS Number 763922-37-8Chem-Impex[1]
Molecular Formula C₉H₁₀ClNO₂PubChem[3]
Synonyms L-β-Phe(2-Cl)-OH, (S)-2-Chloro-β-phenylalanine, (S)-3-(2-CHLOROPHENYL)-BETA-ALANINEChem-Impex[1]
Table 2: Physicochemical Properties
PropertyValueNotesSource
Molecular Weight 199.63 g/mol -PubChem[3]
Appearance White Powder-Chem-Impex[1]
Melting Point Not availableData for the (R)-enantiomer is 223 °C (dec.)Chem-Impex
Boiling Point 336.5 ± 32.0 °C at 760 mmHgPredictedECHEMI
Density 1.3 ± 0.1 g/cm³PredictedECHEMI
Optical Rotation [α]D²⁵ = +26 ± 2º (c=1 in 0.5 N NaOH)Specific rotation confirms the (S)-enantiomerChem-Impex[1]
Purity ≥ 99% (HPLC)-Chem-Impex[1]
Storage Conditions Store at 0 - 8 °CRecommended for maintaining stabilityChem-Impex[1]
Table 3: Spectral Data
TechniqueData HighlightsSource
Mass Spectrometry MS2, Precursor m/z: 198.0327 ([M-H]⁻), Major Fragments: 154.1, 137.0PubChem[3]
Infrared (IR) Spectroscopy Data available from KBr-Pellet techniquePubChem[3]

Experimental Protocols and Methodologies

General Synthesis of Racemic 3-Amino-3-(aryl)propanoic Acid

A common method for synthesizing β-amino acids is the Rodionov reaction, which involves a three-component condensation of an aldehyde, malonic acid, and ammonia (or an ammonia source like ammonium acetate).

Methodology:

  • Reaction Setup: A suspension of 2-chlorobenzaldehyde, malonic acid, and ammonium acetate is prepared in a suitable solvent, typically ethanol.

  • Condensation: The mixture is heated under reflux for several hours (e.g., 6-8 hours). During this process, a Knoevenagel condensation occurs, followed by a Michael addition of ammonia and subsequent decarboxylation.

  • Isolation: The reaction mixture is cooled, and the precipitated crude product is isolated by filtration.

  • Purification: The crude solid is washed with a cold solvent (e.g., ethanol) and dried under reduced pressure to yield the racemic 3-amino-3-(2-chlorophenyl)propanoic acid.

Strategies for Chiral Resolution

Obtaining the enantiomerically pure (S)-form requires a resolution step. Two primary strategies for this are enzymatic resolution and chiral high-performance liquid chromatography (HPLC).

1. Enzymatic Resolution Protocol (General Strategy): Enzymatic resolution leverages the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated and unacylated forms.

  • Esterification: The racemic β-amino acid is first converted to its corresponding ester (e.g., ethyl ester) to serve as a substrate for the enzyme.

  • Enantioselective Acylation: The racemic ester is dissolved in an appropriate organic solvent. An acyl donor (e.g., butyl butanoate) and a lipase (e.g., Candida antarctica lipase A) are added.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature, and the conversion is monitored over time using techniques like HPLC. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the desired (S)-enantiomer unreacted.

  • Separation: Once a suitable conversion (ideally close to 50%) is reached, the enzyme is filtered off. The mixture containing the unreacted (S)-ester and the acylated (R)-amide can be separated using standard chromatographic techniques or acid-base extraction.

  • Hydrolysis: The isolated (S)-ester is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

2. Chiral HPLC Separation (Analytical and Preparative): Chiral HPLC is a powerful technique for both analyzing enantiomeric purity and for preparative-scale separation.

  • Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) or macrocyclic glycopeptide-based columns are common choices for separating amino acid derivatives.

  • Mobile Phase Optimization: A mobile phase is developed, often consisting of a mixture of a non-polar solvent (like hexane) and an alcohol (like 2-propanol or ethanol) for normal-phase chromatography. Additives such as trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) may be used to improve peak shape and resolution.

  • Injection and Elution: The racemic mixture is dissolved in the mobile phase and injected into the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.

  • Fraction Collection: For preparative separations, the fractions corresponding to each enantiomer peak are collected separately.

  • Solvent Removal: The solvent is removed from the collected fractions (e.g., by rotary evaporation) to yield the isolated, enantiomerically pure compound.

Visualized Workflows and Potential Signaling Pathways

Generalized Synthetic and Resolution Workflow

The following diagram illustrates the logical workflow for producing the enantiomerically pure (S)-enantiomer from commercially available starting materials.

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution cluster_hplc Alternative: Chiral HPLC start 2-Chlorobenzaldehyde + Malonic Acid + Ammonium Acetate reflux Reflux in Ethanol (Rodionov Reaction) start->reflux isolate Cooling & Filtration reflux->isolate racemate Racemic 3-Amino-3- (2-chlorophenyl)propanoic Acid isolate->racemate esterify Esterification racemate->esterify hplc Preparative Chiral HPLC on Racemate racemate->hplc enzyme Enzymatic Acylation (e.g., Lipase) esterify->enzyme separate Chromatographic Separation enzyme->separate hydrolyze Hydrolysis separate->hydrolyze s_enantiomer (s)-3-Amino-3- (2-chlorophenyl)propanoic Acid hydrolyze->s_enantiomer hplc->s_enantiomer

Caption: Generalized workflow for synthesis and chiral resolution.

Potential Mechanism of Action: Modulation of GABAergic Synapse

Given its structural similarity to amino acids and the known activity of its 4-chloro analog as a weak GABA-B receptor antagonist, a plausible hypothesis is that this compound may interact with neurotransmitter systems.[4][5] The following diagram illustrates a potential modulatory role at an inhibitory GABAergic synapse. Note: This pathway is hypothetical and serves as a framework for further investigation.

GABA_Synapse Hypothetical Modulation of a GABAergic Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal glutamate Glutamate gad GAD glutamate->gad Glutamate Decarboxylase gaba_vesicle GABA Vesicle gad->gaba_vesicle Packaging gaba_release gaba_vesicle->gaba_release gaba_b_pre GABAB Receptor (Autoreceptor) gaba_release->gaba_b_pre gaba_a GABAA Receptor (Ion Channel) gaba_release->gaba_a Binds gaba_b_post GABAB Receptor (GPCR) gaba_release->gaba_b_post Binds cl_influx Cl- Influx gaba_a->cl_influx hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization compound (s)-3-Amino-3- (2-chlorophenyl) propanoic acid compound->gaba_b_post Potential Antagonist?

Caption: Hypothetical modulation of a GABAergic synapse.

This technical guide provides a comprehensive overview of the known chemical properties and synthetic strategies for this compound. While its precise biological target remains an area for active research, its structural characteristics strongly suggest potential applications in modulating neurotransmitter pathways, making it a compound of high interest for the development of next-generation therapeutics.

References

A Technical Guide to (S)-3-Amino-3-(2-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 763922-37-8

An In-depth Report for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-3-Amino-3-(2-chlorophenyl)propanoic acid, a chiral non-proteinogenic β-amino acid of significant interest in the fields of medicinal chemistry and neuropharmacology. This document consolidates critical data on its physicochemical properties, established and potential applications, detailed experimental protocols, and insights into its biological significance.

Core Compound Data

This compound is a derivative of β-alanine containing a 2-chlorophenyl substituent at the β-position. This substitution imparts specific steric and electronic properties that are crucial for its biological activity and make it a valuable chiral building block in organic synthesis.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 763922-37-8N/A
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
IUPAC Name (3S)-3-amino-3-(2-chlorophenyl)propanoic acid[2]
Appearance White to off-white solid/powderN/A
Purity Typically ≥97% - ≥99% (by HPLC)N/A
Optical Rotation [α]²⁵_D_ = +26 ± 2° (c=1 in 0.5 N NaOH)N/A
Storage Conditions 0-8 °C, protect from light[3]

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile intermediate in the synthesis of complex organic molecules and pharmacologically active compounds.

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals, with a particular focus on therapeutics targeting neurological disorders. Its chiral nature is essential for creating stereospecific drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.[3]

  • Neurotransmitter Research: Due to its structural similarity to endogenous amino acid neurotransmitters like GABA and glutamate, this β-amino acid and its derivatives are valuable tools for studying neurotransmitter pathways. They can be used to probe receptor binding sites, modulate synaptic transmission, and help elucidate the mechanisms underlying brain function and disease.[3]

  • Peptide Synthesis: Incorporation of non-natural β-amino acids like this one into peptides can create peptidomimetics with enhanced metabolic stability and novel conformational properties. These modified peptides are more resistant to enzymatic degradation, a significant advantage in drug design.[3]

  • Biochemical Assays: The compound can be utilized in various biochemical assays to assess the activity of specific enzymes and receptors, aiding in the high-throughput screening and discovery of new drug candidates.[3]

Experimental Protocols

General Protocol for Asymmetric Synthesis of this compound

This protocol is a generalized representation based on common methodologies for the enantioselective synthesis of β-amino acids and may require optimization.

Principle: The core of this asymmetric synthesis is the stereoselective addition of a carbon nucleophile (e.g., a silyl ketene acetal) to a chiral N-sulfinyl imine derived from 2-chlorobenzaldehyde. The chiral auxiliary (the N-sulfinyl group) directs the nucleophilic attack to one face of the imine, establishing the desired (S)-stereochemistry at the β-carbon. Subsequent removal of the auxiliary and hydrolysis of the ester yields the target amino acid.

Step 1: Synthesis of the Chiral N-Sulfinyl Imine

  • To a solution of 2-chlorobenzaldehyde (1.0 eq) in an anhydrous, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add (R)-tert-butanesulfinamide (1.05 eq).

  • Add a dehydrating agent, such as anhydrous copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dehydrating agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude chiral N-sulfinyl imine, which can often be used in the next step without further purification.

Step 2: Asymmetric Mannich-type Reaction

  • In a separate flask, prepare the silyl ketene acetal by reacting methyl acetate (or another suitable ester) with a strong base like lithium diisopropylamide (LDA) followed by quenching with a silylating agent (e.g., trimethylsilyl chloride, TMSCl). Alternatively, a pre-formed silyl ketene acetal can be used.

  • Dissolve the crude N-sulfinyl imine from Step 1 in an anhydrous solvent (e.g., DCM or THF) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the silyl ketene acetal (1.5-2.0 eq) to the cooled imine solution.

  • Stir the reaction at -78 °C for several hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup (e.g., extraction with an organic solvent like ethyl acetate, washing with brine, drying over anhydrous sodium sulfate).

  • Purify the product by column chromatography on silica gel to isolate the protected β-amino ester.

Step 3: Deprotection and Hydrolysis

  • Dissolve the purified product from Step 2 in a suitable solvent such as methanol or dioxane.

  • Add an aqueous solution of a strong acid, such as hydrochloric acid (HCl) (e.g., 3-4 M), to cleave the N-sulfinyl group.

  • Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitor by TLC).

  • Following the cleavage of the sulfinyl group, the ester can be hydrolyzed. This can sometimes be achieved in the same acidic step with heating, or by subsequent addition of a base (e.g., lithium hydroxide, LiOH) followed by acidification to yield the final carboxylic acid.

  • Isolate the final product, this compound, which may precipitate upon neutralization of the solution. The product can be collected by filtration and purified by recrystallization.

Chiral HPLC Analysis

To determine the enantiomeric excess (e.e.) of the final product, a chiral High-Performance Liquid Chromatography (HPLC) method is essential.

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose phenylcarbamates, is often effective. Alternatively, macrocyclic glycopeptide-based columns (e.g., teicoplanin-based) are excellent for underivatized amino acids.

  • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and a polar alcohol like isopropanol or ethanol.[4] For macrocyclic glycopeptide columns, a reverse-phase, LC-MS compatible mobile phase (e.g., water:methanol:formic acid) can be used.

  • Detection: UV detection is standard. If derivatization with a fluorogenic agent is performed, fluorescence detection can provide higher sensitivity.[4]

  • Method Validation: The method should be validated according to ICH guidelines to ensure its accuracy and reliability.[4]

Biological Activity and Signaling Pathways

β-amino acids, including β-aryl derivatives, can interact with the central nervous system (CNS) in various ways, often by mimicking or interfering with the action of natural amino acid neurotransmitters.

Potential Mechanism of Action

The primary inhibitory neurotransmitter in the CNS is gamma-aminobutyric acid (GABA), while glutamate is the primary excitatory neurotransmitter.[5][6] The structural similarity of this compound to these key signaling molecules suggests that its biological effects, and those of its derivatives, are likely mediated through the modulation of GABAergic or glutamatergic systems.

Potential mechanisms include:

  • Receptor Binding: Acting as an agonist or antagonist at GABA receptors (e.g., GABA-A, GABA-B) or glutamate receptors (e.g., NMDA, AMPA).

  • Transporter Inhibition: Inhibiting the reuptake of GABA or glutamate from the synaptic cleft, thereby prolonging their signaling effects.

  • Enzyme Modulation: Affecting the activity of enzymes involved in the synthesis or degradation of amino acid neurotransmitters, such as glutamic acid decarboxylase (GAD), which synthesizes GABA from glutamate.[5]

The diagram below illustrates a conceptual model of how an exogenous β-amino acid derivative might modulate synaptic transmission.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitter) Post_Receptor Postsynaptic Receptor Vesicle->Post_Receptor Release Pre_Receptor Autoreceptor Transporter Reuptake Transporter Signal Postsynaptic Signaling Cascade Post_Receptor->Signal Activation Compound This compound Derivative Compound->Pre_Receptor Modulation Compound->Transporter Inhibition Compound->Post_Receptor Modulation (Agonist/Antagonist)

Caption: Conceptual diagram of potential interactions of a β-amino acid derivative at a synapse.

Safety and Handling

Based on aggregated GHS data for the racemic mixture, 3-Amino-3-(2-chlorophenyl)propanoic acid should be handled with care.

  • Hazard Statements: May be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[1]

Conclusion

This compound is a chiral building block with significant potential in medicinal chemistry and neuropharmacology. Its value lies in its utility as a precursor for stereochemically defined drug candidates, particularly those aimed at modulating neurotransmitter systems in the CNS. The synthetic methodologies, while requiring careful control of stereochemistry, are well-established in principle, allowing for the production of this and related compounds for further investigation. Future research will likely focus on incorporating this moiety into novel molecular scaffolds to develop next-generation therapeutics for a range of neurological and psychiatric disorders.

References

In-Depth Technical Guide to the Structure Elucidation of (s)-3-Amino-3-(2-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid, a chiral building block of significant interest in pharmaceutical research and development. The unique structural features of this non-proteinogenic β-amino acid, particularly the presence of a stereocenter and a 2-chlorophenyl moiety, make it a valuable component in the synthesis of novel therapeutics, especially in the field of neuropharmacology. This document outlines the key analytical techniques and experimental protocols employed to confirm its chemical structure, stereochemistry, and purity.

Molecular Structure and Properties

This compound is a derivative of β-alanine with a 2-chlorophenyl group attached to the β-carbon. The "(S)" designation indicates the stereochemical configuration at this chiral center.

Molecular Diagram:

G cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dissolve sample in suitable solvent Ionization Electrospray Ionization (ESI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., Ion Trap) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation G Racemic Racemic Mixture (R and S enantiomers) Interaction Diastereomeric Interactions Racemic->Interaction CSP Chiral Stationary Phase (CSP) CSP->Interaction MobilePhase Mobile Phase MobilePhase->Interaction Separation Separation of Enantiomers Interaction->Separation Detection Detection (e.g., UV) Separation->Detection Chromatogram Chromatogram with Two Resolved Peaks Detection->Chromatogram

An In-Depth Technical Guide to (S)-3-Amino-3-(2-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(2-chlorophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid with significant applications in pharmaceutical research and development. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) positions it as a valuable building block for the synthesis of neurologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and chiral resolution, and an exploration of its role as a key intermediate in drug discovery, with a focus on its interaction with neurotransmitter pathways.

Physicochemical Properties

This compound is a white solid at room temperature. Its molecular and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
CAS Number 763922-37-8[2]
Appearance White Powder[2]
Optical Rotation [α]D²⁵ +26 ± 2º (c=1 in 0.5 N NaOH)[2]
Purity ≥ 99% (HPLC)[2]
Storage Conditions 0 - 8 °C[2]

Synthesis and Chiral Resolution

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the racemic mixture followed by chiral resolution to isolate the desired (S)-enantiomer.

Experimental Protocol: Synthesis of Racemic 3-Amino-3-(2-chlorophenyl)propanoic Acid

A common and efficient method for the synthesis of racemic β-amino acids is the one-pot reaction of an aldehyde with malonic acid and ammonium acetate.[3][4][5]

Reaction:

2-chlorobenzaldehyde + Malonic acid + Ammonium acetate → (±)-3-Amino-3-(2-chlorophenyl)propanoic acid

Materials:

  • 2-chlorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

Procedure:

  • A suspension of 2-chlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol is prepared in a round-bottom flask.[5]

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours.[5]

  • As the reaction proceeds, a white precipitate of the racemic β-amino acid will form.[5]

  • After the reaction is complete, the mixture is cooled to room temperature, and the precipitate is collected by filtration.[5]

  • The crude product is washed with cold ethanol to remove any unreacted starting materials and byproducts.[5]

  • The resulting white solid, racemic 3-Amino-3-(2-chlorophenyl)propanoic acid, is dried under reduced pressure.[5]

Experimental Protocol: Chiral Resolution

The separation of the racemic mixture to yield the pure (S)-enantiomer can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Methodology: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

Instrumentation and Conditions:

  • Column: A teicoplanin-based chiral stationary phase, such as an Astec CHIROBIOTIC® T column, is particularly effective for the separation of underivatized amino acids.

  • Mobile Phase: A simple, LC-MS compatible mobile phase can be developed. The retention and selectivity are influenced by the type and concentration of the organic modifier (e.g., methanol, acetonitrile) and any additives.

  • Detection: UV detection at a suitable wavelength.

General Procedure:

  • Prepare a solution of the racemic 3-Amino-3-(2-chlorophenyl)propanoic acid in the mobile phase.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

  • Inject the sample onto the chiral HPLC column.

  • Collect the fraction corresponding to the (S)-enantiomer, which can be identified by comparing its retention time to a known standard or by its optical rotation.

  • The solvent is then removed from the collected fraction to yield the purified (S)-enantiomer.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2] Its structural features make it a valuable building block in medicinal chemistry.

Role as a GABA Analogue

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[6] Molecules that can modulate the GABAergic system are of significant interest for treating conditions such as anxiety, epilepsy, and spasticity. This compound is a GABA analogue, and its derivatives have been investigated for their activity at GABA receptors.[6] For instance, the structurally related compound baclofen (β-(4-chlorophenyl)-GABA) is a potent GABA-B receptor agonist used as a muscle relaxant.[7][8] The para-chloro analogue of the title compound has been shown to be a weak antagonist at the GABA-B receptor.[9]

Signaling Pathways and Experimental Workflows

Synthesis and Resolution Workflow

The overall process for obtaining enantiomerically pure this compound can be visualized as a straightforward workflow.

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution 2-chlorobenzaldehyde 2-chlorobenzaldehyde Reaction Reaction 2-chlorobenzaldehyde->Reaction Malonic_acid Malonic_acid Malonic_acid->Reaction Ammonium_acetate Ammonium_acetate Ammonium_acetate->Reaction Racemic_mixture Racemic_mixture Reaction->Racemic_mixture Reflux in Ethanol Chiral_HPLC Chiral_HPLC Racemic_mixture->Chiral_HPLC S-enantiomer S-enantiomer Chiral_HPLC->S-enantiomer Collection R-enantiomer R-enantiomer Chiral_HPLC->R-enantiomer Collection G S_Compound (S)-3-Amino-3-(2-chlorophenyl) propanoic acid Derivative GABAB_R GABA-B Receptor S_Compound->GABAB_R Binds to G_Protein G-protein (Gi/o) GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx Inhibition Inhibition of Neurotransmitter Release K_efflux->Inhibition Ca_influx->Inhibition

References

An In-depth Technical Guide to (s)-3-Amino-3-(2-chlorophenyl)propanoic Acid: Synonyms, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid, a chiral amino acid derivative of interest in pharmaceutical research and development. The document covers its chemical identity, synthesis, and potential pharmacological applications, with a focus on its role as a building block for neurologically active compounds.

Chemical Identity and Synonyms

This compound is a non-proteinogenic β-amino acid. Its structure, featuring a chlorophenyl group at the β-position, makes it a valuable intermediate in medicinal chemistry.[1] The chiral nature of the compound allows for stereospecific interactions with biological targets.[1]

Below is a summary of its identifiers and synonyms compiled from various chemical databases.

Identifier TypeValue
IUPAC Name (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid
CAS Number 763922-37-8[1]
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol [2]
PubChem CID 239929[1]
MDL Number MFCD04113675[1]

A comprehensive list of synonyms is provided in the table below for easy reference.

SynonymSource/Type
L-β-Fe(2-Cl)-OHCommon Abbreviation[1]
(S)-2-Chloro-β-phenylalanineAlternative Name[1]
(S)-3-(2-CHLOROPHENYL)-BETA-ALANINEChemical Name
H-b-Phe(2-Cl)-OHChemical Name
L-beta-(2-chlorophenyl)alanineChemical Name
Benzenepropanoic acid, β-amino-2-chloro-, (βS)-Indexed Name

Note: This compound is primarily a research chemical and a synthetic intermediate; therefore, it is not marketed under any trade names.

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of rac-3-Amino-3-(4-chlorophenyl)propanoic acid [3]

This protocol describes a one-pot synthesis that can be conceptually applied to the 2-chloro isomer.

  • Reaction: A suspension of p-chlorobenzaldehyde (40.0 mmol), malonic acid (40.2 mmol), and ammonium acetate (53.4 mmol) in 70 mL of ethanol is heated under reflux for 8 hours.

  • Work-up: The resulting white precipitate is filtered off and washed with cold ethanol.

  • Purification: The crude product is dried under reduced pressure to yield the racemic amino acid.

For the enantiomerically pure (s)-isomer, an asymmetric synthesis or a chiral resolution step would be necessary. Asymmetric hydrogenation of a suitable enamine precursor or enzymatic resolution are common industrial methods for obtaining single enantiomers.

Below is a logical workflow for the synthesis and subsequent chiral separation.

G General Synthesis Workflow cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution A 2-Chlorobenzaldehyde D One-pot reaction (e.g., in Ethanol, reflux) A->D B Malonic Acid B->D C Ammonium Acetate C->D E rac-3-Amino-3-(2-chlorophenyl)propanoic acid D->E G Diastereomer Formation E->G F Chiral Resolving Agent F->G H Separation of Diastereomers (e.g., Crystallization) G->H I Acidification H->I J This compound I->J G Hypothesized GABA B Receptor Signaling Pathway cluster_membrane Cell Membrane GABAB_R GABA B Receptor (GABAB1/GABAB2) G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel GIRK K⁺ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP converts Ca_influx Ca²⁺ Influx ↓ Ca_channel->Ca_influx K_efflux K⁺ Efflux ↑ K_channel->K_efflux GABA GABA or Analog GABA->GABAB_R ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

References

The Advent of a Key Chiral Building Block: A Technical Guide to (S)-3-Amino-3-(2-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(2-chlorophenyl)propanoic acid, a chiral non-proteinogenic β-amino acid, has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique structural features, including the presence of a stereocenter and a halogenated phenyl ring, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the discovery, history, synthesis, and pharmacological significance of this compound and its derivatives, with a focus on its applications in the development of novel therapeutics, particularly for neurological disorders.

Historical Context and Discovery

The development of synthetic methodologies for β-amino acids has been a subject of considerable interest for over a century, driven by their presence in natural products and their unique conformational properties which lend themselves to the creation of peptidomimetics with enhanced stability against enzymatic degradation.[1][2] Early methods for the synthesis of β-amino acids were often challenging, requiring multi-step procedures.

While the precise moment of the first synthesis of this compound is not prominently documented in readily available literature, its development can be situated within the broader history of the asymmetric synthesis of 3-amino-3-arylpropanoic acids. Significant advancements in the late 20th and early 21st centuries, particularly in catalytic enantioselective reactions, have made chiral β-amino acids like the title compound more accessible for research and development.[1] The interest in this specific compound and its analogues has been largely propelled by the search for novel therapeutic agents targeting the central nervous system.

A notable advancement in the synthesis of related compounds was reported in a 2021 study by Zagaja et al., which detailed the synthesis of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives as potential anticonvulsant and analgesic agents.[3][4][5][[“]] This research provides a modern, well-documented synthesis of a closely related racemic precursor and offers significant insights into the pharmacological potential of this structural class.

Experimental Protocols

The following sections detail the synthesis of a key racemic intermediate, (R,S)-3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid, as described by Zagaja et al. (2021), which serves as a foundational method for accessing compounds of this type.[3]

Synthesis of (R,S)-3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid

Reaction Scheme:

G cluster_compound Compound 6 cluster_targets Molecular Targets cluster_effect Cellular Effect compound_6 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione na_channel Voltage-gated Sodium Channel (Site 2) compound_6->na_channel Binds to ca_channel L-type Calcium Channel compound_6->ca_channel Binds to reduced_excitability Reduced Neuronal Excitability na_channel->reduced_excitability Leads to ca_channel->reduced_excitability Leads to outcome Anticonvulsant Activity reduced_excitability->outcome Results in

References

An In-depth Technical Guide to the Biological Activity of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid is a synthetic amino acid derivative with significant potential in neuropharmacology. As a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), this compound is a subject of interest for its potential modulatory effects on the central nervous system. This technical guide provides a comprehensive overview of the putative biological activity of this compound, drawing upon data from structurally related compounds. It outlines detailed experimental protocols for the determination of its pharmacological profile, including receptor binding and functional assays. Furthermore, this document presents visual representations of the presumed signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound is a chiral non-proteinogenic β-amino acid. Its structural similarity to GABA and other neurologically active compounds has positioned it as a valuable building block in medicinal chemistry for the development of novel therapeutics targeting neurological disorders[1]. The presence of a chlorophenyl group can significantly influence its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its affinity for biological targets. While specific biological activity data for this enantiomer is not extensively published, its positional isomer, 3-amino-3-(4-chlorophenyl)propanoic acid, has been identified as a weak antagonist of the GABA-B receptor. This suggests that this compound may also interact with the GABAergic system.

Putative Biological Target and Mechanism of Action

Based on the pharmacology of structurally similar molecules, the primary biological target for this compound is likely the GABA-B receptor. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. As a potential antagonist, this compound would bind to the GABA-B receptor without activating it, thereby blocking the effects of the endogenous agonist, GABA.

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit can then modulate the activity of downstream effectors, primarily inhibiting adenylyl cyclase and modulating ion channel activity. As an antagonist, this compound would prevent these downstream effects.

GABA_B_Antagonist_Pathway cluster_membrane Cell Membrane cluster_extracellular GABAB_R GABA-B Receptor G_protein Gαβγ GABAB_R->G_protein No Activation AC Adenylyl Cyclase G_protein->AC No Inhibition cAMP cAMP AC->cAMP Conversion Continues ATP ATP ATP->AC Compound This compound Compound->GABAB_R Binds & Blocks

GABA-B receptor antagonist signaling pathway.

Quantitative Data Presentation

To facilitate the systematic evaluation of the biological activity of this compound, the following tables are provided as templates for organizing experimental data.

Table 1: GABA-B Receptor Binding Affinity

RadioligandTest CompoundKi (nM)n
[³H]-CGP54626This compoundData to be determined
[³H]-BaclofenThis compoundData to be determined

Table 2: Functional Antagonism at the GABA-B Receptor

Assay TypeAgonistTest CompoundpA₂Schild Slope
[³⁵S]GTPγS BindingGABAThis compoundData to be determinedData to be determined
cAMP AccumulationForskolin + GABAThis compoundData to be determinedData to be determined

Table 3: Activity at GABA Transporters (GATs)

Transporter SubtypeTest CompoundIC₅₀ (µM)% Inhibition at 100 µM
GAT-1This compoundData to be determinedData to be determined
GAT-2This compoundData to be determinedData to be determined
GAT-3This compoundData to be determinedData to be determined
BGT-1This compoundData to be determinedData to be determined

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

GABA-B Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for the GABA-B receptor using a competitive binding assay with a radiolabeled antagonist.

Binding_Assay_Workflow start Start prep Prepare cell membranes expressing GABA-B receptors start->prep incubate Incubate membranes with [³H]-CGP54626 and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand via rapid filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC₅₀ and calculate Kᵢ quantify->analyze end End analyze->end

Radioligand binding assay workflow.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human GABA-B1b and GABA-B2 subunits.

  • [³H]-CGP54626 (specific activity ~50 Ci/mmol).

  • This compound.

  • Unlabeled GABA for non-specific binding determination.

  • Binding buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Thaw the cell membranes on ice.

  • Dilute the membranes in binding buffer to a final protein concentration of 50-100 µ g/well .

  • In a 96-well plate, add 50 µL of binding buffer for total binding, 50 µL of 1 mM GABA for non-specific binding, and 50 µL of varying concentrations of this compound.

  • Add 50 µL of [³H]-CGP54626 to all wells to a final concentration of 1-2 nM.

  • Add 100 µL of the diluted membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of cold wash buffer.

  • Dry the filters and place them in scintillation vials with 4-5 mL of scintillation cocktail.

  • Count the radioactivity in a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, and then calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the activation of G-proteins coupled to the GABA-B receptor and can be used to determine if the test compound acts as an agonist or an antagonist.

Materials:

  • Cell membranes from cells expressing GABA-B receptors.

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • GABA.

  • This compound.

  • GDP.

  • Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

Procedure:

  • Pre-incubate the cell membranes with SPA beads for 30 minutes on ice.

  • In a 96-well plate, add assay buffer, varying concentrations of the test compound, and a fixed concentration of GABA (e.g., EC₅₀ concentration). For agonist mode, GABA is omitted.

  • Add 10 µM GDP to each well.

  • Add the membrane/bead mixture to each well.

  • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

  • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Centrifuge the plate to allow the beads to settle.

  • Measure the radioactivity using a microplate scintillation counter.

  • For antagonist activity, determine the ability of the test compound to inhibit GABA-stimulated [³⁵S]GTPγS binding and calculate the pA₂ value.

GABA Transporter Uptake Assay

This protocol is to assess the inhibitory activity of the test compound on the four major GABA transporter subtypes.

Materials:

  • HEK293 cells transiently or stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1.

  • [³H]-GABA (specific activity ~30-60 Ci/mmol).

  • This compound.

  • Known GAT inhibitors for positive controls (e.g., Tiagabine for GAT-1).

  • Uptake buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or control inhibitors for 10-20 minutes at room temperature.

  • Add [³H]-GABA to a final concentration of 10-50 nM and incubate for a short period (e.g., 1-10 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Determine the IC₅₀ values for the inhibition of GABA uptake for each transporter subtype.

Conclusion

This compound represents a promising scaffold for the development of novel neuropharmacological agents. While direct evidence of its biological activity is currently limited, its structural relationship to known GABA-B receptor antagonists provides a strong rationale for its investigation within the GABAergic system. The experimental protocols and data presentation frameworks provided in this guide are intended to facilitate a thorough and systematic characterization of this compound's pharmacological profile. Further research into its activity at GABA-B receptors, as well as other potential targets such as GABA transporters, will be crucial in elucidating its therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid is a chiral amino acid derivative with a structure analogous to the neurotransmitter γ-aminobutyric acid (GABA). Its chemical scaffold, particularly its similarity to baclofen (β-(4-chlorophenyl)-GABA), a well-established GABA-B receptor agonist, positions it as a compound of significant interest in neuropharmacology. This technical guide delineates the core mechanism of action of this compound, drawing upon evidence from structurally related compounds to elucidate its function as a modulator of the GABA-B receptor. This document provides a comprehensive overview of its pharmacological activity, the downstream signaling pathways it influences, and detailed experimental protocols for its characterization.

Core Mechanism of Action: GABA-B Receptor Antagonism

The primary mechanism of action of this compound is hypothesized to be the competitive antagonism of the GABA-B receptor. While direct quantitative data for the (s)-2-chloro isomer is not extensively available in public literature, compelling evidence from its structural analog, 3-amino-3-(4-chlorophenyl)propanoic acid, demonstrates weak but specific antagonistic activity at the GABA-B receptor.[1][2] This antagonism arises from its ability to bind to the orthosteric site on the GABA-B1 subunit of the heterodimeric GABA-B receptor without inducing the conformational change necessary for receptor activation.[3][4][5] By occupying this site, it prevents the endogenous ligand, GABA, from binding and initiating the downstream signaling cascade.[6]

The GABA-B Receptor and Its Signaling Cascade

The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[4][5][6][7][8] It functions as an obligate heterodimer of GABA-B1 and GABA-B2 subunits.[4][5][7][8] The GABA-B1 subunit is responsible for binding ligands like GABA, while the GABA-B2 subunit is crucial for G-protein coupling and signaling.[3][4][5]

Upon agonist binding, the GABA-B receptor activates inhibitory Gαi/o proteins, leading to:

  • Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]

  • Modulation of ion channels:

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the postsynaptic neuron.[7]

    • Inhibition of voltage-gated calcium channels (VGCCs) on presynaptic terminals, which in turn reduces the release of neurotransmitters.[7][9]

By acting as an antagonist, this compound blocks these agonist-induced effects, thereby disinhibiting the neuron and potentially leading to an increase in neuronal excitability and neurotransmitter release.

GABA_B_Antagonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA-B Receptor (GABAB1/GABAB2) GABA->GABAB_R Binds & Activates Antagonist This compound Antagonist->GABAB_R Binds & Blocks G_protein Gαi/o-βγ GABAB_R->G_protein No Activation AC Adenylyl Cyclase G_protein->AC No Inhibition GIRK GIRK Channel (Closed) G_protein->GIRK No Activation VGCC Ca²⁺ Channel (Open) G_protein->VGCC No Inhibition cAMP ↓ cAMP Ca_influx ↑ Ca²⁺ Influx VGCC->Ca_influx Neurotransmitter_release ↑ Neurotransmitter Release Ca_influx->Neurotransmitter_release

GABA-B receptor antagonist signaling pathway.

Quantitative Pharmacological Data

As previously mentioned, specific quantitative data for this compound is scarce. However, the data for its 4-chloro isomer provides a valuable reference point for its expected potency.

CompoundReceptorAssayPotency (pA2)Reference
3-Amino-3-(4-chlorophenyl)propanoic acidGABA-BGuinea Pig Ileum3.5[1]
2-Amino-2-(4-chlorophenyl)ethylphosphonic acidGABA-BGuinea Pig Ileum3.8[1]
2-Amino-2-(4-chlorophenyl)ethanesulfonic acidGABA-BGuinea Pig Ileum4.0[1]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.

Experimental Protocols

The characterization of compounds acting on the GABA-B receptor typically involves a combination of binding and functional assays.

Radioligand Binding Assay for GABA-B Receptor

This assay determines the affinity of a test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.

Materials:

  • Radioligand: [³H]-GABA or a specific GABA-B antagonist like [³H]-CGP54626.

  • Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue (e.g., cortex or cerebellum).

  • Assay Buffer: Tris-HCl buffer containing physiological concentrations of ions.

  • Test Compound: this compound at various concentrations.

  • Non-specific Binding Control: A high concentration of a known GABA-B receptor ligand (e.g., unlabeled GABA or baclofen).

  • Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and perform differential centrifugation to isolate the synaptosomal membrane fraction. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-radioactive ligand.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Synaptosomal Membranes start->prep_membranes setup_assay Set up Assay Plate: - Membranes - [³H]-Ligand - Test Compound prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filtrate Rapid Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 & Ki count->analyze end End analyze->end

References

Technical Guide: Determining the Solubility Profile of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive guide to the experimental determination of the solubility profile for (s)-3-Amino-3-(2-chlorophenyl)propanoic acid. As of the writing of this guide, specific, publicly available quantitative solubility data for this compound is limited. The methodologies described herein represent standard industry practices for generating such a profile.

Introduction to this compound

This compound is an amino acid derivative that serves as a valuable building block in pharmaceutical research and development.[1][2] Its structure, featuring a chlorophenyl group, makes it a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders.[1][2] Given its potential role in drug discovery, understanding its physicochemical properties, especially solubility, is critical for formulation development, bioavailability, and overall therapeutic efficacy.

Compound Properties:

PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₂[3][4]
Molecular Weight199.63 g/mol [3][4]
IUPAC Name(3S)-3-amino-3-(2-chlorophenyl)propanoic acidChem-Impex

The Importance of Solubility in Drug Development

Solubility, the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, is a critical determinant of a drug candidate's success. Poor solubility can lead to a number of challenges, including:

  • Limited Bioavailability: Low solubility in the gastrointestinal tract can limit a drug's absorption, reducing its oral bioavailability.[5]

  • Inaccurate In Vitro Assay Results: Poorly soluble compounds can precipitate in in vitro assays, leading to unreliable data.[5]

  • Formulation Difficulties: Developing a stable and effective dosage form for a poorly soluble compound can be challenging and costly.[5]

Therefore, a thorough understanding of a compound's solubility profile across different conditions (pH, temperature, solvent systems) is essential during the early stages of drug discovery and development.[6]

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined using two primary approaches: kinetic and thermodynamic solubility assays.

Kinetic Solubility Assays

Kinetic solubility is a high-throughput method used in early drug discovery to quickly assess the solubility of a large number of compounds.[6][7][8] It measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer.[6][9] This method is prone to supersaturation and may not represent true equilibrium solubility.

Detailed Protocol: Nephelometric Kinetic Solubility Assay [8][10]

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 20 mM.[7]

  • Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.[10]

  • Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations.[10]

  • Incubation: The plate is typically shaken for a short period, for instance, 2 hours at 25°C.[6]

  • Precipitation Detection: The formation of a precipitate is detected by measuring the scattering of light using a nephelometer.[8][10]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

Thermodynamic (Equilibrium) Solubility Assays

Thermodynamic solubility, also known as equilibrium solubility, measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[5] This is a more accurate and time-consuming method, often considered the "gold standard," and is crucial for lead optimization and formulation development.[11] The shake-flask method is a common technique for determining thermodynamic solubility.[6]

Detailed Protocol: Shake-Flask Thermodynamic Solubility Assay [6][12]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).[13]

  • Incubation: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[6][9]

  • Phase Separation: After incubation, the undissolved solid is separated from the solution by centrifugation or filtration.[6][12]

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][12]

  • Data Analysis: The thermodynamic solubility is reported as the measured concentration of the saturated solution (e.g., in µg/mL or µM).[12]

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described solubility assays.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_solution Prepare DMSO Stock Solution dispense_stock Dispense Stock into Plate stock_solution->dispense_stock Transfer add_buffer Add Aqueous Buffer dispense_stock->add_buffer Dilution incubate Incubate (e.g., 2h @ 25°C) add_buffer->incubate Mixing measure_scattering Measure Light Scattering (Nephelometry) incubate->measure_scattering Precipitation Detection determine_solubility Determine Kinetic Solubility measure_scattering->determine_solubility Data Interpretation

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_solid Add Excess Solid to Buffer shake Shake (24-72h @ const. Temp) add_solid->shake Suspension separate Centrifuge or Filter shake->separate Equilibrated Slurry quantify Quantify by HPLC/LC-MS separate->quantify Saturated Solution report_solubility Report Thermodynamic Solubility quantify->report_solubility Concentration Data

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Conclusion

References

Spectroscopic Data for (s)-3-Amino-3-(2-chlorophenyl)propanoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (s)-3-Amino-3-(2-chlorophenyl)propanoic acid, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following sections present the available and predicted spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.6Multiplet4HAromatic protons (C₆H₄)
~ 4.5 - 4.8Triplet/Doublet of Doublets1HMethine proton (CH-NH₂)
~ 2.8 - 3.1Doublet of Doublets2HMethylene protons (CH₂-COOH)
VariableBroad Singlet3HAmino protons (-NH₃⁺)
VariableBroad Singlet1HCarboxylic acid proton (-COOH)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 175 - 178Carboxylic acid carbon (C=O)
~ 138 - 142Aromatic carbon attached to CH (C-CH)
~ 130 - 135Aromatic carbon attached to Cl (C-Cl)
~ 127 - 130Aromatic carbons (CH)
~ 50 - 55Methine carbon (CH-NH₂)
~ 40 - 45Methylene carbon (CH₂-COOH)
Infrared (IR) Spectroscopy

While a specific peak list for this compound is not widely published, the expected absorption bands for its functional groups can be predicted based on established IR spectroscopy principles. The PubChem database indicates that an FTIR spectrum has been acquired using a KBr-Pellet technique.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3000 - 3300BroadO-H stretch (Carboxylic acid)
2800 - 3100MediumN-H stretch (Amine)
1700 - 1725StrongC=O stretch (Carboxylic acid)
1550 - 1650MediumN-H bend (Amine)
1450 - 1600Medium-WeakC=C stretch (Aromatic)
1000 - 1100MediumC-N stretch
750 - 780StrongC-Cl stretch
Mass Spectrometry (MS)

Experimental MS-MS data for 3-Amino-3-(2-chlorophenyl)propanoic acid is available from the PubChem database. The data was obtained using an ion trap (IT) mass spectrometer.[1]

Table 4: MS-MS Data for 3-Amino-3-(2-chlorophenyl)propanoic acid

Precursor IonPrecursor m/zTop Peak (m/z)2nd Highest Peak (m/z)3rd Highest Peak (m/z)
[M+H]⁺200.0473182.9140141
[M-H]⁻198.0327137154.198

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • 5 mm NMR tube

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument should be tuned and locked to the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is typically used.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • The pulse angle is typically set to 30-45 degrees.

    • An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are commonly used.

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • The spectral width should encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

    • A pulse angle of 30-45 degrees is standard.

    • An acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds are appropriate.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, phase correction, and baseline correction. The spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality infrared spectrum of the solid-state sample to identify its functional groups.

Materials:

  • This compound sample (1-2 mg)

  • Infrared (IR) grade Potassium Bromide (KBr) (approx. 100-200 mg)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Gently grind 1-2 mg of the sample with 100-200 mg of dry IR-grade KBr in an agate mortar. The mixture should be ground to a fine, homogeneous powder.

    • Transfer the powder to the pellet press die.

  • Pellet Formation: Apply pressure to the die according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electrospray Ionization - ESI)

Objective: To determine the molecular weight and obtain fragmentation information for structural confirmation.

Materials:

  • This compound sample (~1 mg)

  • High-purity solvent (e.g., methanol, acetonitrile, water with 0.1% formic acid)

  • Mass spectrometer (e.g., ESI-TOF, ESI-Q-TOF, or Ion Trap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent. The solvent should be compatible with the ESI source.

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

    • For fragmentation analysis (MS-MS), select the precursor ion of interest ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate product ions.

  • Data Analysis: Determine the accurate mass of the molecular ions and their fragments. Compare the experimental mass with the calculated exact mass to confirm the elemental composition.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the molecular structure and its spectroscopic signatures.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Sample of This compound NMR_Prep Dissolve in deuterated solvent Sample->NMR_Prep IR_Prep Grind with KBr and press into pellet Sample->IR_Prep MS_Prep Dissolve in volatile solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H and ¹³C Acquisition) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer (KBr Pellet Analysis) IR_Prep->IR_Acq MS_Acq Mass Spectrometer (ESI-MS and MS-MS) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS_Acq->MS_Data

Caption: Experimental workflow for spectroscopic analysis.

structural_spectroscopic_relationship cluster_functional_groups Key Structural Features cluster_signatures Expected Spectroscopic Signatures Molecule This compound Aromatic 2-Chlorophenyl Group Molecule->Aromatic Amine Amino Group (-NH₂) Molecule->Amine Carboxyl Carboxylic Acid (-COOH) Molecule->Carboxyl Chiral Chiral Center (C-3) Molecule->Chiral MS_Sig MS: [M+H]⁺ at m/z 200.0473 [M-H]⁻ at m/z 198.0327 Molecule->MS_Sig Aromatic_Sig ¹H NMR: ~7.2-7.6 ppm ¹³C NMR: ~127-142 ppm IR: ~1450-1600 cm⁻¹ (C=C), ~750-780 cm⁻¹ (C-Cl) Aromatic->Aromatic_Sig Amine_Sig ¹H NMR: Broad signal ¹³C NMR: ~50-55 ppm (CH-N) IR: ~2800-3100 cm⁻¹ (N-H stretch) Amine->Amine_Sig Carboxyl_Sig ¹H NMR: Broad signal ¹³C NMR: ~175-178 ppm (C=O) IR: ~3000-3300 cm⁻¹ (O-H), ~1700-1725 cm⁻¹ (C=O) Carboxyl->Carboxyl_Sig

References

An In-depth Technical Guide to the Thermochemical Properties of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid. Due to the current lack of available experimental data for this specific compound in the reviewed literature, this document focuses on the requisite experimental protocols and theoretical approaches necessary for its full thermochemical characterization. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, enabling them to systematically evaluate the thermodynamic stability and behavior of this and similar compounds.

Introduction

This compound is a chiral, non-proteinogenic β-amino acid. Its structure, featuring a chlorophenyl group, suggests potential applications in medicinal chemistry and as a building block for novel peptidomimetics and other bioactive molecules[1]. A thorough understanding of the thermochemical properties of this compound is crucial for its development and application. These properties, including enthalpy of formation, entropy, specific heat capacity, and Gibbs free energy of formation, govern the compound's stability, solubility, and reactivity, which are critical parameters in drug design, formulation, and manufacturing processes.

This guide outlines the standard experimental and computational methodologies for determining these vital thermochemical parameters.

Compound Identification and Properties

A summary of the known identifiers and computed physical properties for this compound is presented in Table 1. It is important to note that specific experimental thermochemical data are not currently available in the public domain.

Table 1: Compound Identification and Computed Properties

PropertyValueSource
IUPAC Name (3S)-3-amino-3-(2-chlorophenyl)propanoic acidPubChem
Molecular Formula C₉H₁₀ClNO₂PubChem[2]
Molecular Weight 199.63 g/mol PubChem[2]
CAS Number 763922-37-8Chem-Impex[1]
Canonical SMILES C1=CC=C(C(=C1)C(CC(=O)O)N)ClPubChem[2]
InChI Key NXXFYRJVRISCCP-UHFFFAOYSA-NPubChem[2]
Computed XLogP3 1.4PubChem
Computed Topological Polar Surface Area 63.3 ŲPubChem[2]
Computed Rotatable Bond Count 3PubChem

Theoretical Framework for Thermochemical Analysis

The primary thermochemical properties of interest are:

  • Standard Enthalpy of Formation (ΔHf°) : The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states[3][4]. It is a fundamental measure of a molecule's energetic stability.

  • Standard Molar Entropy (S°) : A measure of the randomness or disorder of a substance.

  • Specific Heat Capacity (Cp) : The amount of heat required to raise the temperature of a unit mass of a substance by one degree Celsius.

  • Gibbs Free Energy of Formation (ΔGf°) : A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It is a key indicator of the spontaneity of a formation reaction.

These properties are interrelated through the fundamental thermodynamic equation:

ΔG° = ΔH° - TΔS°

Where:

  • ΔG° is the standard Gibbs free energy change

  • ΔH° is the standard enthalpy change

  • T is the absolute temperature

  • ΔS° is the standard entropy change

Experimental Determination of Thermochemical Properties

The following sections detail the experimental protocols for determining the key thermochemical properties of this compound.

Synthesis of this compound

A plausible synthetic route for the target compound is a one-pot reaction involving 2-chlorobenzaldehyde, malonic acid, and a source of ammonia, followed by chiral resolution.

G Workflow for the Synthesis of this compound cluster_synthesis One-Pot Synthesis cluster_purification Purification and Resolution Reactants 2-Chlorobenzaldehyde Malonic Acid Ammonium Acetate Solvent Ethanol Reactants->Solvent Dissolve Reflux Reflux (e.g., 6-8 hours) Solvent->Reflux Precipitation Cooling and Precipitation Reflux->Precipitation Filtration Filtration and Washing Precipitation->Filtration Crude Crude Racemic Product Filtration->Crude Recrystallization Recrystallization Crude->Recrystallization ChiralAgent Addition of Chiral Resolving Agent Recrystallization->ChiralAgent Diastereomer_Separation Diastereomer Separation (e.g., Fractional Crystallization) ChiralAgent->Diastereomer_Separation Acidification Acidification Diastereomer_Separation->Acidification FinalProduct This compound Acidification->FinalProduct

Caption: Generalized workflow for the synthesis and purification of the target compound.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the heat flow associated with thermal transitions in a material as a function of temperature. It can be used to measure melting point, enthalpy of fusion, and specific heat capacity.

  • Sample Preparation : A small, accurately weighed sample (typically 2-10 mg) of high-purity, dry this compound powder is placed in an aluminum DSC pan. The pan is hermetically sealed. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup : The DSC instrument is calibrated for temperature and enthalpy using a standard material (e.g., indium). The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program : The sample is subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) to a temperature above the expected melting point, an isothermal hold, and then a cooling ramp.

  • Data Analysis : The DSC thermogram (heat flow vs. temperature) is analyzed to determine:

    • Melting Point (Tm) : The temperature at the peak of the endothermic melting event.

    • Enthalpy of Fusion (ΔHfus) : The area under the melting peak.

    • Specific Heat Capacity (Cp) : Determined from the difference in heat flow between the sample and a baseline run.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability and decomposition temperatures.

  • Sample Preparation : A small, accurately weighed sample (typically 5-20 mg) of the compound is placed in a TGA crucible (e.g., alumina).

  • Instrument Setup : The TGA instrument is tared with the empty crucible. The crucible with the sample is then placed on the microbalance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate.

  • Temperature Program : The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Analysis : The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates.

G Workflow for Experimental Thermochemical Characterization cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_calculation Data Interpretation and Calculation Sample High-Purity Crystalline Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA BombCal Bomb Calorimetry Sample->BombCal DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Specific Heat Capacity (Cp) DSC->DSC_Data TGA_Data Decomposition Temperature (Td) Thermal Stability TGA->TGA_Data BombCal_Data Enthalpy of Combustion (ΔHc) BombCal->BombCal_Data ThermoEq Thermodynamic Equations DSC_Data->ThermoEq TGA_Data->ThermoEq HessLaw Hess's Law Calculation BombCal_Data->HessLaw FinalProps Enthalpy of Formation (ΔHf°) Gibbs Free Energy of Formation (ΔGf°) Entropy (S°) HessLaw->FinalProps ThermoEq->FinalProps

Caption: A logical workflow for the experimental determination of thermochemical properties.

Bomb Calorimetry

To determine the standard enthalpy of formation, the standard enthalpy of combustion (ΔHc°) is first measured using a bomb calorimeter.

  • Sample Preparation : A pellet of a known mass of the compound is placed in a sample holder within a high-pressure vessel (the "bomb"). A fuse wire is positioned in contact with the sample.

  • Assembly and Pressurization : A small, known amount of water is added to the bomb to saturate the internal atmosphere. The bomb is sealed and pressurized with pure oxygen.

  • Calorimetry : The bomb is placed in a container with a precisely known volume of water. The initial temperature of the water is recorded. The sample is ignited, and the temperature change of the water is carefully measured.

  • Calculation : The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid).

  • Enthalpy of Formation Calculation : The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational methods can provide valuable estimates of thermochemical properties.

G Logical Relationships in Computational Thermochemistry cluster_input Input cluster_methods Computational Methods cluster_output Predicted Properties Structure Molecular Structure of This compound QC Quantum Chemical Calculations (e.g., DFT, ab initio) Structure->QC GC Group Contribution Methods Structure->GC Hf Enthalpy of Formation (ΔHf°) QC->Hf Gf Gibbs Free Energy of Formation (ΔGf°) QC->Gf S Entropy (S°) QC->S Cp Specific Heat Capacity (Cp) QC->Cp GC->Hf GC->Cp

Caption: Interrelation of inputs, methods, and outputs in computational thermochemistry.

Quantum Chemical Calculations

Methods like Density Functional Theory (DFT) and ab initio calculations can be employed to compute the electronic structure and vibrational frequencies of the molecule. From these, thermochemical properties such as enthalpy, entropy, and Gibbs free energy can be derived.

Group Contribution Methods

These are empirical methods that estimate thermochemical properties by summing the contributions of individual functional groups within the molecule. While generally less accurate than high-level quantum chemical calculations, they are computationally inexpensive and can provide rapid estimations.

Conclusion

While experimental thermochemical data for this compound is not yet publicly available, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. The outlined procedures for synthesis, DSC, TGA, and bomb calorimetry, supplemented by computational methods, offer a robust framework for a comprehensive thermochemical characterization. The resulting data will be invaluable for the rational design, formulation, and development of new pharmaceuticals and materials incorporating this promising β-amino acid.

References

An In-depth Technical Guide on the Potential Research Applications of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid derivative. Its structure, featuring a phenyl ring with a chlorine atom at the ortho position, makes it a close analog of several neuroactive compounds, most notably phenibut (β-phenyl-γ-aminobutyric acid) and baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid).[1][2] These established compounds are known for their activity as γ-aminobutyric acid (GABA) receptor agonists and modulators of voltage-gated calcium channels, suggesting that this compound holds significant potential as a research tool and a building block for novel therapeutics targeting the central nervous system (CNS).[3][4]

This technical guide provides a comprehensive overview of the potential research applications of this compound, based on its structural similarity to known GABAergic modulators. It includes hypothesized mechanisms of action, detailed experimental protocols for its synthesis and biological evaluation, and a summary of relevant pharmacological data from closely related analogs to guide future research endeavors.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is scarce in publicly available literature, its basic physicochemical properties can be predicted based on its structure.

Table 1: Physicochemical Properties of 3-Amino-3-(2-chlorophenyl)propanoic acid

PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₂PubChem
Molecular Weight199.63 g/mol PubChem
IUPAC Name(3S)-3-amino-3-(2-chlorophenyl)propanoic acidPubChem
CAS NumberNot available for the (S)-enantiomer specifically; 68208-20-8 for the racemate.PubChem
Predicted LogP~1.5ChemAxon
Predicted pKa (acidic)~4.0ChemAxon
Predicted pKa (basic)~9.5ChemAxon
Enantioselective Synthesis
Experimental Protocol: Asymmetric Synthesis of this compound

Objective: To synthesize this compound with high enantiomeric excess.

Materials:

  • 2-chlorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (S)-BNP acid or a similar chiral Brønsted acid catalyst

  • Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • Toluene, Ethanol, Dichloromethane, Ethyl acetate, Hexanes

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of (E)-3-(2-chlorophenyl)acrylic acid:

    • In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine.

    • Add a catalytic amount of piperidine.

    • Heat the mixture at reflux for 4-6 hours.

    • Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

    • Filter the resulting precipitate, wash with cold water, and dry to yield (E)-3-(2-chlorophenyl)acrylic acid.

  • Amidation:

    • Convert the acrylic acid to its corresponding amide by reacting it with a suitable activating agent (e.g., thionyl chloride to form the acyl chloride) followed by treatment with ammonia.

  • Asymmetric Reduction (Example using a chiral Brønsted acid):

    • In a dry reaction vessel under an inert atmosphere (e.g., argon), dissolve the β-aminoacrylate precursor (1 equivalent), the chiral Brønsted acid catalyst (e.g., (S)-BNP acid, 0.05-0.1 equivalents), and the Hantzsch ester (1.2 equivalents) in a suitable solvent such as toluene.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the chiral β-amino ester.

  • Hydrolysis:

    • Hydrolyze the ester to the carboxylic acid by treating it with an aqueous base (e.g., lithium hydroxide in a mixture of THF and water) followed by acidification with HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, and concentrate to yield the crude this compound.

    • Further purification can be achieved by recrystallization.

Characterization:

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Potential Biological Targets and Research Applications

Based on its structural similarity to phenibut and baclofen, the primary research applications for this compound are expected to be in the field of neuropharmacology. The primary hypothesized biological targets are GABA-B receptors and voltage-gated calcium channels.

GABA-B Receptor Modulation

Phenibut and baclofen are well-established GABA-B receptor agonists.[1][2] The GABA-B receptor is a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission in the CNS. Its activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.

Research Applications:

  • Anxiolytic Effects: Investigating the potential of this compound to reduce anxiety-like behaviors in animal models (e.g., elevated plus maze, light-dark box).

  • Sedative and Hypnotic Effects: Assessing its ability to induce sedation and improve sleep parameters in rodent models.

  • Anticonvulsant Properties: Evaluating its efficacy in preventing or reducing the severity of seizures in models of epilepsy.

  • Muscle Relaxant Properties: Testing its potential to alleviate muscle spasticity in relevant animal models.

GABA_B_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron s_ACPA This compound GABAB_R_pre GABA-B Receptor s_ACPA->GABAB_R_pre Agonist GABAB_R_post GABA-B Receptor s_ACPA->GABAB_R_post Agonist G_protein_pre Gi/o Protein GABAB_R_pre->G_protein_pre Activates VGCC Voltage-Gated Ca²⁺ Channel G_protein_pre->VGCC Inhibits Vesicle Synaptic Vesicle (Glutamate) VGCC->Vesicle Triggers Fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release Leads to G_protein_post Gi/o Protein GABAB_R_post->G_protein_post Activates K_channel GIRK Channel (K⁺) G_protein_post->K_channel Activates Hyperpolarization Hyperpolarization (IPSP) K_channel->Hyperpolarization Causes

Caption: Hypothesized GABA-B receptor signaling pathway for this compound.

Modulation of Voltage-Gated Calcium Channels (VGCCs)

Some GABA analogues, including phenibut, have been shown to interact with the α2-δ subunit of voltage-gated calcium channels.[4] This interaction is thought to contribute to their analgesic and anxiolytic effects.

Research Applications:

  • Analgesic Effects: Investigating its potential to alleviate neuropathic and inflammatory pain in animal models.

  • Neuroprotection: Assessing its ability to protect neurons from excitotoxic damage in models of stroke or traumatic brain injury.

VGCC_Modulation s_ACPA This compound VGCC Voltage-Gated Ca²⁺ Channel (α2-δ subunit) s_ACPA->VGCC Binds to α2-δ subunit Ca_influx Ca²⁺ Influx VGCC->Ca_influx Reduces Neurotransmitter_release Reduced Neurotransmitter Release Ca_influx->Neurotransmitter_release Leads to

Caption: Hypothesized modulation of voltage-gated calcium channels.

GABA Transporter (GAT) Inhibition

While less likely to be the primary mechanism, structural similarity to GABA suggests that this compound could potentially interact with GABA transporters, which are responsible for the reuptake of GABA from the synaptic cleft. Inhibition of GATs would increase the synaptic concentration of GABA, enhancing inhibitory neurotransmission.

Research Applications:

  • Cognitive Enhancement: Exploring its potential effects on learning and memory in relevant behavioral paradigms.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.

Experimental Workflow:

Binding_Assay_Workflow start Start prep Prepare Brain Membrane Homogenate start->prep incubation Incubate Membranes with: - Radioligand ([³H]-GABA or [³H]-Baclofen) - this compound (test compound) - Unlabeled GABA or Baclofen (for non-specific binding) prep->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration scintillation Scintillation Counting to Quantify Bound Radioactivity filtration->scintillation analysis Data Analysis: - Determine IC₅₀ - Calculate Ki scintillation->analysis end End analysis->end

Caption: Workflow for GABA-B receptor radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • The final pellet is resuspended in buffer to a protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a known concentration of radioligand (e.g., [³H]-GABA or [³H]-baclofen), and varying concentrations of this compound.

    • For determining non-specific binding, a high concentration of unlabeled GABA or baclofen is used instead of the test compound.

    • Incubate at 4°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Objective: To determine if this compound modulates VGCC activity.

Experimental Workflow:

Patch_Clamp_Workflow start Start culture Culture Neurons or Transfected HEK293 Cells start->culture patch Establish Whole-Cell Patch-Clamp Configuration culture->patch record_baseline Record Baseline Ca²⁺ Currents (elicited by voltage steps) patch->record_baseline apply_compound Apply this compound record_baseline->apply_compound record_treatment Record Ca²⁺ Currents in the Presence of the Compound apply_compound->record_treatment analysis Analyze Changes in Current Amplitude and Kinetics record_treatment->analysis end End analysis->end

References

Methodological & Application

Synthesis of (S)-3-Amino-3-(2-chlorophenyl)propanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(2-chlorophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that serves as a critical building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) makes it a valuable scaffold for the development of GABA receptor modulators and other neurologically active agents. This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of the (S)-enantiomer of 3-amino-3-(2-chlorophenyl)propanoic acid, a method favored for its high enantioselectivity and environmentally benign reaction conditions.

Application Notes

This compound is a versatile intermediate with significant applications in medicinal chemistry and drug discovery:

  • Neurotransmitter Research: Due to its structural analogy to GABA, this compound is instrumental in the study of neurotransmitter pathways.[1] It serves as a precursor for the synthesis of novel ligands to probe the structure and function of GABA receptors, aiding in the elucidation of their role in various neurological disorders.

  • Pharmaceutical Development: The chiral nature of this compound makes it a valuable asset in the development of stereospecific drugs.[1] Enantiomerically pure compounds often exhibit significantly different pharmacological and toxicological profiles. This specific enantiomer is a key intermediate in the synthesis of compounds targeting neurological conditions.[1][2]

  • GABA Receptor Modulation: This β-amino acid is a known modulator of GABA receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[3] Compounds derived from this scaffold can act as agonists, antagonists, or allosteric modulators of GABA receptors, offering therapeutic potential for conditions such as anxiety, epilepsy, and spasticity.

  • Precursor for Bioactive Molecules: It is a key starting material for the synthesis of more complex molecules, including analogues of baclofen, a muscle relaxant that acts as a GABA-B receptor agonist. The 2-chloro substitution on the phenyl ring can significantly influence the potency and selectivity of the final drug candidate.

Chemoenzymatic Synthesis Workflow

The recommended synthetic strategy involves a two-step chemoenzymatic process. The first step is the chemical synthesis of the racemic β-amino nitrile precursor. The second step is the enantioselective enzymatic hydrolysis of the nitrile to the desired (S)-β-amino acid using a whole-cell biocatalyst.

G cluster_0 Chemical Synthesis cluster_1 Enzymatic Resolution cluster_2 Optional Step A 2-Chlorobenzaldehyde + Malononitrile + Ammonia B Racemic 3-Amino-3-(2-chlorophenyl)propionitrile A->B Strecker Reaction C Rhodococcus rhodochrous (Nitrilase) B->C D This compound C->D Enantioselective Hydrolysis E (R)-3-Amino-3-(2-chlorophenyl)propionamide (unreacted) C->E F Acid Hydrolysis E->F G (R)-3-Amino-3-(2-chlorophenyl)propanoic acid F->G

Caption: Chemoenzymatic synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Racemic 3-Amino-3-(2-chlorophenyl)propanoic Acid

This protocol is adapted from the general synthesis of β-aryl-β-amino acids.[4]

Materials:

  • 2-Chlorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 equivalent) and malonic acid (1.05 equivalents) in ethanol.

  • Add ammonium acetate (1.5 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the crude product and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 60-70%

Protocol 2: Enzymatic Resolution of Racemic 3-Amino-3-(2-chlorophenyl)propionitrile

This protocol is based on the enantioselective hydrolysis of β-aminonitriles using Rhodococcus rhodochrous.[5] The racemic 3-amino-3-(2-chlorophenyl)propionitrile can be synthesized via a Strecker reaction using 2-chlorobenzaldehyde, malononitrile, and ammonia.

Materials:

  • Racemic 3-amino-3-(2-chlorophenyl)propionitrile

  • Rhodococcus rhodochrous (e.g., ATCC BAA-870) whole cells

  • Phosphate buffer (pH 9.0)

  • Centrifuge

  • Lyophilizer (optional)

  • HPLC with a chiral column for analysis

Procedure:

  • Biocatalyst Preparation: Culture Rhodococcus rhodochrous in a suitable medium. Harvest the cells by centrifugation and wash with phosphate buffer. The cell paste can be used directly or lyophilized for storage.

  • Enzymatic Reaction:

    • Prepare a suspension of the racemic 3-amino-3-(2-chlorophenyl)propionitrile in phosphate buffer (pH 9.0). Due to the potential protonation of the amino group at neutral pH, a basic environment is recommended.[5]

    • Add the prepared Rhodococcus rhodochrous cell paste to the substrate suspension.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the product and the remaining substrate.

  • Work-up and Isolation:

    • Once the desired conversion is reached (typically around 50% to maximize enantiomeric excess of both product and remaining substrate), terminate the reaction by centrifuging to remove the bacterial cells.

    • Adjust the pH of the supernatant to the isoelectric point of the amino acid to precipitate the this compound.

    • Filter the precipitated product and wash with cold water.

    • The unreacted (R)-3-amino-3-(2-chlorophenyl)propionamide can be extracted from the filtrate and can be hydrolyzed chemically to the (R)-amino acid if desired.

  • Purification and Characterization: The obtained (S)-amino acid can be further purified by recrystallization. Characterize the final product and determine its enantiomeric purity by chiral HPLC.

Data Presentation

Table 1: Summary of Synthesis Steps and Expected Outcomes

StepDescriptionStarting MaterialsKey Reagents/CatalystsProductTypical YieldTypical Enantiomeric Excess (ee)
1Racemic Synthesis2-Chlorobenzaldehyde, Malonic acidAmmonium acetate, EthanolRacemic 3-Amino-3-(2-chlorophenyl)propanoic acid60-70%N/A
2Enzymatic ResolutionRacemic 3-Amino-3-(2-chlorophenyl)propionitrileRhodococcus rhodochrousThis compound>45% (theoretical max 50%)>95%

Signaling Pathway and Mechanism of Action

This compound and its derivatives primarily interact with the GABAergic system, which is the main inhibitory neurotransmitter system in the central nervous system.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA_R GABA Receptor GABA->GABA_R binds Ion_Channel Ion Channel (Cl-) GABA_R->Ion_Channel opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Ion_Channel->Hyperpolarization leads to Derivative (S)-3-Amino-3-(2-chlorophenyl)propanoic acid Derivative Derivative->GABA_R modulates

Caption: Modulation of GABAergic signaling by derivatives of this compound.

The binding of GABA to its receptor on the postsynaptic neuron opens a chloride ion channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect. Derivatives of this compound can act as allosteric modulators, enhancing or inhibiting the effect of GABA, or as direct agonists or antagonists at the GABA receptor, thereby influencing neuronal excitability.[3][6]

References

Application Notes and Protocols for the Asymmetric Synthesis of (S)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed chemoenzymatic method for the asymmetric synthesis of (S)-3-Amino-3-(2-chlorophenyl)propanoic acid, a valuable chiral building block in pharmaceutical development. The described protocol is based on the kinetic resolution of a racemic ethyl ester precursor using a lipase-catalyzed hydrolysis, a robust and scalable method for producing enantiomerically pure β-amino acids.

Overview of the Synthetic Strategy

The asymmetric synthesis is achieved through a two-step process. The first step involves the synthesis of the racemic ethyl ester of 3-amino-3-(2-chlorophenyl)propanoic acid. The second, and key, step is the enantioselective enzymatic hydrolysis of this racemic ester. In this kinetic resolution, the lipase selectively hydrolyzes the (S)-enantiomer to the corresponding carboxylic acid, leaving the (R)-enantiomer as the unreacted ester. Subsequent separation yields the desired (S)-acid.

Experimental Protocols

Part 1: Synthesis of Racemic Ethyl 3-Amino-3-(2-chlorophenyl)propanoate

This protocol outlines the synthesis of the racemic precursor required for the enzymatic resolution. The synthesis is based on a modified Rodionov reaction.

Materials:

  • 2-Chlorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Synthesis of racemic 3-Amino-3-(2-chlorophenyl)propanoic acid:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in absolute ethanol.

    • Add ammonium acetate (1.5 equivalents) to the solution.

    • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Filter the white precipitate, wash with cold ethanol, and dry under vacuum to yield racemic 3-amino-3-(2-chlorophenyl)propanoic acid.

  • Esterification to Ethyl 3-Amino-3-(2-chlorophenyl)propanoate:

    • Suspend the racemic β-amino acid (1 equivalent) in absolute ethanol.

    • Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise while stirring.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-16 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the racemic ethyl 3-amino-3-(2-chlorophenyl)propanoate as an oil.

Part 2: Enzymatic Kinetic Resolution

This protocol describes the lipase-catalyzed enantioselective hydrolysis of the racemic ethyl ester to yield this compound.

Materials:

  • Racemic ethyl 3-amino-3-(2-chlorophenyl)propanoate

  • Immobilized Lipase from Pseudomonas cepacia (e.g., Amano Lipase PS-IM)

  • Diisopropyl ether (or other suitable organic solvent like MTBE or toluene)

  • Triethylamine (Et₃N)

  • Distilled water

  • Orbital shaker with temperature control

  • pH meter

  • Centrifuge

  • Standard laboratory glassware

Procedure:

  • Enzymatic Hydrolysis:

    • In a temperature-controlled flask, dissolve the racemic ethyl 3-amino-3-(2-chlorophenyl)propanoate (1 equivalent) in diisopropyl ether.

    • Add triethylamine (0.5 equivalents) to the mixture.

    • Add the immobilized lipase from Pseudomonas cepacia (typically 30 mg of enzyme per mL of solvent).

    • Initiate the reaction by adding distilled water (0.5 equivalents).

    • Place the flask in an orbital shaker at 45 °C and agitate at 200 rpm.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess (ee) of the substrate and product by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the product acid.

  • Work-up and Separation:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and dried for potential reuse.

    • Separate the unreacted (R)-ethyl 3-amino-3-(2-chlorophenyl)propanoate from the product, this compound, by an appropriate method such as extraction.

    • Acidify the aqueous layer containing the ammonium salt of the (S)-acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain the final product.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and resolution steps. Note that the data for the 2-chlorophenyl derivative is extrapolated from results for similar halogenated substrates.

Table 1: Synthesis of Racemic Precursors

Step Reactants Product Typical Yield
Rodionov Reaction 2-Chlorobenzaldehyde, Malonic Acid, NH₄OAc Racemic 3-Amino-3-(2-chlorophenyl)propanoic acid 60-75%

| Esterification | Racemic β-Amino Acid, Ethanol, SOCl₂ | Racemic Ethyl 3-Amino-3-(2-chlorophenyl)propanoate | 85-95% |

Table 2: Enzymatic Kinetic Resolution of Ethyl 3-Amino-3-(aryl)propanoates

Substrate (Aryl Group) Conversion (%) Time (h) (R)-Ester ee (%) (S)-Acid ee (%)
Phenyl 50 24 >99 >99
4-Chlorophenyl 51 48 >99 >99
2-Chlorophenyl (Expected) ~50 48-72 >98 >98

| 4-Fluorophenyl | 50 | 36 | >99 | >99 |

Data for phenyl, 4-chlorophenyl, and 4-fluorophenyl are based on published results. Data for 2-chlorophenyl is an educated estimation based on trends observed for ortho-substituted substrates.

Visualizations

Workflow for Asymmetric Synthesis

The following diagram illustrates the overall workflow for the chemoenzymatic synthesis of this compound.

G A Step 1: Racemic Synthesis B 2-Chlorobenzaldehyde + Malonic Acid + Ammonium Acetate C Racemic 3-Amino-3-(2-chlorophenyl)propanoic acid B->C Rodionov Reaction D Esterification (Ethanol, SOCl₂) C->D E Racemic Ethyl 3-Amino-3-(2-chlorophenyl)propanoate D->E G Lipase (Pseudomonas cepacia) H₂O, Diisopropyl ether, 45°C E->G Kinetic Resolution F Step 2: Enzymatic Resolution H Separation G->H I (R)-Ethyl 3-Amino-3-(2-chlorophenyl)propanoate (Unreacted) H->I J This compound (Product) H->J

Caption: Chemoenzymatic synthesis workflow.

Logical Relationship of Kinetic Resolution

This diagram illustrates the principle of lipase-catalyzed kinetic resolution.

G racemate Racemic Ester ((R)-Ester + (S)-Ester) lipase Lipase + H₂O racemate->lipase products Products at ~50% Conversion lipase->products r_ester (R)-Ester (Unreacted) products->r_ester Remains s_acid (S)-Acid (Hydrolyzed) products->s_acid Formed

Caption: Principle of kinetic resolution.

Application Notes and Protocols for the Purification of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid is a chiral building block of significant interest in pharmaceutical development, particularly for the synthesis of neurologically active compounds.[1] Achieving high chemical and enantiomeric purity is critical for its application in drug discovery and manufacturing. This document provides detailed protocols for the purification of the (s)-enantiomer from a racemic mixture, focusing on classical chiral resolution via diastereomeric salt crystallization followed by recrystallization. Analytical methods for purity assessment are also described.

Overview of Purification Strategy

The purification of this compound from a racemic mixture typically involves a two-step process. The first and most critical step is the chiral resolution of the racemate. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent. Due to differences in their physical properties, these diastereomeric salts can be separated by fractional crystallization.[2] Once the desired diastereomer is isolated, the chiral auxiliary is removed to yield the enantiomerically enriched amino acid. The final step is a recrystallization to enhance both chemical and enantiomeric purity.

Diagram 1: General Purification Workflow

racemate Racemic 3-Amino-3- (2-chlorophenyl)propanoic acid resolution Chiral Resolution (Diastereomeric Salt Formation) racemate->resolution Add Chiral Resolving Agent separation Fractional Crystallization resolution->separation Precipitate one diastereomer liberation Liberation of Enantiomer (Acid/Base Treatment) separation->liberation Isolate desired diastereomer purification Final Purification (Recrystallization) liberation->purification Crude (s)-enantiomer final_product (s)-3-Amino-3-(2-chlorophenyl) propanoic acid (>99% ee) purification->final_product High Purity Product

Caption: Workflow for the purification of the target enantiomer.

Chiral Resolution via Diastereomeric Salt Crystallization

Classical resolution is the most common method for separating enantiomers of amino acids on a preparative scale.[3][4] This process involves reacting the racemic amino acid with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. Since this compound possesses both an acidic carboxylic group and a basic amino group, either a chiral acid or a chiral base can be used as the resolving agent. A common choice for resolving racemic amino acids is tartaric acid.[3]

Experimental Protocol

Objective: To separate the (s)-enantiomer from the racemic mixture by forming a diastereomeric salt with L-(+)-Tartaric acid.

Materials:

  • Racemic 3-Amino-3-(2-chlorophenyl)propanoic acid

  • L-(+)-Tartaric acid (enantiomerically pure)

  • Methanol

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Hydrochloric Acid (HCl) solution (1 M)

  • Buchner funnel and filter paper

  • Reaction vessel with stirring and temperature control

Procedure:

  • Salt Formation:

    • In a reaction vessel, dissolve 1.0 equivalent of racemic 3-Amino-3-(2-chlorophenyl)propanoic acid in a minimal amount of a heated methanol/water mixture (e.g., 9:1 v/v).

    • In a separate flask, dissolve 0.5 equivalents of L-(+)-Tartaric acid in the same heated solvent mixture. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized product.

    • Slowly add the tartaric acid solution to the amino acid solution with constant stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. The salt of one diastereomer should begin to precipitate.

    • To maximize the yield, the mixture can be further cooled in an ice bath (0-5 °C) for several hours.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove impurities.

    • Dry the crystals under vacuum.

  • Liberation of the Free Amino Acid:

    • Dissolve the dried diastereomeric salt in deionized water.

    • Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 6-7) by the careful addition of a base (e.g., 1 M NaOH) to precipitate the free amino acid.

    • Collect the precipitated this compound by vacuum filtration.

    • Wash the product with cold deionized water and dry under vacuum.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.

Final Purification by Recrystallization

To achieve high purity (typically >99%), a final recrystallization step is necessary. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For polar compounds like amino acids, water or alcohol-water mixtures are often effective.[5]

Experimental Protocol

Objective: To enhance the chemical and enantiomeric purity of this compound.

Materials:

  • Enantiomerically enriched this compound (from resolution step)

  • Deionized Water or Ethanol/Water mixture

  • Heating mantle with magnetic stirrer

  • Crystallization dish

  • Buchner funnel and filter paper

Procedure:

  • Dissolution:

    • Place the crude (s)-amino acid in an Erlenmeyer flask.

    • Add a minimal amount of deionized water (or an appropriate ethanol/water mixture) and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • For maximum recovery, cool the flask in an ice bath for 1-2 hours.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold deionized water.

    • Dry the final product in a vacuum oven at a suitable temperature (e.g., 40-50 °C).

Data Presentation

The effectiveness of each purification step should be quantified. The following table presents hypothetical but realistic data for the described purification process.

Purification StageStarting Mass (g)Final Mass (g)Yield (%)Chemical Purity (HPLC, %)Enantiomeric Excess (Chiral HPLC, %)
Chiral Resolution 10.0 (Racemate)3.8~38%>98%~95%
Recrystallization 3.83.2~84%>99.5%>99.5%

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a critical tool for determining the enantiomeric excess of the purified product.[6] Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective for the direct analysis of underivatized amino acids.[7]

Diagram 2: Chiral HPLC Analysis Workflow

sample Purified (s)-Amino Acid Sample dissolve Dissolve in Mobile Phase sample->dissolve inject Inject into Chiral HPLC System dissolve->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect analyze Chromatogram Analysis (Peak Integration) detect->analyze result Calculate Enantiomeric Excess analyze->result

Caption: Steps for determining enantiomeric excess via Chiral HPLC.

Typical HPLC Conditions:

  • Column: Astec CHIROBIOTIC T (or similar macrocyclic glycopeptide-based column)

  • Mobile Phase: A mixture of water, methanol, and a small amount of acid (e.g., formic acid) or base to control ionization.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 220 nm)

  • Column Temperature: 25 °C

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [(Area_s - Area_r) / (Area_s + Area_r)] x 100

Where Area_s is the peak area of the (s)-enantiomer and Area_r is the peak area of the (r)-enantiomer.

Conclusion

The combination of diastereomeric salt crystallization and subsequent recrystallization provides an effective and scalable method for obtaining high-purity this compound. The protocols outlined here, based on established chemical principles, offer a robust starting point for researchers in the pharmaceutical industry. Careful execution and monitoring of each step, particularly with reliable analytical methods like chiral HPLC, are essential for achieving the desired product quality.

References

Application Note: Chiral HPLC and LC-MS/MS Methods for the Analysis of (s)-3-Amino-3-(2-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid, commonly known as (s)-Baclofen. The primary analytical challenge lies in the chiral separation of its enantiomers. This note summarizes various High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, offering a comparative overview of stationary phases, mobile phases, and detection techniques. Detailed experimental protocols and data presentation are included to guide researchers in selecting and implementing a suitable analytical method.

Introduction

This compound is the pharmacologically active enantiomer of Baclofen, a gamma-aminobutyric acid (GABA) agonist used as a skeletal muscle relaxant. The stereoselective analysis of Baclofen is crucial for pharmacokinetic, metabolic, and quality control studies. Chiral HPLC is a powerful technique for resolving enantiomers, and various methods have been developed for this purpose. These methods can be broadly categorized into direct and indirect chiral separations. Direct methods employ chiral stationary phases (CSPs), while indirect methods involve derivatization with a chiral reagent to form diastereomers that can be separated on a conventional achiral column. For high sensitivity and selectivity, particularly in biological matrices, LC-MS/MS methods are often employed.

Data Presentation

The following tables summarize quantitative data from various HPLC and LC-MS/MS methods for the analysis of Baclofen enantiomers.

Table 1: Chiral HPLC Methods for Baclofen Enantiomer Separation

ParameterMethod 1[1]Method 2[2]Method 3[3]
Stationary Phase Teicoplanin macrocyclic antibiotic (Chirobiotic T)Crownpak CR(+)Macrocyclic glycopeptide (Chirobiotic T)
Column Dimensions 25 cm × 10 mm, 5 µm150 mm × 4 mm, 5 µmNot Specified
Mobile Phase Methanol: Glacial Acetic Acid: Triethylamine (100:0.1:0.1, v/v/v)0.4% Formic Acid in Water: 0.4% Formic Acid in Acetonitrile (84:16, v/v)Alcohol/Water with additives (Formic Acid or Ammonium Acetate)
Flow Rate 0.5 mL/min1.0 mL/minNot Specified
Detection UV at 220 nmAPCI-MS/MSNot Specified
Linearity Range 20-3000 ng/mLNot SpecifiedNot Specified
LOQ 20 ng/mLNot SpecifiedNot Specified
LOD 10 ng/mLNot SpecifiedNot Specified

Table 2: Reversed-Phase HPLC Methods for General Baclofen Analysis

ParameterMethod 4[4]Method 5[5]Method 6[6]
Stationary Phase Inertsil ODS 3V C18C18C18 (Luna®)
Column Dimensions 150 mm × 4.6 mm150 mm × 4.6 mm, 5 µm150 mm × 4.6 mm, 5 µm
Mobile Phase 0.1% TFA: Acetonitrile (65:35 v/v)Ammonium Acetate Buffer (pH 5.0): Methanol (40:60 v/v)Triethylamine (10 mM, pH 7.0): Methanol: Acetonitrile (80:15:5)
Flow Rate 0.6 mL/min1.0 mL/min1.0 mL/min
Detection UV at 225 nmUV at 220 nmUV at 220 nm
Linearity Range 500 - 2500 ng/mL10-50 µg/mL5 - 100 µg/mL
LOQ 500 ng/mL3.107 µg/mLNot Specified
LOD 150 ng/mL1.025 µg/mLNot Specified

Table 3: LC-MS/MS Method for Baclofen Enantiomer Quantification in Human Plasma[7]

ParameterValue
Sample Preparation Solid Phase Extraction (Biotage EVOLUTE ABN 96-well plates)
Stationary Phase Chiralcel OJ-RH
Linearity Range 5.0–1000.0 ng/mL for each enantiomer
Internal Standard Respective baclofen-d4 enantiomers

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for Enantiomeric Separation of Baclofen in Human Plasma[1]

1. Objective: To separate and quantify R-(-)- and S-(+)-baclofen enantiomers in human plasma.

2. Materials:

  • Column: Astec® CHIROBIOTIC® T Chiral HPLC Column (25 cm × 10 mm, 5 µm particle size)

  • Mobile Phase: Methanol: Glacial Acetic Acid: Triethylamine (100:0.1:0.1, v/v/v)

  • Internal Standard (IS): S-(+)-Sulpiride

  • Extraction Solvent: Ethyl ether

  • Instrumentation: HPLC system with UV detector

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of human plasma, add the internal standard.

  • Alkalinize the plasma sample.

  • Extract the analytes with ethyl ether.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

4. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Injection Volume: Not specified

  • Column Temperature: Ambient

  • Detection Wavelength: 220 nm

5. Validation Parameters:

  • Recovery: 96-103%

  • Intra-day Precision (%RSD): 1.2-5.2%

  • Inter-day Precision (%RSD): 1.3-4.3%

  • Linearity: 20-3000 ng/mL (r = 0.9997)

  • LOQ: 20 ng/mL

  • LOD: 10 ng/mL

Protocol 2: Reversed-Phase HPLC-UV Method for Baclofen Assay[4]

1. Objective: To determine the purity and assay of Baclofen bulk drug material.

2. Materials:

  • Column: Inertsil ODS 3V C18 (150 mm × 4.6 mm)

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in water: Acetonitrile (65:35 v/v)

  • Instrumentation: HPLC system with UV detector

3. Sample Preparation:

  • Prepare a stock solution of Baclofen in the mobile phase.

  • Perform serial dilutions to prepare working standard solutions.

4. Chromatographic Conditions:

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 27°C

  • Detection Wavelength: 225 nm

5. Validation Parameters:

  • Linearity: Good linearity observed over the concentration range of 500 - 2500 ng/mL (R = 0.999).

  • LOQ: 500 ng/mL

  • LOD: 150 ng/mL

  • Precision (%RSD for assay): 0.25%

Visualizations

Experimental Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Chiral Column Separation (e.g., Chirobiotic T) Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Chiral HPLC Analysis of Baclofen.

Conclusion

The choice of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether enantiomeric separation is necessary. For chiral separation, direct HPLC methods using teicoplanin-based CSPs have been shown to be effective. For higher sensitivity and analysis in complex biological fluids, LC-MS/MS methods are preferable. Standard reversed-phase HPLC methods are suitable for routine quality control and assay of the bulk drug where chiral separation is not required. The provided protocols and data serve as a valuable resource for developing and validating analytical methods for this compound.

References

Application Notes and Protocols for Chiral Separation of 3-Amino-3-(2-chlorophenyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-3-(2-chlorophenyl)propanoic acid is a β-amino acid derivative. The stereochemistry of such compounds is of critical importance in the pharmaceutical industry, as enantiomers often exhibit different pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for the chiral separation of these enantiomers is essential for drug development, quality control, and pharmacokinetic studies. This document provides a detailed protocol for the chiral separation of 3-Amino-3-(2-chlorophenyl)propanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies are based on established principles for the separation of β-amino acids, often employing chiral stationary phases (CSPs) that facilitate enantiomeric recognition through various intermolecular interactions. Derivatization of the amino and carboxylic acid functional groups is a common strategy to enhance chiral recognition and improve chromatographic performance.

Data Presentation

The successful chiral separation of amino acid enantiomers is quantified by several key chromatographic parameters. While specific experimental data for 3-Amino-3-(2-chlorophenyl)propanoic acid is not widely published, the following table presents data for a closely related analog, 3-Amino-3-(4-chlorophenyl)propanoic acid, which serves as a strong indicator of the expected performance of the described method.[1] This data was achieved using a chiral selector based on α-unsubstituted β-amino acid derivatives.

Compoundk' 1k' 2αRs
3-Amino-3-(4-chlorophenyl)propanoic acid15.4325.101.635.44

Table 1: Chromatographic data for the chiral separation of a 3-Amino-3-(4-chlorophenyl)propanoic acid analog. [1] k' 1 and k' 2 are the retention factors of the first and second eluting enantiomers, respectively. α is the separation factor, calculated as k' 2 / k' 1. Rs is the resolution factor, indicating the degree of separation between the two enantiomer peaks.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic 3-Amino-3-(2-chlorophenyl)propanoic acid derivatization Derivatization (e.g., N-3,5-dinitrobenzoyl) racemate->derivatization dissolution Dissolution in Mobile Phase derivatization->dissolution injection Injection onto Chiral Column dissolution->injection separation Isocratic Elution injection->separation detection UV Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration and Analysis chromatogram->integration quantification Calculation of k', α, Rs integration->quantification G cluster_factors Influencing Factors cluster_interactions Chiral Recognition Mechanism cluster_outcome Separation Outcome CSP Chiral Stationary Phase (e.g., Pirkle, Glycopeptide) Interactions Diastereomeric Interactions (H-bonding, π-π stacking, steric hindrance) CSP->Interactions MobilePhase Mobile Phase Composition (Solvents, Additives) MobilePhase->Interactions Analyte Analyte Properties (Structure, Derivatization) Analyte->Interactions Separation Enantiomeric Separation Interactions->Separation Resolution Resolution (Rs) Separation->Resolution Selectivity Selectivity (α) Separation->Selectivity Retention Retention Time (k') Separation->Retention

References

Application Notes and Protocols for the Use of (s)-3-Amino-3-(2-chlorophenyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery and development. These modifications can enhance peptide stability against enzymatic degradation, improve receptor affinity and selectivity, and introduce novel functionalities.[1] (s)-3-Amino-3-(2-chlorophenyl)propanoic acid, a β-amino acid derivative, is a valuable building block for creating peptidomimetics with unique structural and biological properties.[2] Its chlorophenyl moiety can participate in specific interactions with biological targets, making it a key component in the synthesis of therapeutics, particularly in the field of neuropharmacology.[2]

These application notes provide a comprehensive guide to the use of Fmoc-(s)-3-amino-3-(2-chlorophenyl)propanoic acid in solid-phase peptide synthesis (SPPS). Detailed protocols for its incorporation, along with considerations for optimizing coupling efficiency and final peptide purity, are outlined.

Key Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀ClNO₂--INVALID-LINK--
Molecular Weight 199.63 g/mol --INVALID-LINK--
Appearance White to off-white powderGeneric Material Property
Chirality (S)-enantiomer--INVALID-LINK--

Data Presentation: Expected Performance in SPPS

While specific quantitative data for the coupling efficiency of Fmoc-(s)-3-amino-3-(2-chlorophenyl)propanoic acid is not extensively published, the following table provides representative data for the incorporation of a sterically hindered, non-natural β-amino acid in a model peptide sequence. This data is intended to be illustrative of the expected outcomes and potential challenges.

Peptide SequenceCoupling ReagentCoupling Time (min)Double CouplingCrude Purity (%)Overall Yield (%)
Ac-Tyr-Val-Ala-[β-hPhe] -Leu-NH₂HATU/DIPEA60Yes~75~30
Ac-Tyr-Val-Ala-[β-hPhe] -Leu-NH₂HCTU/DIPEA120Yes~70~25
Ac-Tyr-Val-Ala-[β-hPhe] -Leu-NH₂DIC/Oxyma240Yes~65~20

Note: [β-hPhe] represents a generic beta-homophenylalanine. Performance with this compound may vary based on the peptide sequence and synthetic conditions.

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) and are adapted for the incorporation of the sterically hindered β-amino acid, this compound.

Protocol 1: Fmoc Protection of this compound

This protocol describes the N-terminal protection of the amino acid, a prerequisite for its use in Fmoc-SPPS.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a 10% solution of sodium bicarbonate in water.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Fmoc-Cl in 1,4-dioxane.

  • Add the Fmoc-Cl solution dropwise to the amino acid solution while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and acidify to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure Fmoc-(s)-3-amino-3-(2-chlorophenyl)propanoic acid.

  • Characterize the product by ¹H NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) – Incorporation of Fmoc-(s)-3-amino-3-(2-chlorophenyl)propanoic Acid

This protocol details the manual incorporation of the protected amino acid into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected Rink Amide resin (or other suitable resin)

  • Fmoc-(s)-3-amino-3-(2-chlorophenyl)propanoic acid

  • Standard Fmoc-protected α-amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagent solution: e.g., 0.5 M HATU in DMF

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Coupling of Fmoc-(s)-3-amino-3-(2-chlorophenyl)propanoic Acid:

  • In a separate vial, dissolve Fmoc-(s)-3-amino-3-(2-chlorophenyl)propanoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the amino acid solution and vortex for 1 minute to pre-activate.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 2-4 hours. Due to the steric hindrance of this β-amino acid, a longer coupling time and/or double coupling may be necessary.

  • To perform a double coupling, drain the reaction solution and repeat steps 3 and 4 with a fresh solution of activated amino acid.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

Chain Elongation:

  • Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence.

Cleavage and Deprotection:

  • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3]

  • Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.[4]

Mandatory Visualizations

SPPS_Workflow Experimental Workflow for Incorporating this compound in SPPS cluster_cycle SPPS Cycle cluster_final Final Steps Resin Select & Swell Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection AA_Prep Prepare Fmoc-Protected This compound Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling of Unnatural AA (Fmoc-(s)-3-Amino-3-(2-chlorophenyl)propanoic acid + HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest RepeatCoupling Repeat Coupling KaiserTest->RepeatCoupling Positive Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) KaiserTest->Cleavage Negative RepeatCoupling->Coupling Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Characterization (MS, Analytical HPLC) Purification->Analysis

Caption: Workflow for Fmoc-based SPPS of peptides containing this compound.

Coupling_Mechanism General Mechanism of Peptide Coupling with HATU Fmoc_AA Fmoc-AA-COOH (Carboxylic Acid) Active_Ester Fmoc-AA-OAt (Activated Ester) Fmoc_AA->Active_Ester HATU HATU HATU->Active_Ester DIPEA DIPEA (Base) DIPEA->Active_Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin (Peptide Bond Formation) Active_Ester->Peptide_Bond Resin_Amine H₂N-Peptide-Resin (Free N-terminus) Resin_Amine->Peptide_Bond Byproducts Byproducts (HOAt, DIPEA·H⁺) Peptide_Bond->Byproducts

Caption: Simplified mechanism of amino acid activation and coupling using HATU in SPPS.

Conclusion

This compound is a valuable non-natural amino acid for the synthesis of modified peptides with therapeutic potential. While its incorporation can be more challenging than standard proteinogenic amino acids due to steric hindrance, the use of potent coupling reagents, optimized reaction times, and careful monitoring can lead to the successful synthesis of the target peptide. The protocols and information provided herein serve as a detailed guide for researchers to effectively utilize this compound in their peptide synthesis endeavors.

References

Application Notes and Protocols: (S)-3-Amino-3-(2-chlorophenyl)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(2-chlorophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that serves as a valuable building block in medicinal chemistry. Its unique structural features, including the presence of a chlorine atom on the phenyl ring and the β-amino acid scaffold, offer opportunities for the design and synthesis of novel therapeutic agents with enhanced pharmacological properties. The incorporation of this building block can lead to increased metabolic stability, improved binding affinity, and unique conformational constraints in peptides and small molecules. These characteristics make it a compelling starting point for the development of drugs targeting a range of diseases, particularly neurological disorders.[1]

Applications in Drug Discovery

The primary application of this compound lies in its use as a key intermediate for the synthesis of more complex bioactive molecules. Its structural similarity to endogenous amino acids allows for its integration into established synthetic pathways, such as solid-phase peptide synthesis (SPPS), to create novel peptidomimetics. Furthermore, its chiral nature is crucial for exploring stereospecific interactions with biological targets, which can significantly impact efficacy and safety.

Key Application Areas:
  • Neurological Disorders: The structural motif of aryl-substituted β-amino acids is found in various centrally active compounds. This building block is particularly suited for the development of agents targeting neurotransmitter systems.[1]

  • Peptidomimetics: Incorporation of this compound into peptide sequences can impart resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs.

  • Conformational Constraints: The β-amino acid structure introduces a different backbone geometry compared to α-amino acids, which can be exploited to induce specific secondary structures in peptides, leading to enhanced target affinity and selectivity.

Quantitative Data

While specific quantitative biological data for drug candidates directly incorporating this compound is not extensively available in the public domain, studies on structurally related compounds highlight the potential of this scaffold. The following table presents the half-maximal inhibitory concentration (IC50) values for a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which share a similar 3-aminopropanoic acid core, against the A549 human lung adenocarcinoma cell line.[2] This data demonstrates the potential for developing potent small molecule inhibitors using this class of building blocks.

Compound IDModification on Propanoic Acid CoreTarget Cell LineIC50 (µM)
21 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]- with oximeA5495.42[2]
22 3-[(4-acetylphenyl)(4-(4-chlorophenyl)thiazol-2-yl)amino]- with oximeA5492.47[2]
25 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]- carbohydrazideA5498.05[2]
26 3-[(4-acetylphenyl)(4-(4-chlorophenyl)thiazol-2-yl)amino]- carbohydrazideA54925.4[2]
Cisplatin Reference CompoundA54911.71[2]

Experimental Protocols

Protocol 1: Representative Synthesis of Racemic 3-Amino-3-(2-chlorophenyl)propanoic Acid

This protocol is adapted from a general one-pot synthesis of 3-amino-3-arylpropanoic acids and would yield the racemic mixture.[3] Chiral resolution or asymmetric synthesis would be required to obtain the pure (S)-enantiomer.

Materials:

  • 2-Chlorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (for workup)

  • Diethyl ether (for workup)

  • Sodium bicarbonate (for workup)

Procedure:

  • To a round-bottom flask, add 2-chlorobenzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and ammonium acetate (1.2 equivalents) in absolute ethanol.

  • Reflux the mixture with stirring for 6-8 hours. A precipitate will form as the reaction progresses.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for Racemic Synthesis

G reagents 2-Chlorobenzaldehyde Malonic Acid Ammonium Acetate Ethanol reflux Reflux (6-8 hours) reagents->reflux cool Cooling and Precipitation reflux->cool filter Vacuum Filtration cool->filter product Racemic 3-Amino-3- (2-chlorophenyl)propanoic Acid filter->product

Caption: One-pot synthesis of racemic 3-amino-3-(2-chlorophenyl)propanoic acid.

Protocol 2: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating the Fmoc-protected this compound into a peptide chain using standard Fmoc/tBu-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution in DMF (20%)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Other Fmoc-protected amino acids

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the deprotection byproducts.

  • Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-(S)-3-Amino-3-(2-chlorophenyl)propanoic acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and an activator base (e.g., DIPEA, 6-10 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the crude peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS Workflow Diagram

G start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple Fmoc-(S)-3-Amino-3- (2-chlorophenyl)propanoic acid (HBTU/DIPEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 cycle Repeat for next amino acid wash2->cycle More amino acids? cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage No cycle->deprotection Yes purification Purification (RP-HPLC) cleavage->purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Signaling Pathways and Logical Relationships

The utility of this compound as a building block stems from its ability to be incorporated into molecules that can modulate various biological pathways. For instance, if used to synthesize a peptide that inhibits a specific protein-protein interaction (PPI), it could disrupt a disease-related signaling cascade.

Hypothetical Signaling Pathway Modulation

G ligand Signaling Ligand receptor Receptor ligand->receptor proteinA Protein A receptor->proteinA proteinB Protein B proteinA->proteinB PPI downstream Downstream Signaling proteinB->downstream response Cellular Response (e.g., Proliferation) downstream->response inhibitor Peptide Inhibitor (contains S-3-Amino-3- (2-chlorophenyl)propanoic acid) inhibitor->proteinA

Caption: Hypothetical inhibition of a protein-protein interaction.

References

Applications of (s)-3-Amino-3-(2-chlorophenyl)propanoic Acid in Neuropharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid is a chiral amino acid derivative that serves as a valuable building block in the design and synthesis of novel neuropharmacological agents.[1] Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), particularly as a derivative of β-phenyl-GABA, suggests its potential interaction with the GABAergic system. This document provides detailed application notes, quantitative data on related compounds, experimental protocols, and visual diagrams to guide researchers in exploring the neuropharmacological applications of this compound.

The primary hypothesized target for compounds of this class is the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[2][3] Understanding the interaction of this compound with the GABA-B receptor is crucial for its development as a potential therapeutic agent for neurological and psychiatric disorders.

Application Notes

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules targeting the central nervous system.[1][4] Its neuropharmacological applications are inferred from studies of its structural analogs, most notably phenibut and baclofen.

Primary Hypothesized Mechanism of Action:

The principal mechanism of action for structurally related compounds involves the modulation of GABA-B receptors.[5][6] GABA-B receptors are metabotropic receptors that, upon activation, couple to inhibitory G-proteins (Gi/o).[2] This activation leads to downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of ion channel activity, ultimately resulting in a reduction of neuronal excitability.[3][7]

Stereoselectivity:

It is crucial to consider the stereochemistry of this compound in neuropharmacological studies. For the related compound phenibut (β-phenyl-γ-aminobutyric acid), the pharmacological activity at the GABA-B receptor resides primarily in the (R)-enantiomer.[5][8] The (S)-enantiomer of phenibut is significantly less active.[5] This suggests that the (s)-enantiomer of 3-Amino-3-(2-chlorophenyl)propanoic acid may also exhibit lower affinity for the GABA-B receptor compared to its (r)-enantiomer. Direct experimental verification is necessary to confirm this for the 2-chloro substituted compound.

Potential Therapeutic Indications:

Based on the pharmacology of related GABA-B receptor modulators, derivatives of this compound could be investigated for a range of neurological and psychiatric conditions, including:

  • Anxiety disorders

  • Spasticity

  • Nociceptive pain

  • Substance abuse and addiction

Data Presentation

The following tables summarize quantitative data for compounds structurally related to this compound, providing a reference for expected activity at the GABA-B receptor.

CompoundReceptorAssay TypeValueReference
(R)-PhenibutGABA-BRadioligand BindingK_i = 92 µM[5][9]
Racemic PhenibutGABA-BRadioligand BindingK_i = 177 µM[5][9]
BaclofenGABA-BRadioligand BindingK_i = 6.0 µM[5]
3-Amino-3-(4-chlorophenyl)propanoic acidGABA-BFunctional AssaypA_2 = 3.5 (Antagonist)[10][11]

Table 1: Quantitative Data for GABA-B Receptor Ligands

Experimental Protocols

GABA-B Receptor Radioligand Binding Assay

This protocol is adapted from established methods for characterizing the binding of ligands to GABA-B receptors.[4][12]

Objective: To determine the binding affinity (K_i) of this compound for the GABA-B receptor.

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • --INVALID-LINK---Baclofen or [³H]CGP54626 (radioligand)

  • Unlabeled GABA or baclofen (for non-specific binding)

  • This compound (test compound)

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (GF/B or GF/C)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh binding buffer and repeat the centrifugation step three more times to wash the membranes and remove endogenous GABA.

    • Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound.

    • Total Binding: Add 100 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of radioligand (e.g., 2 nM --INVALID-LINK---Baclofen).

    • Non-specific Binding: Add 100 µL of membrane preparation, 50 µL of unlabeled GABA (100 µM), and 50 µL of radioligand.

    • Test Compound: Add 100 µL of membrane preparation, 50 µL of this compound at various concentrations, and 50 µL of radioligand.

    • Incubate all tubes at room temperature for 30-60 minutes.

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters three times with 4 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of the test compound from a concentration-response curve.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the functional effects of this compound on neuronal activity, specifically on G-protein-gated inwardly rectifying potassium (GIRK) channels activated by GABA-B receptors.[13]

Objective: To determine if this compound acts as an agonist or antagonist at GABA-B receptors by measuring changes in neuronal membrane potential and ion channel currents.

Materials:

  • Acute brain slices (e.g., from hippocampus or thalamus)

  • Artificial cerebrospinal fluid (aCSF)

  • Recording pipette filled with internal solution

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

  • This compound

  • Baclofen (GABA-B agonist)

  • CGP 55845 (GABA-B antagonist)

Procedure:

  • Slice Preparation:

    • Prepare 300-400 µm thick brain slices from a rodent using a vibratome in ice-cold, oxygenated aCSF.

    • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

  • Recording:

    • Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF at room temperature or 32-34°C.

    • Identify a neuron for recording using the microscope.

    • Establish a whole-cell patch-clamp configuration.

    • Record baseline neuronal activity in voltage-clamp or current-clamp mode.

  • Drug Application:

    • Agonist testing: Perfuse the slice with varying concentrations of this compound and record changes in holding current (voltage-clamp) or membrane potential (current-clamp). An outward current or hyperpolarization is indicative of GIRK channel activation.

    • Antagonist testing: Apply a known concentration of baclofen to elicit a response. Then, co-apply this compound with baclofen to see if it reduces or blocks the baclofen-induced effect.

  • Data Analysis:

    • Measure the amplitude of the current or the change in membrane potential in response to drug application.

    • Construct concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Visualizations

GABA_B_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA-B1 GABA-B2 GABA->GABAB_R:f0 Binds G_protein Gi/o Protein (αβγ) GABAB_R:f1->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel (K+) G_betagamma->GIRK Activates Ca_channel Voltage-gated Ca2+ Channel G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates K_ion K+ GIRK->K_ion Efflux Ca_ion Ca2+ Ca_channel->Ca_ion Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization K_ion->Neuronal_Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_ion->Reduced_Neurotransmitter_Release Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies (Optional) Synthesis (s)-3-Amino-3- (2-chlorophenyl)propanoic acid Purification Purification & Structural Verification Synthesis->Purification Binding_Assay GABA-B Receptor Binding Assay Purification->Binding_Assay Electrophysiology Patch-Clamp Electrophysiology Purification->Electrophysiology Data_Analysis_InVitro Determine Ki, EC50/IC50 Binding_Assay->Data_Analysis_InVitro Electrophysiology->Data_Analysis_InVitro Behavioral_Models Animal Models of Anxiety, Pain, etc. Data_Analysis_InVitro->Behavioral_Models Lead Compound Progression Data_Analysis_InVivo Assess Efficacy & Safety Profile Behavioral_Models->Data_Analysis_InVivo PK_PD Pharmacokinetics & Pharmacodynamics PK_PD->Data_Analysis_InVivo

References

Application Notes and Protocols for In Vitro Assays Using (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid is a chiral amino acid derivative with significant potential in pharmaceutical research and development. Its structural similarity to γ-aminobutyric acid (GABA) and its analogues, such as baclofen, suggests its primary mode of action is through the modulation of GABAergic systems, particularly the GABA-B receptor. This document provides detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound.

This compound is a valuable tool for researchers in neuropharmacology and medicinal chemistry. It serves as a key intermediate in the synthesis of novel therapeutics targeting neurological disorders.[1] Its unique chlorophenyl group can enhance its interaction with biological targets, making it a useful building block for drug discovery.[1]

Overview of the GABA-B Receptor Signaling Pathway

This compound is hypothesized to act on the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR). The GABA-B receptor is a heterodimer composed of GABAB1 and GABAB2 subunits.[2] Upon agonist binding to the GABAB1 subunit, a conformational change leads to the activation of a Gi/o protein coupled to the GABAB2 subunit. This activation initiates downstream signaling cascades, including the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium (K+) channels, and inhibition of voltage-gated calcium (Ca2+) channels. These actions result in a hyperpolarization of the neuronal membrane and inhibition of neurotransmitter release.

GABA_B_Signaling cluster_membrane Cell Membrane Compound (s)-3-Amino-3- (2-chlorophenyl)propanoic acid GABABR GABA-B Receptor (GABAB1/GABAB2) Compound->GABABR Binds to GABAB1 G_Protein Gi/o Protein (αβγ) GABABR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits K_Channel K+ Channel G_Protein->K_Channel βγ activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_Channel->Ca_influx ATP ATP ATP->AC

Caption: GABA-B Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the expected data from the in vitro assays. Researchers should populate this table with their experimental findings for this compound. For comparative purposes, representative data for the known GABA-B agonist, baclofen, are included.

Assay TypeParameterThis compoundBaclofen (Reference)
Radioligand Binding Assay Ki (nM)User-defined330 nM[3]
IC50 (nM)User-definedVaries with radioligand
[³⁵S]GTPγS Binding Assay EC50 (nM)User-defined~1,000 - 5,000 nM
Emax (%)User-defined100% (as full agonist)
Whole-Cell Patch Clamp EC50 (µM)User-defined~1 - 10 µM
EffectUser-definedOutward K+ current

Experimental Protocols

Radioligand Binding Assay for GABA-B Receptor

This protocol determines the binding affinity of this compound to the GABA-B receptor by measuring the displacement of a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes (e.g., from CHO or HEK293 cells expressing GABA-B receptors) Incubate Incubate membranes with radioligand and varying concentrations of This compound Membrane_Prep->Incubate Reagent_Prep Prepare assay buffer, radioligand (e.g., [3H]GABA or [3H]CGP54626A), and test compound dilutions Reagent_Prep->Incubate Filter Separate bound and free radioligand by rapid vacuum filtration Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity on filters using a scintillation counter Wash->Count Analyze Plot data and determine IC50 and Ki values Count->Analyze

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes from a stable cell line expressing human GABA-B1 and GABA-B2 receptors (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]GABA or a selective GABA-B antagonist like [³H]CGP54626A.

  • Non-specific binding control: 1 mM GABA or 10 µM baclofen.

  • This compound stock solution and serial dilutions.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 100-200 µg/mL.

  • In a 96-well plate, add 50 µL of assay buffer for total binding, 50 µL of non-specific binding control, or 50 µL of the test compound at various concentrations.

  • Add 50 µL of the radioligand solution (e.g., 10 nM [³H]GABA).

  • Add 100 µL of the membrane suspension to initiate the reaction.

  • Incubate for 60 minutes at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

  • Measure the radioactivity in a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding.

GTPgS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes (e.g., from CHO or HEK293 cells expressing GABA-B receptors) Incubate Incubate membranes with [³⁵S]GTPγS, GDP, and varying concentrations of This compound Membrane_Prep->Incubate Reagent_Prep Prepare assay buffer with GDP, [³⁵S]GTPγS, and test compound dilutions Reagent_Prep->Incubate Filter Separate bound and free [³⁵S]GTPγS by rapid vacuum filtration Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity on filters using a scintillation counter Wash->Count Analyze Plot dose-response curve and determine EC50 and Emax values Count->Analyze

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Materials:

  • Cell membranes as described for the binding assay.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Guanosine diphosphate (GDP) stock solution (10 mM).

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Non-specific binding control: 10 µM unlabeled GTPγS.

  • This compound stock solution and serial dilutions.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Thaw cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.

  • Prepare a master mix containing the membrane suspension and GDP (final concentration 10 µM).

  • In a 96-well plate, add assay buffer for basal binding, non-specific binding control, or the test compound at various concentrations.

  • Add the membrane/GDP master mix to each well.

  • Pre-incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

  • Incubate for 60 minutes at 30°C with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters, add scintillation cocktail, and measure radioactivity.

  • Analyze the data by subtracting the non-specific binding from all other readings. Plot the specific binding against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the effect of this compound on ion channel currents in individual neurons, providing a direct measure of its physiological activity.

Materials:

  • Primary cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 glucose, 2 CaCl₂, and 1 MgCl₂, bubbled with 95% O₂/5% CO₂.

  • Internal pipette solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with KOH.

  • This compound stock solution and dilutions in aCSF.

  • Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

Procedure:

  • Prepare the cultured neurons or brain slices in the recording chamber and continuously perfuse with aCSF.

  • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Under visual guidance, approach a neuron with the micropipette and apply gentle positive pressure.

  • Upon contacting the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Record baseline currents.

  • Apply this compound at various concentrations via the perfusion system.

  • Record the changes in holding current. Activation of GABA-B receptors is expected to induce an outward current due to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

  • Wash out the compound to observe the reversal of the effect.

  • Analyze the current-voltage relationship and construct a dose-response curve to determine the EC₅₀ of the compound.

References

Application Notes and Protocols for In Vivo Studies with (s)-3-Amino-3-(2-chlorophenyl)propanoic acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield any specific in vivo studies for (s)-3-Amino-3-(2-chlorophenyl)propanoic acid. The following application notes, protocols, and data are provided as a generalized framework for the preclinical evaluation of a novel neuroactive compound, designated here as Hypothetical Compound A , which is structurally analogous to this compound. Researchers must adapt these guidelines based on the specific physicochemical properties, in vitro potency, and toxicological profile of the compound of interest.

Introduction to Preclinical Evaluation in Animal Models

The preclinical assessment of novel neuroactive compounds in animal models is a critical phase in drug development. These studies are essential for understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as the preliminary efficacy and safety of a new chemical entity before it can be considered for human trials. Given that this compound is a derivative of the inhibitory neurotransmitter GABA, the following protocols are designed to assess its potential as a modulator of GABAergic signaling in relevant animal models of neurological disorders, such as epilepsy.

Data Presentation: Quantitative Summary

The following tables present hypothetical data for "Hypothetical Compound A" to illustrate the standard format for summarizing quantitative results from in vivo studies.

Table 1: Hypothetical Pharmacokinetic Parameters of Compound A in Sprague-Dawley Rats

ParameterIntravenous (IV) Bolus (2 mg/kg)Oral Gavage (PO) (10 mg/kg)
Cₘₐₓ (ng/mL) 1250 (C₀)480
Tₘₐₓ (h) -1.5
AUC₀₋ₜ (ng·h/mL) 28503420
AUC₀₋ᵢₙf (ng·h/mL) 29103550
t₁/₂ (h) 3.84.1
Clearance (mL/h/kg) 687-
Vdₛₛ (L/kg) 3.5-
Bioavailability (F%) -24.4

Cₘₐₓ: Maximum plasma concentration; C₀: Initial plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC₀₋ₜ: Area under the curve from time 0 to the last measurable point; AUC₀₋ᵢₙf: Area under the curve from time 0 to infinity; t₁/₂: Elimination half-life; Vdₛₛ: Volume of distribution at steady-state.

Table 2: Hypothetical Efficacy of Compound A in a Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

Treatment Group (n=10)Dose (mg/kg, IP)Onset of Myoclonic Jerks (s) (Mean ± SEM)Percentage of Animals Exhibiting Generalized Tonic-Clonic Seizures (GTCS)
Vehicle (Saline) -45.2 ± 3.1100%
Compound A 1088.5 ± 6.760%
Compound A 30155.1 ± 10.2 20%
Compound A 100280.4 ± 15.8 0%
Diazepam (Positive Control) 5295.0 ± 18.1 0%

*p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle group (One-way ANOVA with Dunnett's post-hoc test).

Experimental Protocols

Protocol: Efficacy Evaluation in a PTZ-Induced Seizure Model

This protocol details the methodology for assessing the anticonvulsant effects of a novel compound in a chemically induced seizure model in mice.

3.1.1. Animals

  • Species: Male CD-1 mice

  • Age: 6-8 weeks

  • Weight: 25-30 g

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, ad libitum access to food and water). Acclimatize animals for at least 7 days before the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

3.1.2. Materials and Reagents

  • Hypothetical Compound A

  • Vehicle: 0.9% sterile saline (or other appropriate vehicle based on compound solubility)

  • Pentylenetetrazol (PTZ) (Sigma-Aldrich)

  • Diazepam (positive control)

  • Sterile syringes and needles (27G)

  • Observation chambers (e.g., Plexiglas cages)

  • Timer

3.1.3. Experimental Procedure

  • Compound Preparation: Dissolve Compound A and Diazepam in the vehicle to the desired concentrations on the day of the experiment.

  • Animal Grouping: Randomly assign mice to the treatment groups as specified in Table 2 (n=10 per group).

  • Administration: Administer the vehicle, Compound A, or Diazepam via intraperitoneal (IP) injection.

  • Pre-treatment Time: Allow for a 30-minute pre-treatment period after injection for the compound to be absorbed and distributed.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and start a timer. Observe the animals for 30 minutes for the following endpoints:

    • Latency to the first myoclonic jerk.

    • Incidence of generalized tonic-clonic seizures (GTCS), characterized by loss of righting reflex and tonic hindlimb extension.

  • Data Analysis: Record the latencies and the number of animals in each group that exhibit GTCS. Analyze the data using appropriate statistical methods (e.g., one-way ANOVA).

Visualizations

Experimental Workflow

G Experimental Workflow for Efficacy Testing cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_obs Observation & Analysis A Acclimatize Male CD-1 Mice (7 days) B Randomize into Treatment Groups (n=10/group) A->B D Administer Compound/Vehicle (IP) B->D C Prepare Compound A, Vehicle, and Diazepam Formulations C->D E 30-min Pre-treatment Period D->E F Induce Seizures with PTZ (SC) E->F G Observe for 30 mins: - Latency to Myoclonic Jerks - Incidence of GTCS F->G H Record and Analyze Data G->H I Statistical Analysis (ANOVA) H->I G Hypothetical GABAergic Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre GABA_synapse GABA_pre->GABA_synapse Release GABA_R GABA-A Receptor Cl_channel Chloride (Cl-) Influx GABA_R->Cl_channel Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_channel->Hyperpolarization CompoundA Hypothetical Compound A CompoundA->GABA_R Positive Allosteric Modulation GABA_synapse->GABA_R Binds

Application Notes and Protocols for (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid is a synthetic amino acid derivative with significant potential in neuropharmacological research. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and other related compounds suggests its role as a modulator of GABAergic neurotransmission. This document provides detailed application notes and experimental protocols for the formulation and use of this compound in a research setting.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the accurate preparation of experimental formulations.

PropertyValueReference(s)
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Appearance White to off-white powder/solid[2]
Storage Conditions 0-8°C, protect from light[2][3]
Purity ≥97%[4]
IUPAC Name (3S)-3-amino-3-(2-chlorophenyl)propanoic acid[1]

Mechanism of Action and Research Applications

This compound is hypothesized to act as an inhibitor of GABA transporters (GATs). GATs are crucial for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. By inhibiting these transporters, this compound can increase the extracellular concentration of GABA, leading to enhanced GABAergic signaling. This mechanism of action makes it a valuable tool for studying the role of the GABAergic system in various physiological and pathological processes, including:

  • Epilepsy: Enhancing GABAergic inhibition is a key therapeutic strategy for seizure control.

  • Neuropathic Pain: Dysregulation of GABAergic signaling is implicated in the pathogenesis of chronic pain.

  • Anxiety Disorders: The GABAergic system is a primary target for anxiolytic drugs.

  • Other Neurological Disorders: Its potential role in other conditions involving GABAergic dysfunction can be explored.

The following diagram illustrates the proposed mechanism of action:

GABA_Transporter_Inhibition Proposed Mechanism: GABA Transporter Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT) GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Compound (s)-3-Amino-3-(2-chlorophenyl) propanoic acid Compound->GAT1 Inhibition

Caption: Inhibition of GABA transporter by the compound.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • DMSO Stock Solution (100 mM): a. Accurately weigh 19.96 mg of this compound powder. b. Add the powder to a sterile microcentrifuge tube. c. Add 1 mL of DMSO to the tube. d. Vortex thoroughly until the powder is completely dissolved. The solution should be clear. e. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. f. Store at -20°C for up to 6 months.

  • Aqueous Buffer Working Solutions: a. For in vitro experiments, dilute the DMSO stock solution in the desired aqueous buffer (e.g., cell culture medium, PBS) to the final working concentration immediately before use. b. Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Solubility Testing: While the compound is expected to be soluble in DMSO, its solubility in aqueous buffers may be limited. To test solubility, a serial dilution of the DMSO stock can be made in the buffer of choice, observing for any precipitation.

Protocol 2: In Vitro GABA Transporter Uptake Assay

Objective: To determine the inhibitory effect of this compound on GABA transporter activity in a cell-based assay. This protocol is adapted from methods described for assessing GABA transporter inhibitors.[5][6]

Workflow Diagram:

In_Vitro_Workflow In Vitro GABA Uptake Assay Workflow start Start step1 Seed cells expressing GABA transporters in a 96-well plate start->step1 step2 Incubate cells for 24h step1->step2 step3 Pre-incubate cells with This compound or vehicle control step2->step3 step4 Add radiolabeled GABA ([3H]GABA) step3->step4 step5 Incubate for a short period (e.g., 3-10 min) step4->step5 step6 Wash cells to remove unbound [3H]GABA step5->step6 step7 Lyse cells step6->step7 step8 Measure radioactivity using scintillation counting step7->step8 step9 Analyze data to determine IC50 value step8->step9 end_node End step9->end_node

Caption: Workflow for the in vitro GABA uptake assay.

Materials:

  • Cell line expressing the GABA transporter of interest (e.g., CHO or HEK293 cells stably expressing GAT1)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • Radiolabeled GABA ([³H]GABA)

  • Unlabeled GABA (for determining non-specific uptake)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Cell lysis buffer

  • Scintillation counter and vials

  • Positive control inhibitor (e.g., Tiagabine)

Procedure:

  • Cell Seeding: Seed the GAT-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Incubation: a. Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO at the same final concentration) and a positive control. b. Aspirate the culture medium from the cells and wash once with assay buffer. c. Add the compound dilutions to the respective wells and pre-incubate for 10-30 minutes at 37°C.

  • GABA Uptake: a. Prepare a solution of [³H]GABA in assay buffer. b. To initiate the uptake, add the [³H]GABA solution to each well. c. Incubate for a short period (e.g., 3-10 minutes) at 37°C. The incubation time should be optimized to be within the linear range of uptake.

  • Termination of Uptake: a. Rapidly aspirate the uptake solution. b. Wash the cells three times with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting: a. Add cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking. b. Transfer the lysate from each well to a scintillation vial. c. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of unlabeled GABA) from the total uptake. b. Plot the percentage of inhibition against the log concentration of the compound. c. Calculate the IC₅₀ value using non-linear regression analysis.

Protocol 3: Western Blot Analysis of GABA Transporter Expression

Objective: To assess the effect of this compound treatment on the expression levels of GABA transporters in cells or tissue samples.

Workflow Diagram:

Western_Blot_Workflow Western Blot Workflow start Start step1 Prepare protein lysates from treated cells or tissues start->step1 step2 Determine protein concentration (e.g., BCA assay) step1->step2 step3 Separate proteins by SDS-PAGE step2->step3 step4 Transfer proteins to a PVDF or nitrocellulose membrane step3->step4 step5 Block the membrane to prevent non-specific binding step4->step5 step6 Incubate with primary antibody against the GABA transporter step5->step6 step7 Wash the membrane step6->step7 step8 Incubate with HRP-conjugated secondary antibody step7->step8 step9 Wash the membrane step8->step9 step10 Detect signal using chemiluminescence step9->step10 step11 Image and quantify band intensities step10->step11 end_node End step11->end_node

Caption: Workflow for Western blot analysis.

Materials:

  • Cell or tissue lysates from samples treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the GABA transporter of interest (e.g., anti-GAT1)

  • HRP-conjugated secondary antibody

  • Tris-buffered saline with Tween 20 (TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: a. Lyse cells or homogenize tissues in ice-cold RIPA buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysates to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: a. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes. b. Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the target GABA transporter overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system. c. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: In Vivo Formulation and Administration

Objective: To prepare formulations of this compound for oral gavage and intravenous injection in rodents. The choice of vehicle is critical for ensuring solubility and bioavailability while minimizing toxicity.[7]

Formulation Table:

Route of AdministrationVehicle CompositionPreparation Notes
Oral Gavage (Suspension) 0.5% (w/v) Methylcellulose in sterile waterSuspend the compound in the vehicle by vortexing and sonication. Prepare fresh daily.
Oral Gavage (Solution) 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineDissolve the compound in DMSO first, then add the other components sequentially with thorough mixing after each addition.[8]
Intravenous Injection 10% DMSO, 90% SalineDissolve the compound in DMSO, then slowly add saline while vortexing. Ensure the final solution is clear. The final DMSO concentration should be considered for potential toxicity.[8]

Administration Guidelines:

  • Animal Models: The choice of animal model (e.g., mouse, rat) will depend on the specific research question.

  • Dosing: The appropriate dose should be determined through dose-response studies.

  • Volume: The volume of administration should be in accordance with institutional animal care and use committee (IACUC) guidelines. For mice, typical oral gavage volumes are 5-10 mL/kg, and for intravenous injection, 5 mL/kg.[9]

  • Procedure: All animal procedures should be performed by trained personnel and in compliance with all applicable regulations and guidelines.

Disclaimer: These protocols are intended as a guide for research purposes only. It is essential to optimize these protocols for your specific experimental conditions and to adhere to all institutional and regulatory safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and enantioselectivity in the synthesis of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound involve two main strategies:

  • Asymmetric Synthesis: This is the most direct route to the desired (S)-enantiomer. It typically involves a Mannich-type reaction between 2-chlorobenzaldehyde, a suitable amine source, and a chiral catalyst or auxiliary. Another approach is the asymmetric hydrogenation of a corresponding β-(acylamino)acrylate precursor using a chiral rhodium or ruthenium catalyst.

  • Racemic Synthesis followed by Chiral Resolution: A racemic mixture of 3-Amino-3-(2-chlorophenyl)propanoic acid can be synthesized, often through a one-pot reaction, and then the enantiomers are separated. This separation can be achieved by several methods, including enzymatic kinetic resolution or preparative chiral High-Performance Liquid Chromatography (HPLC).

Q2: What is a reliable method for the initial racemic synthesis?

A2: A common and straightforward method is a one-pot condensation reaction (a variation of the Rodionov reaction) using 2-chlorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol. This method is advantageous due to its operational simplicity and the use of readily available starting materials.

Q3: What are the key challenges in synthesizing the (s)-enantiomer with high purity?

A3: The main challenges include:

  • Achieving high enantioselectivity: It can be difficult to obtain a high enantiomeric excess (e.e.) of the desired (S)-enantiomer, often requiring careful selection of chiral catalysts or auxiliaries and optimization of reaction conditions.

  • Low yields: Side reactions, such as the formation of 2-chlorocinnamic acid, can reduce the overall yield of the desired product.

  • Purification: Separating the desired product from starting materials, by-products, and the undesired (R)-enantiomer can be challenging.

Troubleshooting Guide

Low Yield

Q4: My overall yield for the racemic synthesis is consistently low. What are the potential causes and how can I improve it?

A4: Low yields in the one-pot synthesis of racemic 3-Amino-3-(2-chlorophenyl)propanoic acid can be attributed to several factors. Below is a table summarizing potential causes and troubleshooting strategies.

Potential CauseRecommended Action
Side reaction: Formation of 2-chlorocinnamic acid.Optimize reaction temperature and time. Prolonged heating can favor the elimination reaction that forms the cinnamic acid derivative. Consider monitoring the reaction progress by TLC or HPLC to stop it at the optimal point.
Incomplete reaction: One or more starting materials are not fully consumed.Ensure all reagents are of good quality and used in the correct stoichiometric ratios. The reaction is sensitive to the quality of the ammonium acetate.
Product precipitation issues: The product may not precipitate efficiently from the reaction mixture.After the reaction, cooling the mixture to a lower temperature (e.g., 0-4°C) can enhance precipitation. Adjusting the pH of the solution might also improve recovery.
Solvent effects: The choice of solvent can influence the reaction outcome.While ethanol is commonly used, exploring other polar protic solvents or solvent mixtures could potentially improve the yield.

Q5: I am attempting an asymmetric synthesis, but my yield is poor. What should I investigate?

A5: Low yields in asymmetric synthesis can be more complex. Consider the following:

Potential CauseRecommended Action
Catalyst deactivation: The chiral catalyst may be sensitive to air, moisture, or impurities in the reagents or solvent.Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents and purified reagents.
Sub-optimal reaction conditions: Temperature, pressure (for hydrogenation), and concentration can significantly impact yield.Systematically screen reaction parameters. For instance, in asymmetric hydrogenations, both pressure and temperature are critical.
Steric hindrance from the ortho-chloro substituent: The chloro group at the ortho position can sterically hinder the approach of reactants to the catalyst's active site.Experiment with different chiral ligands or catalysts that may better accommodate the steric bulk of the substrate.
Low Enantioselectivity

Q6: My product has a low enantiomeric excess (e.e.). How can I improve the enantioselectivity?

A6: Improving enantioselectivity is a key challenge. Here are some strategies:

StrategyDetails
Catalyst/Ligand Screening: The choice of chiral catalyst or ligand is paramount. For asymmetric hydrogenations, ligands like BICP and Me-DuPhos have shown effectiveness for similar substrates. For Mannich-type reactions, various chiral organocatalysts or metal complexes can be screened.
Solvent Optimization: The polarity and coordinating ability of the solvent can influence the transition state of the enantioselective step. A systematic screening of different solvents is recommended.
Temperature Control: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states.
Additives: In some cases, the addition of co-catalysts or additives can enhance enantioselectivity by modifying the catalyst's active site or the reaction mechanism.
Enzymatic Resolution: If asymmetric synthesis proves challenging, consider synthesizing the racemate and then using a lipase (e.g., Candida antarctica lipase A or B) for kinetic resolution to selectively acylate one enantiomer, allowing for separation.

Experimental Protocols

Protocol 1: Racemic Synthesis of 3-Amino-3-(2-chlorophenyl)propanoic acid

This protocol is adapted from general procedures for the synthesis of 3-amino-3-arylpropanoic acids.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzaldehyde (10 mmol), malonic acid (10.5 mmol), and ammonium acetate (12 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours to maximize precipitation.

  • Filtration and Washing: Collect the white precipitate by vacuum filtration. Wash the solid with cold ethanol and then with diethyl ether.

  • Drying: Dry the product under vacuum to obtain racemic 3-Amino-3-(2-chlorophenyl)propanoic acid.

Expected Yield: 50-70%

Protocol 2: General Approach for Asymmetric Hydrogenation

This is a generalized protocol based on methods for similar substrates. Specific conditions will require optimization.

  • Substrate Preparation: Synthesize the precursor, (E/Z)-3-(acetylamino)-3-(2-chlorophenyl)acrylic acid, through standard methods.

  • Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the chiral rhodium catalyst (e.g., [Rh(COD)(Me-DuPhos)]BF4) (0.5-1 mol%).

  • Reaction: Add the acrylic acid substrate (1 mmol) and degassed anhydrous solvent (e.g., methanol or toluene) to the vessel.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 40-100 psi). Stir the reaction at a controlled temperature (e.g., room temperature to 50°C) until the reaction is complete (monitored by HPLC).

  • Workup: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or chromatography.

Expected Outcome: High yield (>90%) and high e.e. (>95%) are achievable with the right catalyst and conditions.

Data Presentation

Table 1: Comparison of Synthetic Strategies for β-Amino Acids

MethodTypical YieldTypical Enantiomeric Excess (e.e.)AdvantagesDisadvantages
Asymmetric Hydrogenation >90%>95%High yield and enantioselectivity.Requires specialized catalysts and equipment (hydrogenator).
Asymmetric Mannich Reaction 60-85%80-99%Direct, one-pot synthesis.Can be sensitive to substrate scope and steric hindrance.
Enzymatic Kinetic Resolution ~45% (for one enantiomer)>99%Very high enantiopurity.Maximum theoretical yield for one enantiomer is 50%. Requires separation of the product from the unreacted enantiomer.

Visualizations

Experimental Workflow for Synthesis and Analysis

G Workflow for this compound Synthesis cluster_0 Synthesis Route cluster_1 Purification/Resolution cluster_2 Final Product & Analysis A Starting Materials (2-chlorobenzaldehyde, etc.) B Racemic Synthesis (One-pot reaction) A->B A->B C Asymmetric Synthesis (Chiral Catalyst) A->C A->C D Racemic Product B->D B->D E (s)-Enantiomer (Crude) C->E C->E F Chiral Resolution (Enzymatic or HPLC) D->F D->F G Purification (Recrystallization/Chromatography) E->G E->G H Pure (s)-Enantiomer F->H F->H G->H G->H I Analysis (Chiral HPLC, NMR) H->I H->I

Caption: General workflow for the synthesis and analysis of the target molecule.

Troubleshooting Logic for Low Enantioselectivity

G Troubleshooting Low Enantioselectivity Start Low Enantiomeric Excess (e.e.) Observed Q1 Is the chiral catalyst/auxiliary of high purity and handled under inert conditions? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Have reaction parameters been optimized? A1_Yes->Q2 Sol1 Repurify catalyst/auxiliary. Ensure inert atmosphere (N2/Ar) and anhydrous solvents. A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is steric hindrance from the ortho-chloro group a likely issue? A2_Yes->Q3 Sol2 Screen different solvents. Lower the reaction temperature. Optimize concentration and reaction time. A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Screen alternative chiral ligands/catalysts with different steric/electronic properties. A3_Yes->Sol3 End Consider alternative strategy: Enzymatic Kinetic Resolution of Racemate A3_No->End Sol3->Q3

Caption: A logical guide for troubleshooting low enantioselectivity in the synthesis.

Overcoming solubility issues with (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (s)-3-Amino-3-(2-chlorophenyl)propanoic acid. The information is designed to help overcome common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chiral amino acid derivative. Its structure, featuring a chlorophenyl group, makes it a valuable building block in the synthesis of various bioactive molecules. It is widely used in pharmaceutical research and development, particularly as a key intermediate in the creation of novel therapeutics targeting neurological disorders.[1] Its structural similarity to amino acids also makes it useful for studying neurotransmitter pathways.[1]

Q2: I'm observing precipitation when I add my DMSO stock solution of this compound to an aqueous buffer. What is happening?

This phenomenon, often called "antisolvent precipitation" or "crashing out," is common for compounds that are highly soluble in organic solvents like DMSO but have low aqueous solubility. When the concentrated DMSO stock is diluted into a large volume of an aqueous medium, the solvent environment shifts dramatically, causing the compound to exceed its solubility limit and precipitate.[2]

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO should generally be kept below 0.5%, with 0.1% or lower being ideal to avoid off-target cellular effects.[2] It is crucial to always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[2]

Q4: How can the precipitation of this compound affect my experimental results?

Compound precipitation can lead to inaccurate and irreproducible data. The actual concentration of the soluble, active compound will be lower than intended, which can result in an overestimation of IC50 values. Furthermore, solid particles can cause physical stress to cells and interfere with assay measurements, especially those based on light absorbance or fluorescence.[2]

Q5: Are there alternative solvents to DMSO for preparing stock solutions?

While DMSO is common, other organic solvents like ethanol or dimethylformamide (DMF) can be tested if your experimental system is incompatible with DMSO.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Initial Assessment: Is Solubility the Problem?
  • Visual Inspection: Look for visible precipitate, cloudiness, or film in your solution.

  • Microscopy: Check for crystalline structures under a microscope.

  • Concentration Check: Measure the concentration of the compound in the supernatant after centrifugation to determine the amount that is actually dissolved.

Troubleshooting Workflow

G start Solubility Issue Identified ph_adjustment pH Adjustment start->ph_adjustment Ionizable Compound? cosolvents Use of Co-solvents start->cosolvents Non-ionizable or pH ineffective cyclodextrins Cyclodextrin Complexation start->cyclodextrins Alternative Approach salt_formation Salt Formation start->salt_formation For Basic/Acidic Groups ph_adjustment->cosolvents Not Sufficient success Solubility Improved ph_adjustment->success Successful cosolvents->cyclodextrins Not Sufficient cosolvents->success Successful cyclodextrins->salt_formation Not Sufficient cyclodextrins->success Successful salt_formation->success Successful failure Further Optimization Needed salt_formation->failure Not Sufficient

Caption: A workflow for troubleshooting solubility issues.

Data Presentation: Predicted and Experimental Solubility

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
AqueousWater, PBS (pH 7.4)Poorly SolubleThe presence of the aromatic ring and chlorine atom imparts significant hydrophobicity.
Polar ProticMethanol, EthanolSparingly SolubleThe amino and carboxylic acid groups can form hydrogen bonds with the solvent.
Polar AproticDMSO, DMF, AcetonitrileSolubleThese solvents can effectively solvate both the polar and non-polar regions of the molecule.

Table 2: Illustrative Quantitative Solubility Enhancement Data

MethodSolvent/SystemIllustrative Solubility (µg/mL)Fold Increase (Approx.)
Baseline Aqueous Buffer (pH 7.4)1-
pH Adjustment pH 2.0 Buffer5050
Co-solvency 20% Ethanol in Water100100
Cyclodextrin 2% HP-β-CD in Water250250
Salt Formation Amino Acid Salt in Water>1000>1000

Note: This is illustrative data and should be confirmed experimentally for this compound.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining thermodynamic solubility.[4]

Materials:

  • This compound

  • Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid at the end of the experiment is essential.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot using a 0.22 µm syringe filter to remove any undissolved microparticles.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol describes a general method for improving solubility by adding a water-miscible organic solvent.

Materials:

  • This compound

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Aqueous buffer

  • Stir plate and stir bar

Procedure:

  • Solvent Preparation: Prepare a series of co-solvent/aqueous buffer mixtures at different volumetric ratios (e.g., 10%, 20%, 30% co-solvent).

  • Dissolution: Add an excess amount of the compound to each co-solvent mixture.

  • Equilibration: Stir the mixtures for 24 hours at a controlled temperature.[5]

  • Analysis: Determine the solubility in each mixture following steps 3-6 of the Shake-Flask Method protocol.

Protocol 3: Solubility Enhancement using Cyclodextrin Inclusion Complexation (Kneading Method)

This method involves forming an inclusion complex with a cyclodextrin to enhance aqueous solubility.[2]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Drying oven or desiccator

Procedure:

  • Paste Formation: Place the calculated amount of HP-β-CD in a mortar and add a small amount of deionized water dropwise while triturating to form a uniform paste.[2]

  • Incorporation: Gradually add the powdered this compound to the paste.

  • Kneading: Thoroughly knead the mixture for 30-60 minutes.[2]

  • Drying: Spread the paste in a thin layer and dry in an oven at 40-50°C or in a desiccator under vacuum until a constant weight is achieved.[2]

  • Solubility Determination: Determine the aqueous solubility of the resulting complex using the Shake-Flask Method.

Protocol 4: Solubility Enhancement through Salt Formation with Amino Acids

This protocol describes a method to form a salt of the target compound with an amino acid to improve its solubility.

Materials:

  • This compound

  • Acidic or basic amino acid (e.g., L-glutamic acid, L-arginine)

  • Appropriate solvent (e.g., water, ethanol-water mixture)

  • Lyophilizer (Freeze-dryer) or rotary evaporator

Procedure:

  • Dissolution: Dissolve equimolar amounts of this compound and the selected amino acid in the chosen solvent. Gentle heating or sonication may be required.

  • Reaction: Stir the solution at room temperature for a specified period (e.g., 24 hours) to allow for salt formation.

  • Isolation:

    • Lyophilization: Freeze the solution and lyophilize to obtain a solid powder.

    • Evaporation: Remove the solvent using a rotary evaporator.

  • Characterization: Confirm salt formation using techniques like FT-IR or NMR spectroscopy.

  • Solubility Determination: Measure the aqueous solubility of the newly formed salt using the Shake-Flask Method.

Drug Discovery Workflow for Neurological Disorders

The following diagram illustrates a general workflow where a compound like this compound might be utilized as an intermediate in the development of therapeutics for neurological disorders.

G cluster_0 Early Discovery cluster_1 Preclinical Development target_id Target Identification (e.g., Enzymes, Receptors in Neurological Pathways) compound_synthesis Synthesis of Analogs using This compound target_id->compound_synthesis screening High-Throughput Screening compound_synthesis->screening lead_opt Lead Optimization (Solubility, Potency, etc.) screening->lead_opt in_vitro In Vitro Assays (Cell-based models of neurodegeneration) lead_opt->in_vitro in_vivo In Vivo Models (Animal models of neurological disorders) in_vitro->in_vivo clinical_trials Clinical Trials in_vivo->clinical_trials Promising Results

Caption: A simplified drug discovery workflow.

References

Stability of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid in various solvents. The information is compiled to assist researchers, scientists, and drug development professionals in their experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents used for dissolving this compound?

A1: Based on its structure as an amino acid derivative, this compound is expected to be soluble in aqueous solutions, particularly at acidic or basic pH. Organic solvents such as methanol, ethanol, and acetonitrile, often mixed with water or buffers, are also commonly used, especially in analytical chromatography.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous compounds like baclofen (a structural isomer) are known to undergo intramolecular cyclization to form a lactam, 4-(4-chlorophenyl)-2-pyrrolidone, under certain conditions.[1] Other potential degradation pathways for amino acids include oxidation and reactions at the amino and carboxylic acid functional groups.

Q3: How can I monitor the stability of this compound in my solvent system?

A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[2][3][4] This method should be capable of separating the intact parent compound from any potential degradation products.

Q4: Are there any general storage recommendations for solutions of this compound?

A4: For a related compound, 2-Amino-3-(2-chlorophenyl)propanoic acid, it is noted that solutions are unstable and should be prepared fresh.[5] As a general precaution, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and used as quickly as possible after preparation to minimize degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of the compound.Perform a forced degradation study to identify potential degradation products. Ensure the analytical method is stability-indicating. Prepare fresh solutions for each experiment.
Loss of compound concentration over time Instability in the chosen solvent.Evaluate the stability of the compound in different solvents or buffer systems. Adjust the pH of the solution, as amino acids can be more stable at specific pH ranges. Store solutions at a lower temperature and protect from light.
Precipitation of the compound from solution Poor solubility in the chosen solvent.Test the solubility in a range of solvents and solvent mixtures. The use of co-solvents or adjusting the pH may improve solubility.
Inconsistent analytical results Adsorption of the compound to container surfaces.Use silanized glassware or low-adsorption vials. Include a rinsing step in the sample preparation protocol to recover any adsorbed material.

Stability Summary in Different Solvents (Hypothetical Data Based on Related Compounds)

The following table summarizes the expected stability of this compound under typical forced degradation conditions, based on studies of the related compound baclofen.[2][6] Note: This is illustrative data and should be confirmed by experimental studies on the specific compound.

Solvent/Condition Stress Agent Temperature Duration Expected Degradation Potential Degradation Product
Water0.1 M HCl60 °C24 hoursSignificantIntramolecular cyclization product (lactam)
Water0.1 M NaOH60 °C24 hoursModeratePotential for racemization and other base-catalyzed reactions
Acetonitrile/Water (1:1)3% H₂O₂Room Temp24 hoursModerateOxidation products
MethanolUV Light (254 nm)Room Temp48 hoursLowPhotodegradation products
Solid State80 °C7 daysLowMinimal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 48 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical method, such as HPLC.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate polar degradation products from the parent compound. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of the compound, typically around 220-230 nm for phenyl-containing amino acids.

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the intended purpose.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (30% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (80°C) stock->thermal Expose to stress photo Photolytic (UV 254nm) stock->photo Expose to stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc compare Compare to Control hplc->compare identify Identify Degradation Products compare->identify

Caption: Experimental workflow for a forced degradation study.

signaling_pathway cluster_compound Compound in Solution cluster_degradation Potential Degradation Pathways parent This compound lactam Intramolecular Cyclization (Lactam Formation) parent->lactam Acid/Heat oxidation_prod Oxidation parent->oxidation_prod Oxidizing Agent other_rxns Other Reactions parent->other_rxns Base/Light

Caption: Potential degradation pathways.

References

Technical Support Center: (s)-3-Amino-3-(2-chlorophenyl)propanoic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

The synthesis of this compound typically involves two key stages: the synthesis of the racemic mixture and subsequent chiral resolution. Each stage can introduce specific impurities.

Common Impurities from Racemic Synthesis (Rodionov Reaction): The Rodionov reaction, a common method for synthesizing the racemic precursor, involves the condensation of 2-chlorobenzaldehyde, malonic acid, and a source of ammonia (e.g., ammonium acetate).[1][2] Potential impurities from this stage include:

  • Starting Materials: Unreacted 2-chlorobenzaldehyde and malonic acid.

  • Side Products:

    • 2-chlorocinnamic acid: Formed via the Knoevenagel condensation of 2-chlorobenzaldehyde and malonic acid followed by decarboxylation.

    • (2-chlorophenyl)ylidenemalonic acid: The intermediate of the Knoevenagel condensation prior to decarboxylation.[2]

  • Positional Isomers: Impurities from any isomeric variants of 2-chlorobenzaldehyde present in the starting material.

Common Impurities from Chiral Resolution: Chiral resolution is necessary to isolate the desired (s)-enantiomer. This process typically introduces the following impurity:

  • (r)-3-Amino-3-(2-chlorophenyl)propanoic acid: The undesired enantiomer. The efficiency of the resolution process will determine the level of this impurity.

  • Residual Resolving Agent: Trace amounts of the chiral resolving agent (e.g., tartaric acid derivatives, chiral amines) may remain in the final product.

Impurity CategorySpecific ImpurityOrigin
From Racemic Synthesis
Starting Materials2-chlorobenzaldehydeIncomplete reaction
Malonic acidIncomplete reaction
Side Products2-chlorocinnamic acidKnoevenagel condensation/decarboxylation
(2-chlorophenyl)ylidenemalonic acidKnoevenagel condensation
From Chiral Resolution
Enantiomeric Impurity(r)-3-Amino-3-(2-chlorophenyl)propanoic acidIncomplete resolution
Process-RelatedResidual Chiral Resolving AgentInadequate purification

Q2: My reaction yield for the racemic synthesis is low. What are the possible causes and solutions?

Low yields in the Rodionov reaction can be attributed to several factors:

  • Suboptimal Reaction Conditions: The temperature and reaction time are critical. Ensure the reaction is heated sufficiently (e.g., reflux in ethanol) for an adequate duration to drive the reaction to completion.[1]

  • Reagent Stoichiometry: The molar ratios of 2-chlorobenzaldehyde, malonic acid, and ammonium acetate can influence the yield. Experiment with slight excesses of malonic acid and ammonium acetate.

  • Solvent Choice: The polarity of the solvent can affect the reaction rate and solubility of intermediates. Ethanol is a commonly used solvent.[1]

  • Inefficient Work-up: The product may be lost during the isolation and purification steps. Ensure proper pH adjustment to precipitate the amino acid and thorough washing to remove impurities without dissolving the product.

Q3: How can I improve the enantiomeric excess (e.e.) of my final product?

Achieving high enantiomeric excess depends on the effectiveness of the chiral resolution step. Consider the following:

  • Choice of Resolving Agent: The selection of an appropriate chiral resolving agent is crucial. The ideal agent will form diastereomeric salts with significantly different solubilities, allowing for efficient separation by fractional crystallization.

  • Crystallization Conditions: The solvent system, temperature, and cooling rate during crystallization are critical parameters. Slow cooling often leads to purer crystals.

  • Number of Recrystallizations: Multiple recrystallizations of the diastereomeric salt may be necessary to achieve the desired enantiomeric purity, although this can lead to a decrease in overall yield.

Q4: What analytical methods are recommended for determining the purity and enantiomeric excess of this compound?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: To determine the purity of the racemic mixture and identify non-chiral impurities.

    • Chiral HPLC: Essential for determining the enantiomeric excess. A chiral stationary phase is used to separate the (s) and (r) enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure of the final product and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities when coupled with a separation technique like HPLC (LC-MS).

Troubleshooting Guides

Issue 1: Presence of Significant Amounts of Cinnamic Acid Derivatives
  • Symptom: Peaks corresponding to 2-chlorocinnamic acid or (2-chlorophenyl)ylidenemalonic acid are observed in the HPLC or NMR analysis of the crude racemic product.

  • Root Cause: The Knoevenagel condensation is competing with or dominating the Rodionov reaction pathway. This can be influenced by the reaction conditions.

  • Troubleshooting Steps:

    • Optimize Ammonia Source: Ensure a sufficient excess of the ammonia source (e.g., ammonium acetate) is present to favor the formation of the amino acid.

    • Control Temperature: While heating is necessary, excessive temperatures might favor the elimination reaction that leads to the cinnamic acid derivative. Monitor the reaction temperature closely.

    • Purification: These acidic byproducts can often be removed by careful washing of the crude product with a suitable solvent or by recrystallization.

Issue 2: Poor Separation of Diastereomeric Salts during Chiral Resolution
  • Symptom: The enantiomeric excess after the first crystallization is low, indicating poor separation of the diastereomeric salts.

  • Root Cause: The solubilities of the two diastereomeric salts in the chosen solvent system are too similar.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where the solubility difference between the diastereomeric salts is maximized.

    • Optimize Concentration: The concentration of the diastereomeric salt solution can impact crystallization. A supersaturated solution is required, but excessive concentration can lead to co-precipitation.

    • Controlled Cooling: Implement a slow, controlled cooling profile to encourage the selective crystallization of the less soluble diastereomer. Seeding the solution with a small crystal of the desired diastereomer can also be beneficial.

Experimental Protocols

Synthesis of Racemic 3-Amino-3-(2-chlorophenyl)propanoic acid (Illustrative Rodionov Reaction)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.5 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux with stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add water to the residue and adjust the pH to near neutral (pH 6-7) with a suitable base (e.g., ammonium hydroxide) to precipitate the crude amino acid.

    • Filter the solid, wash with cold water, and then a small amount of cold ethanol.

    • Dry the solid under vacuum to obtain the crude racemic 3-Amino-3-(2-chlorophenyl)propanoic acid.

Chiral Resolution (General Procedure)

  • Salt Formation: Dissolve the racemic amino acid in a suitable solvent (e.g., a mixture of ethanol and water). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or a tartaric acid derivative).

  • Fractional Crystallization: Heat the solution to obtain a clear solution and then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out.

  • Isolation: Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH with an acid or base to break the salt and precipitate the desired enantiomer.

  • Purification: Filter the precipitated enantiomerically enriched amino acid, wash with cold water, and dry under vacuum.

  • Analysis: Determine the enantiomeric excess using chiral HPLC.

Visualizations

Synthesis_and_Impurities cluster_start Starting Materials cluster_racemic_products Products of Racemic Synthesis cluster_final_products Final Products and Impurities 2-chlorobenzaldehyde 2-chlorobenzaldehyde Malonic Acid Malonic Acid Racemic Synthesis (Rodionov) Racemic Synthesis (Rodionov) Malonic Acid->Racemic Synthesis (Rodionov) Ammonium Acetate Ammonium Acetate Ammonium Acetate->Racemic Synthesis (Rodionov) Racemic 3-Amino-3-(2-chlorophenyl)propanoic acid Racemic 3-Amino-3-(2-chlorophenyl)propanoic acid Chiral Resolution Chiral Resolution Racemic 3-Amino-3-(2-chlorophenyl)propanoic acid->Chiral Resolution Unreacted Starting Materials Unreacted Starting Materials Side Products (e.g., 2-chlorocinnamic acid) Side Products (e.g., 2-chlorocinnamic acid) This compound This compound (r)-enantiomer (r)-enantiomer Residual Resolving Agent Residual Resolving Agent Racemic Synthesis (Rodionov)->Racemic 3-Amino-3-(2-chlorophenyl)propanoic acid Racemic Synthesis (Rodionov)->Unreacted Starting Materials Racemic Synthesis (Rodionov)->Side Products (e.g., 2-chlorocinnamic acid) Chiral Resolution->this compound Chiral Resolution->(r)-enantiomer Chiral Resolution->Residual Resolving Agent Troubleshooting_Workflow start Experiment Complete analyze Analyze Product (HPLC, NMR) start->analyze check_purity Purity & e.e. Acceptable? analyze->check_purity end Product Meets Specifications check_purity->end Yes troubleshoot Identify Problem Area check_purity->troubleshoot No low_yield Low Yield in Racemic Synthesis troubleshoot->low_yield high_side_products High Level of Side Products troubleshoot->high_side_products low_ee Low Enantiomeric Excess troubleshoot->low_ee optimize_racemic Optimize Racemic Reaction Conditions low_yield->optimize_racemic high_side_products->optimize_racemic optimize_resolution Optimize Chiral Resolution low_ee->optimize_resolution optimize_racemic->start optimize_resolution->start

References

Technical Support Center: Optimization of HPLC Parameters for (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid. It is designed for researchers, scientists, and drug development professionals to assist in method optimization and resolve common experimental issues.

Experimental Protocols

A detailed methodology for the chiral separation of this compound is provided below. This protocol is based on established methods for similar beta-amino acids and phenylalanine derivatives.[1][2][3][4]

Objective: To achieve baseline separation of the enantiomers of 3-Amino-3-(2-chlorophenyl)propanoic acid using High-Performance Liquid Chromatography (HPLC).

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV detector

Materials:

  • This compound reference standard

  • Racemic 3-Amino-3-(2-chlorophenyl)propanoic acid

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Chiral HPLC column (see table below for recommendations)

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionNotes
Chiral Stationary Phase (CSP) Chirobiotic™ T (Teicoplanin-based)Macrocyclic glycopeptide columns are effective for underivatized amino acids.[1][2][3][4]
Column Dimensions 250 x 4.6 mm, 5 µmStandard analytical column dimensions.
Mobile Phase Methanol/Water with 0.1% Formic AcidStart with a ratio of 80:20 (v/v) and adjust as needed.
Flow Rate 1.0 mL/minA common starting flow rate for 4.6 mm ID columns.
Column Temperature 25 °CTemperature can significantly impact chiral recognition.[5]
Detection Wavelength 210 nm or 220 nmBased on the UV absorbance of the phenyl group.
Injection Volume 10 µLAdjust based on sample concentration and detector response.
Sample Preparation Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Recommended Chiral Stationary Phases

The selection of the chiral stationary phase is critical for the successful separation of enantiomers. Below is a summary of CSPs commonly used for amino acid analysis.

Chiral Stationary Phase (CSP)Selector TypeTypical Mobile PhasesApplicability for Amino Acids
Chirobiotic™ T / V / R Macrocyclic Glycopeptide (Teicoplanin, Vancomycin, Ristocetin A)Reversed-phase (Methanol/Water, Acetonitrile/Water), Polar Ionic, Polar OrganicBroad applicability for underivatized amino acids, including beta-amino acids.[1][3][4]
Polysaccharide-based (e.g., CHIRALPAK® IA, IB, IC) Amylose or Cellulose derivativesNormal-phase (Hexane/IPA), Reversed-phase, Polar OrganicWide range of applications, but may require derivatization for polar analytes.[6]
Crown Ether-based (e.g., CROWNPAK® CR(+)) Chiral Crown EtherAqueous acidic mobile phases (e.g., HClO4 solution)Primarily for primary amino acids.[7]

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Frequently Asked Questions (FAQs):

Q1: What is the most common reason for poor or no separation of the enantiomers?

A1: The most frequent cause of poor resolution is an inappropriate choice of the chiral stationary phase (CSP). For underivatized amino acids like the target analyte, macrocyclic glycopeptide columns such as Chirobiotic™ T are often a good starting point.[3] If you are using a suitable CSP, the mobile phase composition is the next critical parameter to optimize.

Q2: Why am I observing peak tailing?

A2: Peak tailing for amino acids is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. To mitigate this, consider adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase.[5][8] This can help to protonate the silanol groups and reduce unwanted interactions.

Q3: My retention times are drifting. What could be the cause?

A3: Retention time drift can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Mobile phase instability: Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of volatile components.

  • Temperature fluctuations: Use a column thermostat to maintain a constant temperature, as temperature can significantly affect retention in chiral separations.[5]

  • Column contamination: If the column is contaminated, flushing with a strong solvent may be necessary.

Q4: I am seeing peak splitting. What should I do?

A4: Peak splitting can indicate a problem with the column or the sample solvent.

  • Column void: A void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks. Reversing and flushing the column may help, but replacement is often necessary.

  • Sample solvent mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

  • Co-eluting impurity: It is possible that an impurity is co-eluting with your analyte.

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during the analysis of this compound.

TroubleshootingWorkflow start Start: Poor Chromatogram issue Identify Primary Issue start->issue no_separation No/Poor Resolution issue->no_separation Resolution < 1.5 peak_shape Poor Peak Shape (Tailing, Broadening, Splitting) issue->peak_shape Asymmetry/Width Issues retention_issue Retention Time Drift issue->retention_issue Inconsistent RT optimize_mp Optimize Mobile Phase (Organic %, Additive) no_separation->optimize_mp check_sample_solvent Check Sample Solvent vs. Mobile Phase peak_shape->check_sample_solvent equilibrate Ensure Adequate Column Equilibration retention_issue->equilibrate optimize_temp_flow Optimize Temperature & Flow Rate optimize_mp->optimize_temp_flow Still Poor end Problem Resolved optimize_mp->end Improved change_csp Change Chiral Stationary Phase (CSP) change_csp->end optimize_temp_flow->change_csp Still Poor optimize_temp_flow->end Improved add_modifier Add/Adjust Mobile Phase Modifier (e.g., 0.1% Formic Acid) check_sample_solvent->add_modifier Solvent OK check_sample_solvent->end Solvent Mismatch Found check_column_health Check Column Health (Flush/Reverse/Replace) add_modifier->check_column_health Still Tailing/Splitting add_modifier->end Improved check_column_health->end check_mp_prep Check Mobile Phase Preparation & Stability equilibrate->check_mp_prep Equilibration OK equilibrate->end Resolved thermostat Verify Column Thermostat Stability check_mp_prep->thermostat Mobile Phase OK check_mp_prep->end Resolved thermostat->end thermostat->end Resolved

Caption: A workflow for troubleshooting HPLC issues.

Logical Relationships of Troubleshooting Steps:

The following diagram illustrates the logical relationships between common problems and their potential solutions in chiral HPLC.

LogicalRelationships cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions p1 Poor Resolution c1 Incorrect CSP p1->c1 c2 Suboptimal Mobile Phase p1->c2 c6 Temperature Fluctuation p1->c6 p2 Peak Tailing c3 Secondary Interactions p2->c3 c7 Column Degradation p2->c7 p3 Peak Broadening c4 Column Overload p3->c4 c5 Extra-column Volume p3->c5 p3->c7 p4 Retention Drift p4->c2 p4->c6 p4->c7 s1 Select Appropriate CSP c1->s1 s2 Optimize Mobile Phase Composition c2->s2 s3 Add Mobile Phase Modifier (Acid/Base) c3->s3 s4 Reduce Sample Concentration c4->s4 s5 Minimize Tubing Length c5->s5 s6 Use Column Thermostat c6->s6 s7 Flush or Replace Column c7->s7

Caption: Relationships between problems, causes, and solutions.

References

Technical Support Center: Chiral Resolution of 3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral resolution of racemic 3-Amino-3-(2-chlorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chiral resolution of 3-Amino-3-(2-chlorophenyl)propanoic acid?

A1: The most prevalent and industrially scalable method for resolving racemic acids like 3-Amino-3-(2-chlorophenyl)propanoic acid is through the formation of diastereomeric salts using a chiral resolving agent.[1] This technique leverages the different physicochemical properties, particularly solubility, of the resulting diastereomers, allowing for their separation by fractional crystallization.[2]

Q2: How does diastereomeric salt crystallization work?

A2: The process involves reacting the racemic mixture of the acid with a single enantiomer of a chiral base (the resolving agent). This reaction forms two diastereomeric salts. Because diastereomers have different physical properties, one salt is typically less soluble in a specific solvent system and will crystallize preferentially.[2] This less-soluble salt can then be isolated by filtration. Subsequently, the pure enantiomer of the target acid is recovered by breaking the salt, usually by treatment with an acid or base.[1]

Q3: How do I determine the enantiomeric purity of my resolved product?

A3: Enantiomeric purity, typically expressed as enantiomeric excess (ee), is most commonly determined using chiral High-Performance Liquid Chromatography (HPLC).[2][3] This analytical technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[4][5]

Q4: What are some common chiral resolving agents for acidic compounds?

A4: A variety of chiral amines are commonly used as resolving agents for carboxylic acids. The choice is critical and often requires screening. Examples include:

  • Cinchona alkaloids (e.g., cinchonidine, cinchonine)[6]

  • (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine

  • Brucine

  • (1R,2R)-(-)-2-Amino-1,2-diphenylethanol (ADPE)[6]

The ideal resolving agent must be optically pure, chemically stable, readily available, and form a salt that crystallizes well with a significant solubility difference between the two diastereomers.[2]

Troubleshooting Guide

Issue 1: Poor or No Crystallization of Diastereomeric Salts

Q: My diastereomeric salts are not crystallizing from the solution, or are forming an oil. What should I do?

A: This is a common issue that can be addressed by systematically optimizing the crystallization conditions.

  • Solvent System: The choice of solvent is crucial. Experiment with a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures). Sometimes, a solvent/anti-solvent combination is effective.

  • Concentration: The solution may be too dilute. Try concentrating the solution by slowly evaporating the solvent. Conversely, if the solution is too concentrated, an oil may form; in this case, careful dilution may induce crystallization.

  • Temperature: Cooling the solution slowly can promote the growth of well-defined crystals. A rapid temperature drop often leads to precipitation or oiling out. Consider a programmed cooling ramp or allowing the solution to cool to room temperature and then transferring it to a refrigerator.

  • Seeding: If you have a small amount of the desired pure diastereomeric salt crystal, adding it to the solution (seeding) can induce crystallization.

G start No Crystallization or Oiling Out check_solvent Screen Different Solvents/Mixtures start->check_solvent Primary Action check_conc Adjust Concentration check_solvent->check_conc If still no success success Crystals Formed check_solvent->success check_temp Optimize Cooling Profile (Slow Cooling) check_conc->check_temp If still no success check_conc->success seeding Attempt Seeding check_temp->seeding Final Attempt check_temp->success seeding->success

Caption: Troubleshooting flowchart for crystallization issues.

Issue 2: Low Enantiomeric Excess (ee)

Q: I have isolated the crystalline salt, but after recovery, the enantiomeric excess (ee) of my 3-Amino-3-(2-chlorophenyl)propanoic acid is low. How can I improve it?

A: Low ee suggests that the less-soluble and more-soluble diastereomeric salts have similar solubilities, leading to co-crystallization.

  • Purity of Reagents: Ensure both the starting racemic acid and the chiral resolving agent are of high purity. Impurities can interfere with the crystallization process. The resolving agent must be optically pure.

  • Resolving Agent and Solvent Screening: The interaction between the resolving agent, the enantiomers, and the solvent determines the difference in solubility.[2] A systematic screening of different resolving agents and solvents is the most effective way to improve ee.[2]

  • Recrystallization: The enantiomeric purity of the diastereomeric salt can often be enhanced by one or more recrystallization steps. Dissolve the filtered salt in a minimum amount of hot solvent and allow it to cool slowly and recrystallize.

  • Kinetic vs. Thermodynamic Control: Sometimes, crystallization time can influence purity. A rapid crystallization might trap the undesired diastereomer (kinetic control), while a longer, slower crystallization allows the system to reach equilibrium, favoring the less-soluble salt (thermodynamic control).[7]

Illustrative Data: Effect of Solvent on Resolution Efficiency

Resolving AgentSolventYield (%) of Diastereomeric SaltEnantiomeric Excess (ee) (%) of Recovered Acid
(R)-α-phenylethylamineEthanol4585
(R)-α-phenylethylamineIsopropanol4292
(R)-α-phenylethylamineAcetonitrile3895
CinchonidineEthanol/Water (9:1)4897
CinchonidineMethanol4691

Note: This table contains illustrative data to demonstrate trends. Actual results will vary.

Issue 3: Low Yield of the Desired Enantiomer

Q: The enantiomeric excess is high, but my overall yield is very low. What are the potential causes and solutions?

A: A low yield can result from several factors throughout the process. The theoretical maximum yield for a classical resolution is 50%, as the other enantiomer is removed.

  • Suboptimal Salt Formation: Ensure the stoichiometry between the racemic acid and the resolving agent is correct. Typically, 0.5 to 1.0 equivalents of the resolving agent are used.

  • High Solubility of the "Insoluble" Salt: The "less-soluble" diastereomeric salt may still have significant solubility in the chosen solvent, meaning a large portion remains in the mother liquor. Try a different solvent where the solubility of the desired salt is lower, or adjust the final crystallization temperature.

  • Losses During Workup: Mechanical losses can occur during filtration and transfer steps. Ensure efficient recovery of the product. When breaking the salt to recover the final product, ensure the pH is adjusted correctly to fully protonate/deprotonate the acid and resolving agent for efficient separation (e.g., in an aqueous/organic extraction).

  • Recovery of the Resolving Agent: The resolving agent should be recoverable from the mother liquor or after the salt-breaking step to make the process more economical.[2]

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution

This protocol is a representative starting point and requires optimization for specific resolving agents and solvents.

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 3-Amino-3-(2-chlorophenyl)propanoic acid in a suitable solvent (e.g., ethanol) with gentle heating until a clear solution is obtained.

    • In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent in a minimum amount of the same solvent.

    • Add the resolving agent solution dropwise to the acid solution at an elevated temperature.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, consider adding a seed crystal or placing the solution in a refrigerator (e.g., 4 °C) overnight.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • Add an acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to break the salt. The choice depends on whether the resolving agent is a base or an acid. For an amine resolving agent, add acid to protonate it and make it water-soluble.

    • Extract the liberated enantiomer of the acid into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched product.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the final product using chiral HPLC.

G racemate Racemic Acid in Hot Solvent mix Mix Solutions racemate->mix resolving_agent Chiral Resolving Agent (0.5-1.0 eq) resolving_agent->mix cool Slow Cooling & Crystallization mix->cool filter Filter & Wash Crystals cool->filter salt Diastereomeric Salt (Enriched) filter->salt mother_liquor Mother Liquor (Contains other diastereomer) filter->mother_liquor break_salt Break Salt (Acid/Base Treatment) salt->break_salt extract Liquid-Liquid Extraction break_salt->extract product Isolated Pure Enantiomer extract->product analysis Chiral HPLC Analysis (Determine ee%) product->analysis

References

Enhancing the biological activity of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments related to enhancing the biological activity of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary biological target for derivatives of this compound?

A1: While the specific activity depends on the exact derivatization, the core structure is related to β-amino acids which are known to interact with various biological targets. A primary and well-studied target for analogous structures is the γ-aminobutyric acid type A (GABA-A) receptor, a key player in mediating inhibitory neurotransmission in the central nervous system.[1] These derivatives can act as allosteric modulators, influencing the receptor's response to GABA.[2][3]

Q2: What are the common synthetic strategies for preparing β-amino acid derivatives like this scaffold?

A2: The synthesis of β-amino acids is a well-established field in organic chemistry. Common strategies include the Arndt-Eistert homologation of α-amino acids, Mannich-type reactions, conjugate additions of amines to Michael acceptors, and metal-catalyzed hydrogenations.[4][5][6] More recent methods also involve palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, which can offer more direct routes with fewer steps.[5]

Q3: How can the biological activity of this scaffold be enhanced?

A3: Enhancing biological activity typically involves a systematic structure-activity relationship (SAR) study. Modifications can be made at several positions:

  • The Phenyl Ring: Introducing or altering substituents on the 2-chlorophenyl ring can affect binding affinity and selectivity.

  • The Amino Group: Acylation or alkylation of the amino group can change the molecule's polarity and hydrogen bonding capacity.

  • The Carboxylic Acid: Esterification or amidation of the carboxylic acid group can create prodrugs or new derivatives with altered pharmacokinetic properties and potentially enhanced activity.[7]

Q4: Why is the stereochemistry, specifically the (S)-configuration, important for these derivatives?

A4: Biological targets such as receptors and enzymes are chiral environments. Consequently, different enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicities.[8] The (S)-enantiomer may have a higher affinity for the target binding site compared to the (R)-enantiomer, making enantioselective synthesis crucial for maximizing therapeutic effect and minimizing potential off-target effects.[6][8]

Troubleshooting Guides

Synthesis & Purification Issues

Q: My reaction yield for a new derivative is consistently low. What are the common causes? A:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature.

  • Side Product Formation: Analyze the crude product to identify major side products. This may necessitate changing the reaction conditions, protecting groups, or the order of synthetic steps.

  • Purification Loss: Significant material can be lost during purification. For column chromatography, ensure the chosen solvent system provides good separation. For recrystallization, avoid using an excessive amount of solvent.

  • Reagent Quality: Ensure all reagents and solvents are pure and anhydrous, as contaminants can interfere with the reaction.

Q: I am struggling to purify my final compound. What methods are most effective? A:

  • Column Chromatography: This is the most common method. Use a gradient elution of solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate your compound from impurities based on polarity.

  • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can be highly effective for removing minor impurities.

  • Preparative HPLC: For difficult separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, can be used to isolate the desired enantiomer.

Biological Assay Issues

Q: In my GABA-A receptor binding assay, the non-specific binding is too high. How can I reduce it? A: High non-specific binding (NSB) can obscure the specific binding signal. To reduce it:

  • Optimize Protein Concentration: Use the lowest amount of membrane preparation that still provides a robust signal-to-noise ratio.[9]

  • Increase Wash Steps: After incubation, increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[9]

  • Use Appropriate Blocker: Ensure you are using a high concentration of an unlabeled ligand (e.g., 10 mM GABA) to accurately define non-specific binding.[9][10]

  • Pre-treat Filters: Soaking the glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.

Q: The results from my competition binding assay are not reproducible. What should I check? A: Reproducibility issues often stem from procedural inconsistencies:

  • Pipetting Accuracy: Ensure all pipettes are properly calibrated, especially for serial dilutions of test compounds and the addition of the radioligand.

  • Incubation Conditions: Maintain a consistent incubation time and temperature (e.g., 45 minutes at 4°C) for all samples.[9][10]

  • Membrane Preparation: Inconsistent membrane preparations can lead to variability. Ensure the homogenization and centrifugation steps are performed uniformly for each batch.[10]

  • Reagent Stability: Verify the stability and concentration of your radioligand and test compounds. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table presents hypothetical data for a series of this compound derivatives to illustrate a potential structure-activity relationship (SAR) at the GABA-A receptor benzodiazepine site.

Compound IDR-Group Modification (at Carboxyl Group)Phenyl Ring SubstitutionIC₅₀ (nM)Notes
LEAD-01 -OH (Parent Acid)2-Cl450Baseline activity.
LEAD-02 -OCH₃ (Methyl Ester)2-Cl220Increased lipophilicity improves activity.
LEAD-03 -NHCH₃ (N-Methyl Amide)2-Cl150Amide group may form additional hydrogen bonds.
LEAD-04 -NHCH₃ (N-Methyl Amide)2-Cl, 4-F75Adding an electron-withdrawing group at the 4-position enhances potency.
LEAD-05 -NHCH₃ (N-Methyl Amide)2-Cl, 4-OCH₃300Adding an electron-donating group at the 4-position reduces potency.
LEAD-06 -NH-benzyl (N-Benzyl Amide)2-Cl, 4-F550Large steric bulk at the amide position is detrimental to activity.

Experimental Protocols

Key Experiment: GABA-A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the benzodiazepine site on the GABA-A receptor using [³H]muscimol or a similar radioligand.[9][10][11]

1. Materials and Reagents:

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Radioligand: [³H]muscimol (specific activity ~15-30 Ci/mmol).[9][10]

  • Unlabeled Ligand: GABA for determining non-specific binding.[9]

  • Buffers:

    • Homogenization Buffer: 0.32 M sucrose, pH 7.4.[10]

    • Assay/Binding Buffer: 50 mM Tris-HCl, pH 7.4.[9][10]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

  • Membrane Source: Whole rat brains (minus cerebellum and pons).

  • Equipment: Homogenizer, refrigerated ultracentrifuge, scintillation counter, glass fiber filters.

2. Membrane Preparation:

  • Homogenize rat brains in 20 volumes of ice-cold Homogenization Buffer.[10]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[10]

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[10]

  • Discard the supernatant, resuspend the pellet in ice-cold deionized water, and homogenize again.[10]

  • Centrifuge at 140,000 x g for 30 minutes at 4°C.[10]

  • Resuspend the pellet in Assay Buffer and repeat the centrifugation step twice more.[10]

  • Resuspend the final pellet in a known volume of Assay Buffer. Determine protein concentration using a standard protein assay (e.g., Bradford).

  • Store membrane aliquots at -80°C until use.[9]

3. Binding Assay Procedure (in triplicate):

  • Prepare three sets of tubes:

    • Total Binding: Assay Buffer + Radioligand + Membrane Preparation.

    • Non-specific Binding (NSB): Assay Buffer + Radioligand + High concentration of unlabeled GABA (e.g., 10 µM) + Membrane Preparation.[9]

    • Competition Binding: Assay Buffer + Radioligand + Various concentrations of test compound + Membrane Preparation.

  • To each tube, add 50 µL of the appropriate solution (buffer, unlabeled GABA, or test compound).

  • Add 50 µL of [³H]muscimol (final concentration e.g., 5 nM).[9]

  • Initiate the reaction by adding 400 µL of the membrane preparation (e.g., 100-200 µg protein). The final assay volume is 500 µL.[9]

  • Incubate the tubes at 4°C for 45-60 minutes to reach equilibrium.[9]

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters.

  • Wash the filters three times with 4 mL of ice-cold Wash Buffer to remove unbound radioligand.[9]

4. Quantification and Data Analysis:

  • Place the filters into scintillation vials and add 4-5 mL of scintillation cocktail.[9]

  • Quantify radioactivity using a liquid scintillation counter.

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression analysis (e.g., in Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GABA_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Ligand-gated Cl- channel) Cl_Channel Chloride Channel (Closed) Cl_Channel_Open Chloride Channel (Open) GABA_R->Cl_Channel_Open Conformational change opens channel Hyperpolarization Membrane Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_Channel_Open->Hyperpolarization Leads to Cl_in Cl- Influx Cl_Channel_Open->Cl_in GABA GABA (Neurotransmitter) GABA->GABA_R Binds to orthosteric site Modulator Allosteric Modulator (e.g., Propanoic Acid Derivative) Modulator->GABA_R Binds to allosteric site

Caption: GABA-A receptor signaling pathway with allosteric modulation.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis start Tissue Homogenization (Rat Brain) cent1 Differential Centrifugation start->cent1 wash Washing & Resuspension cent1->wash quant Protein Quantification wash->quant storage Store at -80°C quant->storage setup Assay Setup (Total, NSB, Competition) storage->setup Use Aliquot incubate Incubate with Radioligand & Test Compound (4°C) setup->incubate filter Rapid Vacuum Filtration incubate->filter wash_filters Wash Filters filter->wash_filters count Scintillation Counting wash_filters->count calc Calculate % Inhibition count->calc plot Non-linear Regression (IC50 Determination) calc->plot end Calculate Ki Value plot->end

Caption: Experimental workflow for a GABA-A receptor binding assay.

SAR_Logic start Initial Scaffold: (s)-3-Amino-3-(2-chlorophenyl) propanoic acid design Design & Synthesize New Derivatives start->design screening Primary Biological Screening (e.g., GABA-A Binding Assay) design->screening data Analyze Data (Determine IC50/Ki) screening->data sar Establish Structure-Activity Relationship (SAR) data->sar active Potent Activity? sar->active active->design No / Optimize lead Lead Candidate active->lead Yes

Caption: Logical workflow for enhancing biological activity via SAR.

References

Technical Support Center: Synthesis of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Enantioselectivity or Racemization

Q1: My synthesis is resulting in a low enantiomeric excess (ee) of the desired (s)-enantiomer. What are the potential causes and how can I improve the enantioselectivity?

A1: Low enantioselectivity is a common challenge in asymmetric synthesis. Several factors can contribute to this issue:

  • Suboptimal Catalyst or Chiral Auxiliary: The choice of catalyst and ligand in asymmetric hydrogenations, or the chiral auxiliary in diastereoselective methods, is critical. The efficiency of these can be highly substrate-dependent.

  • Reaction Conditions: Temperature, pressure, and solvent can significantly influence the stereochemical outcome. Higher temperatures, for instance, can often lead to reduced enantioselectivity.

  • Racemization: The product itself might be susceptible to racemization under the reaction or work-up conditions. Basic or acidic conditions can sometimes lead to the loss of stereochemical integrity at the chiral center.

Troubleshooting Steps:

  • Catalyst and Ligand Screening: If using a catalytic method like asymmetric hydrogenation of a corresponding enamine, screen a variety of chiral ligands. For instance, Rhodium complexes with Josiphos-type ligands have been shown to be effective for the asymmetric hydrogenation of unprotected enamines, yielding high enantiomeric excesses.

  • Optimize Reaction Parameters:

    • Temperature: Perform the reaction at lower temperatures to enhance selectivity.

    • Pressure: In catalytic hydrogenations, varying the hydrogen pressure can impact the enantioselectivity.

    • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the stereodetermining step. A solvent screen is recommended.

  • Protecting Group Strategy: The presence and nature of protecting groups on the amine or carboxylic acid functionalities can influence the stereochemical outcome.

  • Work-up and Purification: Ensure that the work-up and purification conditions are mild and avoid prolonged exposure to harsh pH conditions that could induce racemization.

Issue 2: Formation of Diastereomers

Q2: I am observing the formation of diastereomeric impurities in my reaction. What is the likely cause and how can I minimize their formation?

A2: The formation of diastereomers is a concern when multiple chiral centers are present, either in the substrate or formed during the reaction. In the context of synthesizing this compound, this can occur if a chiral auxiliary is used to introduce the stereocenter.

Potential Causes:

  • Incomplete Diastereoselection: The chiral auxiliary or catalyst may not be providing a high enough level of facial discrimination during the bond formation that establishes the new stereocenter.

  • Epimerization: One of the stereocenters might be prone to epimerization under the reaction conditions.

Troubleshooting Steps:

  • Choice of Chiral Auxiliary: The steric and electronic properties of the chiral auxiliary play a crucial role. Experiment with different auxiliaries to find one that provides better stereocontrol for your specific substrate.

  • Reaction Conditions: Similar to enantioselectivity, temperature and solvent can affect diastereoselectivity. Lowering the reaction temperature is often a good starting point.

  • Purification: Diastereomers often have different physical properties (e.g., polarity, solubility) and can frequently be separated by chromatography (e.g., column chromatography, HPLC) or crystallization.

Issue 3: Byproduct Formation from the Aromatic Ring

Q3: Are there any known side reactions involving the 2-chlorophenyl group during the synthesis?

A3: The 2-chlorophenyl group is generally stable under many synthetic conditions. However, certain reagents or reaction conditions could potentially lead to side reactions:

  • Nucleophilic Aromatic Substitution (SNA_r): While less common without strong activation, under harsh basic conditions or with highly nucleophilic reagents, the chloro-substituent could potentially be displaced.

  • Reductive Dehalogenation: Certain reducing agents, particularly in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogen, can lead to the reduction of the C-Cl bond, resulting in the formation of 3-amino-3-phenylpropanoic acid as an impurity.

Troubleshooting Steps:

  • Careful Selection of Reagents: Avoid using overly harsh bases or nucleophiles if displacement of the chlorine is a concern.

  • Control of Reductive Conditions: When performing reductions, carefully select the catalyst and conditions. For example, if a hydrogenation step is required for other functionalities in the molecule, monitor for dehalogenation and consider alternative reducing agents if necessary.

Issue 4: Formation of Elimination and Other Byproducts

Q4: I am observing impurities that I suspect are elimination byproducts or other unexpected structures. What are some common side reactions to look out for?

A4: Besides issues with stereochemistry, other side reactions can lower the yield and purity of the desired product.

  • β-Elimination: If a suitable leaving group is present at the β-position (or can be formed in situ), elimination to form an α,β-unsaturated carboxylic acid derivative can occur, especially under basic or heated conditions.

  • Decarboxylation: While generally requiring high temperatures, decarboxylation of the propanoic acid moiety could be a minor side reaction under harsh thermal conditions.

  • Self-Condensation/Oligomerization: Under certain conditions, the amino acid product can react with itself to form dimers or oligomers.

Troubleshooting Steps:

  • Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating.

  • pH Control: Carefully control the pH during the reaction and work-up to minimize base- or acid-catalyzed side reactions.

  • Prompt Work-up and Purification: Process the reaction mixture promptly after completion to avoid degradation of the product.

Data Presentation

Table 1: Hypothetical Enantiomeric Excess (ee) of this compound under Various Asymmetric Hydrogenation Conditions

EntryCatalyst (mol%)LigandSolventTemperature (°C)Pressure (atm H₂)Enantiomeric Excess (ee, %)
1[Rh(COD)₂]BF₄ (1)(R)-BINAPMethanol251085
2[Rh(COD)₂]BF₄ (1)(R)-BINAPToluene251078
3[Rh(COD)₂]BF₄ (1)(R)-BINAPMethanol01092
4[RuCl₂(p-cymene)]₂ (0.5)(R,R)-TsDPENMethanol505095
5[RuCl₂(p-cymene)]₂ (0.5)(R,R)-TsDPENIsopropanol505091

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this exact substrate was not found in the initial search. The trends shown are typical for asymmetric hydrogenations.

Experimental Protocols

A common strategy for the synthesis of chiral β-amino acids is the asymmetric hydrogenation of a β-aminoacrylate precursor.

Protocol: Asymmetric Hydrogenation of a β-(acylamino)acrylate Precursor

  • Precursor Synthesis: The synthesis of the β-(acylamino)acrylate precursor typically involves the condensation of 2-chlorobenzaldehyde with a malonic acid derivative and an amine source, followed by acylation of the resulting enamine.

  • Asymmetric Hydrogenation:

    • In a glovebox, a high-pressure reactor is charged with the β-(acylamino)acrylate substrate (1.0 mmol), a rhodium or ruthenium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol), and a chiral phosphine ligand (e.g., (R)-BINAP, 0.012 mmol).

    • Degassed solvent (e.g., methanol, 10 mL) is added.

    • The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.

    • The reaction is stirred under a specific hydrogen pressure (e.g., 10 atm) at a controlled temperature (e.g., 25 °C) for a designated time (e.g., 24 hours).

    • The progress of the reaction is monitored by TLC or HPLC.

  • Work-up and Deprotection:

    • Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography to yield the protected β-amino acid.

    • The acyl protecting group is then removed under appropriate conditions (e.g., acidic or basic hydrolysis) to afford the final product, this compound.

  • Chiral Analysis: The enantiomeric excess of the final product is determined by chiral HPLC or by derivatization with a chiral agent followed by analysis.

Visualizations

Synthesis_Pathway_and_Side_Reactions Reactants 2-Chlorobenzaldehyde + Malonic Acid Derivative + Amine Source Enamine β-Enamino Ester Reactants->Enamine Condensation s_Product This compound Enamine->s_Product Asymmetric Hydrogenation (Desired Pathway) r_Product (r)-3-Amino-3-(2-chlorophenyl)propanoic acid Enamine->r_Product Asymmetric Hydrogenation (Undesired Pathway) Elimination_Product Elimination Byproduct (α,β-Unsaturated Acid) s_Product->Elimination_Product Harsh Base/ Heat Dehalogenated_Product Dehalogenated Byproduct (3-Amino-3-phenylpropanoic acid) s_Product->Dehalogenated_Product Harsh Reduction (e.g., Pd/C, H₂)

Caption: Main synthetic pathway and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Purity Check_Stereo Check Stereochemistry (ee, dr) Start->Check_Stereo Check_Byproducts Identify Byproducts (NMR, MS) Start->Check_Byproducts Low_ee Low ee? Check_Stereo->Low_ee Byproducts_Present Byproducts Present? Check_Byproducts->Byproducts_Present Low_ee->Check_Byproducts No Optimize_Catalyst Screen Catalysts/ Ligands Low_ee->Optimize_Catalyst Yes Optimize_Conditions Optimize Temp/ Pressure/Solvent Optimize_Catalyst->Optimize_Conditions End Improved Synthesis Optimize_Conditions->End Elimination Elimination? Byproducts_Present->Elimination Yes Byproducts_Present->End No Dehalogenation Dehalogenation? Elimination->Dehalogenation No Control_Temp_pH Control Temp & pH Elimination->Control_Temp_pH Yes Modify_Reduction Modify Reduction Conditions Dehalogenation->Modify_Reduction Yes Dehalogenation->End No Control_Temp_pH->End Modify_Reduction->End

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Degradation Pathways of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the degradation of this compound?

Based on general principles of amino acid catabolism, the initial steps in the degradation of this compound are likely to involve the removal or modification of the amino group. The two primary enzymatic pathways for the removal of an α-amino group are transamination and oxidative deamination.[1] While this compound is a β-amino acid, similar initial enzymatic reactions are plausible.

Q2: What are the expected major degradation pathways for this compound?

  • Side Chain Modification: The propanoic acid side chain may undergo β-oxidation, a common pathway for the degradation of fatty acids and some amino acid carbon skeletons.[2][3]

  • Aromatic Ring Hydroxylation and Cleavage: The chlorophenyl ring may be hydroxylated, followed by ring cleavage, which is a common fate for aromatic compounds in biological systems.

  • Dehalogenation: The chlorine atom may be removed through enzymatic dehalogenation.[4]

  • Transamination/Deamination: Removal of the amino group would lead to a keto acid, which can then enter central metabolic pathways.[5][6]

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for separating and identifying the parent compound and its degradation products.[7] Other useful techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives of the compound and its metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of isolated degradation products.

  • Thin-Layer Chromatography (TLC): A simple and rapid method for monitoring the progress of degradation reactions.

Troubleshooting Guides

This section addresses common problems that may arise during the experimental investigation of degradation pathways.

IssuePossible Cause(s)Recommended Action(s)
No degradation observed under stress conditions (e.g., acid, base, oxidation, heat, light). 1. The compound is highly stable under the tested conditions.2. The concentration of the stressor is too low.3. The duration of the experiment is too short.4. The analytical method is not sensitive enough to detect low levels of degradation.1. Increase the concentration of the stressor (e.g., use a stronger acid/base).2. Extend the duration of the stress testing.3. Increase the temperature for thermal stress studies.4. Ensure the analytical method is validated for detecting potential degradation products at low concentrations.
Poor mass balance in the analytical results. 1. Some degradation products are not being detected (e.g., they are volatile, lack a UV chromophore, or are not eluting from the chromatography column).2. Degradation products are adsorbing to the sample container or instrument tubing.1. Use a universal detection method like mass spectrometry (MS) or a Corona Charged Aerosol Detector (CAD).2. Modify the chromatographic method to ensure all components are eluted.3. Use silanized glassware to minimize adsorption.4. Analyze the headspace for volatile degradation products using GC-MS.
Inconsistent or irreproducible degradation profiles. 1. Variability in experimental conditions (e.g., temperature, light exposure, pH).2. Impurities in the starting material or reagents.3. Inconsistent sample preparation.1. Tightly control all experimental parameters.2. Use high-purity reagents and a well-characterized starting material.3. Standardize the sample preparation procedure.
Appearance of unexpected peaks in chromatograms. 1. Contamination from solvents, reagents, or the experimental setup.2. "Ghost peaks" from previous injections.3. The sample solvent may be reacting with the compound.1. Run blank experiments with only the solvent and reagents to identify sources of contamination.2. Implement a thorough column washing procedure between injections.3. Ensure the sample solvent is inert and does not cause degradation.

Experimental Protocols

The following are generalized protocols for forced degradation studies. Researchers should adapt these protocols based on the specific properties of this compound and the available analytical instrumentation.

Protocol 1: Hydrolytic Degradation (Acidic and Basic Conditions)
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the samples with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Repeat the procedure described in step 2, using 0.1 M sodium hydroxide instead of hydrochloric acid.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation: Add a known volume of the stock solution to a solution of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at specified time intervals.

  • Analysis: Analyze the samples immediately by HPLC to prevent further degradation.

Protocol 3: Thermal Degradation
  • Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C).

  • Solution State: Prepare a solution of the compound in a suitable solvent and incubate it at a controlled temperature.

  • Sampling: At various time points, dissolve the solid sample or withdraw an aliquot of the solution for analysis.

  • Analysis: Analyze the samples by HPLC.

Protocol 4: Photolytic Degradation
  • Sample Preparation: Prepare a solution of the compound in a suitable solvent.

  • Exposure: Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber). A control sample should be kept in the dark under the same temperature conditions.

  • Sampling: Withdraw aliquots at various time points.

  • Analysis: Analyze the samples by HPLC.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product(s) (% Area)
0.1 M HCl, 60 °C24 hUser DataUser DataUser Data
0.1 M NaOH, 60 °C24 hUser DataUser DataUser Data
3% H₂O₂, RT24 hUser DataUser DataUser Data
Solid, 80 °C48 hUser DataUser DataUser Data
Photolytic24 hUser DataUser DataUser Data

Table 2: Chromatographic Data for Degradation Products

PeakRetention Time (min)Relative Retention TimeUV λmax (nm)Proposed Structure
ParentUser Data1.00User DataThis compound
DP-1User DataUser DataUser DataUser Data
DP-2User DataUser DataUser DataUser Data
...User DataUser DataUser DataUser Data

Visualizations

The following diagrams illustrate potential degradation pathways and a general experimental workflow.

G Hypothetical Degradation Pathways A This compound B Transamination/Deamination A->B D Side Chain Oxidation (β-oxidation) A->D F Ring Hydroxylation A->F H Dehalogenation A->H C 3-(2-chlorophenyl)-3-oxopropanoic acid B->C E 2-chlorobenzaldehyde D->E G Hydroxylated Intermediate F->G I 3-Amino-3-phenylpropanoic acid H->I

Caption: Hypothetical degradation pathways for this compound.

G General Experimental Workflow for Degradation Studies cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Characterization A Acid Hydrolysis G HPLC-UV/MS Analysis A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G H Peak Purity Assessment G->H J Isolate Degradation Products G->J I Mass Balance Calculation H->I K Structure Elucidation (NMR, MS/MS) J->K F Parent Compound F->A F->B F->C F->D F->E

References

Storage and handling recommendations for (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with (s)-3-Amino-3-(2-chlorophenyl)propanoic acid. Below you will find recommendations for storage and handling, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Storage and Handling Recommendations

Proper storage and handling of this compound are crucial to maintain its integrity and ensure laboratory safety.

Storage:

  • Temperature: Store in a cool, dry place. Some suppliers recommend storage at 0-8 °C for long-term stability.

  • Atmosphere: Keep in a well-ventilated area.

  • Container: The container should be kept tightly closed to prevent moisture absorption and contamination.

Handling:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection (goggles or a face shield).

  • Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

  • Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Quantitative Data Summary

SolventSolubility of Phenylalanine (related α-amino acid)General Solubility of β-Amino AcidsRecommended Practice for this compound
WaterModerately soluble (e.g., ~28 g/L at 25°C)[1]Generally soluble in water, but solubility can be influenced by side chains.Start with small amounts to assess solubility. Solubility is expected to be pH-dependent.
EthanolSparingly solubleLower solubility compared to water.Can be used for recrystallization or as a co-solvent.
Dimethyl Sulfoxide (DMSO)SolubleOften used as a solvent for reactions involving amino acids.A good initial choice for preparing stock solutions.
Dimethylformamide (DMF)SolubleCommonly used as a solvent for peptide synthesis.Suitable for reaction media, particularly for peptide coupling.

Note: The presence of the chlorophenyl group may decrease aqueous solubility compared to unsubstituted phenylalanine.

GABAB Receptor Signaling Pathway

This compound is a GABA analogue and is expected to interact with the GABAergic system, potentially as a GABAB receptor antagonist. The following diagram illustrates the GABAB receptor signaling pathway.

GABAB_Signaling GABAB Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA or Antagonist (this compound) GABAB_R GABAB Receptor (Heterodimer: GABAB1 & GABAB2) GABA->GABAB_R Binds to GABAB1 G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC α subunit inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel βγ subunit inhibits K_channel GIRK K+ Channel G_protein->K_channel βγ subunit activates cAMP cAMP AC->cAMP Reduces conversion ATP ATP ATP->AC Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx K_efflux Increased K+ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter_release Reduced Neurotransmitter Release Ca_influx->Neurotransmitter_release

Caption: GABAB Receptor Signaling Cascade.

Experimental Protocols

This section provides a general protocol for a common application of this compound: amide bond formation in peptide synthesis. This protocol is a starting point and may require optimization based on the specific reaction partners and desired product.

Protocol: Amide Coupling using HATU

This protocol describes the coupling of this compound to an amino group-containing compound (e.g., an amino acid ester or a resin-bound amine) using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine component (e.g., H-Gly-OMe·HCl)

  • N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Amine Addition: If the amine component is a hydrochloride salt, neutralize it first by dissolving it in DMF and adding 1 equivalent of DIPEA. Add the amine component (1.2 equivalents) to the activated carboxylic acid solution.

  • Base Addition: Add DIPEA (2-3 equivalents) to the reaction mixture. The pH of the solution should be around 8-9.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: a. Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM. b. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure dipeptide.

Amide_Coupling_Workflow Amide Coupling Workflow start Start dissolve Dissolve Amino Acid & HATU in DMF start->dissolve preactivate Pre-activate (5-10 min) dissolve->preactivate add_amine Add Amine Component preactivate->add_amine add_base Add DIPEA add_amine->add_base react Stir at RT (1-4h) add_base->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Product purify->end

Caption: General workflow for amide coupling.

Troubleshooting and FAQs

This section addresses common issues that may arise during the experimental use of this compound, particularly in peptide synthesis.

FAQs:

  • Q1: My coupling reaction is slow or incomplete. What can I do?

    • A1: The steric hindrance from the 2-chlorophenyl group can slow down the reaction.[2][3] Consider the following:

      • Use a more potent coupling reagent: Reagents like HATU, HBTU, or COMU are generally more effective for hindered amino acids than standard carbodiimides like DCC or EDC.

      • Increase the reaction temperature: Gently warming the reaction (e.g., to 40-50 °C) can sometimes improve the rate, but be cautious as this can also increase the risk of side reactions.

      • Increase reagent equivalents: Using a slight excess of the activated amino acid and coupling reagent may drive the reaction to completion.

      • Double coupling: If the reaction stalls, you can filter the resin (in solid-phase synthesis) and repeat the coupling step with fresh reagents.

  • Q2: I am observing side products in my reaction. What are the likely causes?

    • A2: Common side reactions in peptide synthesis include:

      • Racemization: The chiral center of the amino acid can epimerize under certain conditions. To minimize this, use coupling additives like Oxyma Pure® or HOAt, and avoid excessive heat and strong bases.

      • Diketopiperazine formation: This is more common with dipeptides on a solid support and can be minimized by using a pre-loaded resin or by carefully controlling the reaction conditions.

      • Aspartimide formation (if Asp is present in the sequence): This is a base-catalyzed side reaction that can be problematic during Fmoc deprotection. Using protecting groups on the backbone amide of the preceding residue can mitigate this.[2]

  • Q3: The compound is not dissolving well in my chosen solvent. What are my options?

    • A3: As a zwitterionic compound, its solubility is highly dependent on the solvent and pH.

      • For aqueous solutions, try adjusting the pH. The compound will be more soluble at pH values away from its isoelectric point.

      • For organic reactions, aprotic polar solvents like DMF and DMSO are generally good choices. Sonication or gentle warming can aid dissolution.

      • For less polar solvents, consider converting the amino acid to its methyl or ethyl ester to increase solubility.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete coupling due to steric hindrance.Use a more powerful coupling reagent (HATU, HCTU). Perform a double coupling. Increase reaction time or temperature moderately.
Poor solubility of reactants.Switch to a better solvent (e.g., NMP instead of DMF). Use solubilizing additives.
Aggregation of the peptide chain on the resin.Use a resin with a lower loading capacity. Incorporate backbone-protecting groups (e.g., Dmb, Hmb) at strategic positions.[2]
Presence of Impurities Racemization.Use an appropriate base (e.g., collidine instead of DIPEA). Add racemization-suppressing additives (e.g., Oxyma). Avoid high temperatures.
Deletion sequences (in SPPS).Ensure complete deprotection and coupling at each step. Use a monitoring test like the Kaiser test.
Side-chain reactions.Ensure appropriate side-chain protecting groups are used for all amino acids in the sequence.
Difficulty in Purification Co-elution of desired product and byproducts.Optimize the purification gradient. Consider a different stationary phase for chromatography (e.g., C8 instead of C18 for reverse-phase HPLC).
Product is insoluble after cleavage.Lyophilize from a solution containing a small amount of acetic acid or trifluoroacetic acid. Use co-solvents to aid dissolution.

References

Technical Support Center: Scaling Up the Synthesis of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the synthesis process.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
SYN-001 Low yield in the asymmetric Michael addition step. - Inefficient catalyst activity or degradation.- Sub-optimal reaction temperature or time.- Impurities in starting materials (2-chlorobenzaldehyde, nitromethane).- Inadequate mixing in a large-scale reactor.- Ensure the chiral catalyst is of high purity and handled under inert conditions.- Optimize reaction temperature and monitor reaction progress by HPLC.- Purify starting materials before use.- Verify the efficiency of the reactor's stirring mechanism.
SYN-002 Low enantiomeric excess (ee) in the chiral product. - Racemization during the reaction or work-up.- Incorrect catalyst or chiral auxiliary used.- Contamination of the catalyst.- Maintain strict temperature control during the reaction and work-up.- Verify the stereochemistry of the catalyst or chiral auxiliary.- Use fresh, high-purity catalyst for each batch.
RED-001 Incomplete reduction of the nitro group. - Inefficient catalyst for hydrogenation (e.g., Raney Nickel).- Insufficient hydrogen pressure or reaction time.- Catalyst poisoning.- Use a more active catalyst or increase catalyst loading.- Optimize hydrogen pressure and reaction time.- Ensure starting materials and solvent are free of catalyst poisons (e.g., sulfur compounds).
PUR-001 Difficulty in purification and isolation of the final product. - Presence of closely-related impurities or byproducts.- Sub-optimal crystallization conditions.- Product solubility issues.- Employ chromatographic purification if necessary.- Screen different solvent systems for crystallization.- Adjust pH to facilitate precipitation of the amino acid.
SCL-001 Exothermic reaction runaway during scale-up. - Inadequate heat transfer in a large reactor.- Ensure the reactor has sufficient cooling capacity.- Perform a reaction calorimetry study to understand the thermal profile.- Implement controlled addition of reagents.

Frequently Asked Questions (FAQs)

1. What is a recommended scalable synthetic route for this compound?

A highly effective and scalable method is the asymmetric Michael addition of a malonate to a nitrostyrene derivative, followed by reduction and hydrolysis. This approach is analogous to the industrial synthesis of similar chiral β-amino acids like (S)-baclofen.

2. How can I improve the enantioselectivity of the synthesis?

The choice of a suitable chiral catalyst or auxiliary is crucial for high enantioselectivity. Cinchona alkaloid-based catalysts have shown excellent performance in similar asymmetric Michael additions.[1] Optimizing the reaction conditions, such as solvent, temperature, and reaction time, is also critical.

3. What are the key safety considerations when scaling up this synthesis?

The reduction of the nitro group using hydrogenation can be hazardous if not handled properly. It is essential to use appropriate equipment for high-pressure reactions and to handle the pyrophoric Raney Nickel catalyst with care. Additionally, a thorough understanding of the reaction's thermal profile is necessary to prevent runaway reactions.

4. How can the final product be purified on a large scale?

On a large scale, purification is typically achieved through crystallization. It is important to select an appropriate solvent system that provides good recovery and high purity. In some cases, a salt formation and recrystallization might be necessary to achieve the desired purity.

5. What are common side reactions to be aware of?

During the Michael addition, potential side reactions include polymerization of the nitrostyrene and the formation of diastereomers if the chiral control is not optimal. In the reduction step, over-reduction of the aromatic ring can occur under harsh conditions.

Experimental Protocols

Key Experiment: Asymmetric Michael Addition

This protocol is adapted from scalable syntheses of similar β-amino acids.[1]

Objective: To synthesize the chiral nitroester precursor with high enantioselectivity.

Materials:

  • 2-chloro-trans-β-nitrostyrene

  • Dimethyl malonate

  • Chiral Catalyst (e.g., a cinchona squaramide organocatalyst)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 2-chloro-trans-β-nitrostyrene (1.0 eq) in anhydrous toluene at room temperature, add the chiral catalyst (0.01-0.05 eq).

  • Add dimethyl malonate (1.5-2.0 eq) dropwise over a period of 30 minutes.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired chiral nitroester.

Visualizations

experimental_workflow start Start step1 Asymmetric Michael Addition (2-chloro-trans-β-nitrostyrene + Dimethyl Malonate) start->step1 Chiral Catalyst step2 Reduction of Nitro Group (e.g., Hydrogenation with Raney Ni) step1->step2 step3 Hydrolysis and Decarboxylation step2->step3 step4 Purification (Crystallization) step3->step4 end Final Product: This compound step4->end

Caption: Scalable synthesis workflow for this compound.

troubleshooting_logic issue Low Enantiomeric Excess (ee) cause1 Racemization issue->cause1 cause2 Ineffective Catalyst issue->cause2 cause3 Contamination issue->cause3 solution1 Optimize Temperature and Work-up cause1->solution1 solution2 Verify Catalyst Stereochemistry and Purity cause2->solution2 solution3 Use Fresh Catalyst cause3->solution3

Caption: Troubleshooting logic for low enantiomeric excess.

References

Method development for quantifying (s)-3-Amino-3-(2-chlorophenyl)propanoic acid in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Welcome to the technical support center for the method development and quantification of this compound in biological samples. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying this compound in biological samples?

A1: For quantifying this compound, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the highly recommended method. This technique offers superior sensitivity and selectivity compared to other methods like HPLC-UV or GC-MS, which is crucial for distinguishing the analyte from complex biological matrix components.[1][2] To specifically quantify the (S)-enantiomer, a chiral stationary phase (CSP) column is essential.[3][4]

Q2: Is derivatization of the analyte necessary for analysis?

A2: It depends on the chosen analytical technique.

  • LC-MS/MS: Derivatization is often not required, as mass spectrometry can directly detect the analyte.[] However, in some cases, derivatization can improve chromatographic separation and ionization efficiency.[6]

  • HPLC with UV or Fluorescence Detection: Derivatization is necessary because amino acids like this one lack a strong native chromophore or fluorophore.[7]

  • Gas Chromatography (GC-MS): Derivatization is mandatory to increase the volatility and thermal stability of the amino acid for GC analysis.[8][9]

Q3: What are the key steps for preparing biological samples like plasma or urine?

A3: Sample preparation is a critical step to remove interferences and ensure accurate results.[1][10] A typical workflow involves:

  • Protein Precipitation: This is the most common initial step for plasma or serum samples to remove proteins, which can interfere with the analysis and damage the analytical column.[1][7] Common precipitating agents include trichloroacetic acid (TCA), perchloric acid (PCA), or organic solvents like acetonitrile or methanol.[7][10]

  • Solid-Phase Extraction (SPE): Following protein precipitation, SPE can be used for further cleanup to remove salts and phospholipids, which are known to cause ion suppression in mass spectrometry.[1][10]

  • Hydrolysis: If you need to measure the total amount of the amino acid (both free and protein-bound), an acid hydrolysis step (e.g., with 6 M HCl) is required before analysis.[10][11] For free amino acid analysis, this step is omitted.

Q4: How do I ensure I am only quantifying the (S)-enantiomer?

A4: Enantioselective (chiral) chromatography is required. This is achieved by using a chiral stationary phase (CSP) column designed for amino acid separation.[4] Several types of chiral columns are available, including those based on crown ethers, macrocyclic glycopeptides (like teicoplanin), or zwitterionic selectors.[3][4][12] Method parameters, especially mobile phase composition and column temperature, must be carefully optimized to achieve baseline separation of the (S) and (R) enantiomers.

Troubleshooting Guides

This section addresses specific issues that may arise during method development and sample analysis.

Chromatography Issues Q: Why am I observing poor peak shape (e.g., fronting, tailing, or broad peaks)?

A: Poor peak shape can be caused by several factors:

  • Column Overload or Contamination: Injecting a sample that is too concentrated can lead to peak fronting. Contaminants from the sample matrix accumulating on the column can cause peak tailing or broadening.[13] Solution: Dilute the sample or improve the sample cleanup procedure.[1] Regularly flush the column according to the manufacturer's instructions.

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the final sample extract in the initial mobile phase.

  • Column Degradation: The performance of any HPLC column, especially a chiral column, degrades over time. Solution: Check the column's performance with a standard. If performance is poor, replace the column.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the amino acid and its interaction with the stationary phase. Solution: Ensure the mobile phase is correctly prepared and buffered if necessary.

Mass Spectrometry Issues Q: My analyte signal is low or inconsistent. What could be the cause?

A: Low or variable signal is a common problem in LC-MS/MS, often related to matrix effects or instrument settings.[14][15]

  • Ion Suppression: Co-eluting compounds from the biological matrix can compete with the analyte for ionization in the MS source, reducing its signal.[15][16] Solution: Improve sample cleanup (e.g., use SPE).[1] Adjust the chromatography to separate the analyte from the suppressive matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for this effect.

  • Incorrect MS/MS Parameters: Suboptimal source temperatures, gas flows, or collision energy can lead to poor sensitivity.[14] Solution: Optimize all MS parameters by infusing a standard solution of the analyte.

  • Analyte Degradation: The compound may be unstable in the sample, during preparation, or in the autosampler. Solution: Prepare fresh samples and standards.[14] Keep samples cooled in the autosampler.

Quantification & Reproducibility Issues Q: I'm seeing high variability in my results between injections. How can I improve reproducibility?

A: Poor reproducibility can stem from sample preparation, the LC system, or the MS detector.[15]

  • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. Solution: Use an automated liquid handler if available. Ensure thorough mixing at each step. Critically, use a reliable internal standard added at the very beginning of the sample preparation process.

  • LC System Issues: Fluctuations in pump pressure or inconsistent injection volumes can affect results.[13] Solution: Check the LC system for leaks and ensure the pump is delivering a stable flow rate. Purge the pump and check pump seals if pressure fluctuates.[14]

  • Matrix Effects: As mentioned above, ion suppression or enhancement can lead to poor reproducibility.[15] Solution: An effective sample cleanup protocol and the use of a stable isotope-labeled internal standard are the best ways to mitigate matrix effects.

Experimental Protocols & Data

Recommended Method: Chiral LC-MS/MS

This protocol provides a general framework. Specific parameters must be optimized for your instrument and laboratory conditions.

1. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of cold acetonitrile containing the internal standard (e.g., this compound-d4).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[10]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Biological Sample (100 µL) AddSolvent 2. Add Acetonitrile (400 µL) + Internal Standard Sample->AddSolvent Vortex1 3. Vortex (1 min) AddSolvent->Vortex1 Centrifuge 4. Centrifuge (14,000 x g, 10 min) Vortex1->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer Evaporate 6. Evaporate to Dryness Transfer->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 8. Inject into LC-MS/MS Reconstitute->Inject Separate 9. Chiral LC Separation Inject->Separate Detect 10. MS/MS Detection (MRM) Separate->Detect Quantify 11. Data Processing & Quantification Detect->Quantify

Caption: General workflow for sample preparation and LC-MS/MS analysis.

2. LC-MS/MS Parameters

The following tables summarize typical parameters for the analysis.

Table 1: Example LC-MS/MS Method Parameters

Parameter Setting
LC System UPLC/HPLC System
Column Chiral Stationary Phase (e.g., CHIRALPAK ZWIX(-))[12]
Column Temp. 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (50:50)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transition Precursor Ion (Q1): m/z 200.1 -> Product Ion (Q3): m/z 154.1 (Loss of HCOOH)
Source Temp. 500°C

| Collision Energy | Optimized by infusion (e.g., 15-25 eV) |

Note: The exact m/z values for MRM transitions should be determined by direct infusion of a standard solution of this compound (MW: 199.63 g/mol ).[17]

3. Quantitative Data and Method Performance

The method should be validated according to regulatory guidelines to ensure reliability.

Table 2: Typical Method Validation Performance Targets

Parameter Target Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)[6][18]
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)[6][18]
Recovery Consistent, precise, and reproducible

| Matrix Effect | Internal standard should compensate for variability |

Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing a "Low or No Analyte Signal" issue.

G Start Problem: Low or No Analyte Signal CheckStd Is signal present for a neat standard injection? Start->CheckStd CheckMS Check MS Instrument: - Tuning & Calibration - Source Parameters - MRM Transitions CheckStd->CheckMS No CheckSamplePrep Is the issue sample-specific? CheckStd->CheckSamplePrep Yes CheckLC Check LC System: - Correct Mobile Phase - Flow Rate & Pressure - Column Connection CheckMS->CheckLC Resolved Issue Resolved CheckLC->Resolved ReviewPrep Review Sample Prep: - Extraction Errors - Analyte Degradation - Incorrect Dilutions CheckSamplePrep->ReviewPrep No (Affects all samples) InvestigateMatrix Investigate Matrix Effects: - Improve Cleanup (SPE) - Modify Chromatography - Check Internal Standard CheckSamplePrep->InvestigateMatrix Yes (Affects biological samples only) ReviewPrep->Resolved InvestigateMatrix->Resolved

Caption: Decision tree for troubleshooting low analyte signal.

References

Validation & Comparative

A Comparative Guide to (S)-3-Amino-3-(2-chlorophenyl)propanoic Acid and Other Beta-Amino Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-3-Amino-3-(2-chlorophenyl)propanoic acid and other relevant beta-amino acids, supported by experimental data. This document aims to facilitate informed decisions in the selection and application of these compounds in neuroscience research and drug discovery.

This compound is a chiral beta-amino acid derivative that has garnered interest in medicinal chemistry, particularly for its potential applications in the development of therapeutics for neurological disorders.[1] Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests its potential interaction with GABA receptors, key targets for a variety of central nervous system disorders. This guide compares the available data on this compound with other beta-amino acids that have been evaluated for their activity at GABA receptors, providing a framework for understanding its potential pharmacological profile.

Quantitative Comparison of Beta-Amino Acids at GABA Receptors

The following table summarizes the available quantitative data for this compound and a selection of other beta-amino acids at GABA receptors. It is important to note that direct binding or functional data for this compound is limited in the public domain. The data presented for its positional isomer, 3-amino-3-(4-chlorophenyl)propanoic acid, offers the closest available comparison.

CompoundReceptor SubtypeAssay TypeMeasured ValueReference
3-Amino-3-(4-chlorophenyl)propanoic acid GABABFunctional Antagonism (guinea pig ileum)pA₂ = 3.5[2]
(R,S)-Baclofen GABABRadioligand Binding (IC₅₀)35 nM, 50 nM[3]
GABABRadioligand Binding (Kᵢ)6000 nM[3]
(S)-4-Amino-3-(4-chlorophenyl)butanoic acid GABABRadioligand Binding (IC₅₀)1770 nM[3]
4-Amino-3-phenylbutanoic acid (Phenibut) GABABRadioligand Binding (Kᵢ)177000 nM[3]
(R,S)-5-Amino-3-phenylpentanoic acid GABABFunctional Agonism (EC₅₀)46 µM[4]

Note: A lower IC₅₀ or Kᵢ value indicates higher binding affinity. A higher pA₂ value indicates more potent antagonism. Direct comparison between different assay types should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the interaction of beta-amino acids with GABA receptors.

GABAB Receptor Radioligand Binding Assay

This protocol is adapted from a standard method for determining the binding affinity of a test compound to the GABAB receptor.[5]

Objective: To measure the displacement of a radiolabeled ligand from the GABAB receptor by a test compound, allowing for the determination of the test compound's binding affinity (Kᵢ or IC₅₀).

Materials:

  • Rat brain membranes (cerebral cortex or cerebellum)

  • [³H]-CGP54626A (radioligand)

  • Test compound (e.g., this compound)

  • GABA (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Repeat the centrifugation and resuspension steps twice more. The final pellet is resuspended in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In triplicate, prepare assay tubes containing:

    • Total Binding: Assay buffer, [³H]-CGP54626A (e.g., 1 nM), and vehicle.

    • Non-specific Binding: Assay buffer, [³H]-CGP54626A, and a high concentration of unlabeled GABA (e.g., 100 µM).

    • Test Compound: Assay buffer, [³H]-CGP54626A, and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to each tube to initiate the binding reaction. Incubate at room temperature for 30-60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. The Kᵢ value can be calculated using the Cheng-Prusoff equation.

GABAB Receptor Functional Assay: [³⁵S]GTPγS Binding

This assay measures the functional consequence of GABAB receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[1][6]

Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist at the GABAB receptor.

Materials:

  • Cell membranes expressing recombinant human GABAB receptors.

  • [³⁵S]GTPγS (radiolabel)

  • GTPγS (unlabeled, for non-specific binding)

  • GDP

  • GABA (reference agonist)

  • Test compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated)

Procedure:

  • Membrane and Reagent Preparation: Thaw cell membranes and dilute to the desired concentration in assay buffer. Prepare solutions of [³⁵S]GTPγS, GDP, GABA, and the test compound.

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound (for antagonist testing, pre-incubate with membranes before adding agonist) or vehicle.

    • GABA or other agonist (for antagonist testing).

    • Cell membranes.

    • SPA beads.

    • [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes with gentle shaking.

  • Signal Detection: Centrifuge the plate briefly. Read the plate in a scintillation counter.

  • Data Analysis:

    • Agonist Mode: Determine the EC₅₀ and Eₘₐₓ values for the test compound.

    • Antagonist Mode: Determine the IC₅₀ value of the test compound against a fixed concentration of agonist.

GABAB Receptor Functional Assay: cAMP Measurement

This protocol measures the inhibition of adenylyl cyclase activity following GABAB receptor activation.[7]

Objective: To assess the agonist or antagonist activity of a test compound by measuring its effect on forskolin-stimulated cAMP levels.

Materials:

  • CHO-K1 cells stably expressing human GABAB1a/B2 receptors.

  • Forskolin

  • GABA (reference agonist)

  • Test compound

  • cAMP detection kit (e.g., HTRF or AlphaScreen)

  • Cell culture medium and reagents

Procedure:

  • Cell Culture: Culture the cells in appropriate medium until they reach the desired confluency.

  • Assay Preparation: Seed the cells into a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Agonist Mode: Add the test compound at various concentrations to the cells.

    • Antagonist Mode: Pre-incubate the cells with the test compound before adding a fixed concentration of GABA.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for 15-30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Calculate the EC₅₀ value for the test compound's inhibition of forskolin-stimulated cAMP.

    • Antagonist Mode: Calculate the IC₅₀ value for the test compound's reversal of GABA's inhibitory effect.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes involved.

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist GABAB Agonist (e.g., Baclofen) GABAB_R GABAB Receptor (GABAB1/GABAB2 Heterodimer) Agonist->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) GIRK GIRK Channel (K+ Channel) G_protein->GIRK Activates (βγ subunit) VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC Inhibits (βγ subunit) cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca2+ Influx Inhibition VGCC->Ca_influx NT_release Neurotransmitter Release Inhibition Ca_influx->NT_release

Caption: GABAB Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays Binding & Functional Assays cluster_analysis Data Analysis & Interpretation Compound Test Compound Synthesis & Characterization Binding Radioligand Binding Assay (Determine Ki/IC50) Compound->Binding Functional Functional Assays (cAMP, GTPγS, Electrophysiology) Compound->Functional Receptor Receptor Preparation (Membranes or Whole Cells) Receptor->Binding Receptor->Functional Analysis Data Analysis (EC50, IC50, pA2) Binding->Analysis Functional->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR Conclusion Conclusion on Activity (Agonist, Antagonist, etc.) SAR->Conclusion

Caption: General Experimental Workflow.

Conclusion

The available data suggests that phenyl-substituted beta-amino acids can interact with GABA receptors, with their activity being influenced by the position of the substituent on the phenyl ring. While direct experimental evidence for the activity of this compound at GABA receptors is currently lacking in readily available literature, the data on its 4-chloro isomer indicates potential for weak antagonism at GABAB receptors. In contrast, other beta-amino acids like baclofen and phenibut demonstrate clear agonist properties at the GABAB receptor, albeit with varying potencies.

For researchers interested in the pharmacological profile of this compound, further investigation using the experimental protocols outlined in this guide is warranted. Direct comparison with established GABAB receptor ligands such as baclofen will be crucial in elucidating its specific activity and potential as a modulator of the GABAergic system. The provided protocols and signaling pathway information serve as a foundational resource for designing and interpreting such studies.

References

A Comparative Analysis of (S) and (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-chlorophenyl)propanoic acid is a chiral molecule of interest in pharmaceutical research, particularly within the field of neuropharmacology. As a derivative of β-alanine, its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests potential interactions with GABAergic systems. It is well-established that the stereochemistry of a molecule can significantly influence its biological activity, with enantiomers often exhibiting different pharmacological profiles. This guide provides a comparative overview of the (S) and (R) enantiomers of 3-Amino-3-(2-chlorophenyl)propanoic acid, summarizing the available, albeit limited, experimental data and providing context through related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for the racemic mixture and individual enantiomers is presented below. These properties are crucial for understanding the compound's behavior in biological systems.

Property(S)-Enantiomer(R)-EnantiomerRacemic Mixture
IUPAC Name (3S)-3-amino-3-(2-chlorophenyl)propanoic acid(3R)-3-amino-3-(2-chlorophenyl)propanoic acid(±)-3-amino-3-(2-chlorophenyl)propanoic acid
Molecular Formula C₉H₁₀ClNO₂C₉H₁₀ClNO₂C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol 199.63 g/mol 199.63 g/mol
CAS Number Not available740794-79-068208-20-8

Biological Activity: An Overview

A study on racemic 3-amino-3-(4-chlorophenyl)propanoic acid demonstrated weak antagonist activity at the GABAB receptor, with a pA₂ value of 3.5.[1][2] The GABAB receptor, a G-protein coupled receptor, is a key component of the inhibitory system in the central nervous system.[3][4][5] Its activation typically leads to the inhibition of adenylyl cyclase and modulation of K⁺ and Ca²⁺ channels, resulting in a hyperpolarization of the neuronal membrane and reduced neuronal excitability.

Given that the 4-chloro analog exhibits GABAB receptor activity, it is plausible that the (S) and (R) enantiomers of 3-Amino-3-(2-chlorophenyl)propanoic acid also interact with this receptor. It is common for GABAB receptor ligands to exhibit stereoselectivity. For instance, the prototypical GABAB agonist, baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), demonstrates that the (R)-enantiomer is significantly more potent than the (S)-enantiomer. This highlights the importance of stereochemistry in the interaction with the receptor's binding pocket.

While direct experimental evidence is lacking for the 2-chloro enantiomers, it is hypothesized that they may also display differential activity at the GABAB receptor. Further experimental investigation is required to confirm this and to quantify the specific activities of each enantiomer.

Potential Signaling Pathways

Based on the likely interaction with GABAB receptors, the following signaling pathway can be proposed for the enantiomer that acts as an antagonist.

GABA_B_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (S) or (R) Enantiomer (Antagonist) GABAB_R GABAB Receptor (GABAB1 + GABAB2) Ligand->GABAB_R Binds and blocks G_Protein Gi/o Protein GABAB_R->G_Protein Prevents activation AC Adenylyl Cyclase G_Protein->AC Inhibition blocked K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activation blocked Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition blocked cAMP cAMP ATP ATP ATP->cAMP Conversion proceeds K_ion K+ K_Channel->K_ion No efflux Ca_ion Ca2+ Ca_Channel->Ca_ion Influx proceeds Hyperpolarization Inhibition of Hyperpolarization Reduced_Inhibition Reduced Inhibition of Neurotransmitter Release

Figure 1. Hypothesized signaling pathway for a GABAB receptor antagonist enantiomer.

Experimental Protocols

To elucidate the distinct pharmacological profiles of the (S) and (R) enantiomers of 3-Amino-3-(2-chlorophenyl)propanoic acid, the following experimental approaches are recommended.

Enantioselective Synthesis or Chiral Resolution

The first critical step is to obtain enantiomerically pure samples of the (S) and (R) forms. This can be achieved either through enantioselective synthesis or by resolving the racemic mixture using techniques such as chiral chromatography.

  • Workflow for Chiral Resolution:

Chiral_Resolution_Workflow Racemic Racemic 3-Amino-3- (2-chlorophenyl)propanoic acid Chiral_Column Chiral HPLC Column Racemic->Chiral_Column Separation Separation Chiral_Column->Separation S_Enantiomer (S)-Enantiomer Separation->S_Enantiomer R_Enantiomer (R)-Enantiomer Separation->R_Enantiomer

Figure 2. Workflow for obtaining pure enantiomers via chiral chromatography.

Radioligand Binding Assays

To determine the binding affinity of each enantiomer for the GABAB receptor, competitive radioligand binding assays should be performed.

  • Protocol Outline:

    • Preparation of Membranes: Prepare cell membrane fractions from a cell line expressing human GABAB receptors (e.g., CHO or HEK293 cells).

    • Radioligand: Use a known high-affinity GABAB receptor radioligand, such as [³H]CGP54626.

    • Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the (S) or (R) enantiomer of 3-Amino-3-(2-chlorophenyl)propanoic acid.

    • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC₅₀ value (concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Functional Assays

To assess the functional activity (agonist, antagonist, or allosteric modulator) of each enantiomer at the GABAB receptor, functional assays are necessary.

  • [³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the receptor.

    • Protocol Outline:

      • Incubate receptor-expressing membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test enantiomer.

      • To test for antagonist activity, perform the assay in the presence of a known GABAB agonist (e.g., GABA or baclofen).

      • Capture G-protein-bound [³⁵S]GTPγS on filters and quantify using scintillation counting.

      • Analyze the data to determine EC₅₀ values (for agonists) or the extent of inhibition of agonist-stimulated binding (for antagonists).

  • Electrophysiology: Patch-clamp electrophysiology on cells expressing GABAB receptors or on primary neurons can provide detailed information on the functional effects of the enantiomers on ion channel activity.

Conclusion

While direct comparative data for the (S) and (R) enantiomers of 3-Amino-3-(2-chlorophenyl)propanoic acid are currently limited, the pharmacology of related compounds strongly suggests that they are likely to interact with GABAB receptors in a stereoselective manner. The (R)-enantiomer of the closely related baclofen is the more active isomer, providing a basis for hypothesizing that one enantiomer of 3-Amino-3-(2-chlorophenyl)propanoic acid may also exhibit higher potency.

To definitively characterize and compare these enantiomers, a systematic experimental approach is required, including chiral separation, binding affinity determination, and functional characterization. The experimental outlines provided in this guide offer a framework for such an investigation. Elucidating the distinct pharmacological profiles of these enantiomers will be crucial for any future drug development efforts based on this chemical scaffold.

References

Comparative Efficacy of (s)-3-Amino-3-(2-chlorophenyl)propanoic Acid Derivatives as GABA-B Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of derivatives of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid, with a focus on their activity as modulators of the γ-aminobutyric acid type B (GABA-B) receptor. Due to a lack of publicly available data on a systematic series of this compound derivatives, this guide utilizes data from its close structural analog, 3-amino-3-(4-chlorophenyl)propanoic acid, as a foundational reference. The presented data illustrates a hypothetical structure-activity relationship (SAR) for potential derivatives, providing a framework for future research and development in this area.

Introduction

This compound and its derivatives are structurally related to β-phenyl-γ-aminobutyric acid (phenibut) and baclofen, which are known to act on the central nervous system, primarily through the GABAergic system. The GABA-B receptor, a G-protein coupled receptor, is a key target for therapeutic agents aimed at treating neurological and psychiatric disorders, including anxiety, spasticity, and substance abuse. Understanding the SAR of novel ligands for this receptor is crucial for the development of more potent and selective drugs.

Comparative Biological Activity

While specific comparative data for a series of this compound derivatives are not available, research on the closely related 3-amino-3-(4-chlorophenyl)propanoic acid has shown it to be a weak but specific antagonist of the GABA-B receptor, with a pA2 value of 3.5.[1] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

To illustrate a potential SAR for derivatives of the this compound scaffold, the following table presents hypothetical data for a series of derivatives. This data is intended to serve as a guide for designing future studies.

Compound IDR Group (Modification of Carboxylic Acid)TargetAssay TypePotency (IC₅₀/pA₂)Selectivity vs. GABA-A
S-2Cl-PPA -OH (Parent Acid)GABA-B ReceptorAntagonist AssaypA₂ ≈ 3.5 (extrapolated)>100-fold
S-2Cl-PPA-M1 -OCH₃ (Methyl Ester)GABA-B ReceptorAntagonist AssaypA₂ ≈ 3.8>120-fold
S-2Cl-PPA-M2 -NH₂ (Primary Amide)GABA-B ReceptorAntagonist AssaypA₂ ≈ 4.1>150-fold
S-2Cl-PPA-M3 -NHCH₃ (N-Methyl Amide)GABA-B ReceptorAntagonist AssaypA₂ ≈ 4.3>180-fold
S-2Cl-PPA-M4 -N(CH₃)₂ (N,N-Dimethyl Amide)GABA-B ReceptorAntagonist AssaypA₂ ≈ 4.0>140-fold

Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide future research. The pA₂ for the parent compound is based on the activity of its 4-chloro isomer.

Experimental Protocols

Radioligand Binding Assay for GABA-B Receptor

This assay determines the affinity of a test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat brain membranes (prepared from cortex or cerebellum)

  • [³H]GABA or [³H]CGP54626 (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

  • Unlabeled GABA or a known GABA-B antagonist (for non-specific binding determination)

  • Test compounds

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer to a specific protein concentration.

  • Assay Setup: In test tubes, combine the membrane preparation, the radioligand at a fixed concentration (e.g., 5 nM [³H]GABA), and varying concentrations of the test compound. For determining non-specific binding, a high concentration of unlabeled GABA is used instead of the test compound.

  • Incubation: Incubate the mixture at 4°C for a specified time (e.g., 20 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding. For antagonists, it measures their ability to block agonist-induced G-protein activation.

Materials:

  • Cell membranes expressing GABA-B receptors

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)

  • GDP

  • GABA (agonist)

  • Test compounds (potential antagonists)

Procedure:

  • Pre-incubation: Incubate the cell membranes with the test compound (potential antagonist) and GDP for a short period.

  • Stimulation: Add a fixed concentration of GABA (agonist) to stimulate the receptors.

  • Binding: Add [³⁵S]GTPγS to the mixture. Activated G-proteins will bind to [³⁵S]GTPγS.

  • Incubation: Incubate at 30°C to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Filtration: Separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Antagonists will reduce the amount of [³⁵S]GTPγS binding in the presence of the agonist. The IC₅₀ value for the antagonist can be determined by measuring the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Visualizations

GABA_B_Signaling cluster_membrane Plasma Membrane GABAB_R GABA-B Receptor (Heterodimer) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Ligand (s)-3-Amino-3- (2-chlorophenyl)propanoic acid Derivative Ligand->GABAB_R Binds to ATP ATP PKA PKA cAMP->PKA Activates

Caption: GABA-B Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Material: (s)-3-Amino-3-(2-chlorophenyl) propanoic acid derivatization Chemical Derivatization (e.g., Esterification, Amidation) start->derivatization purification Purification & Characterization (HPLC, NMR, MS) derivatization->purification binding_assay Primary Screen: GABA-B Receptor Binding Assay purification->binding_assay functional_assay Secondary Screen: [³⁵S]GTPγS Functional Assay binding_assay->functional_assay Active Compounds selectivity_assay Selectivity Profiling (vs. GABA-A, etc.) functional_assay->selectivity_assay Potent Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_assay->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: Experimental Workflow for Screening Derivatives.

References

Comparative Analysis of (s)-3-Amino-3-(2-chlorophenyl)propanoic Acid Analogs: A Structure-Activity Relationship Guide for GABA-B Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid and its analogs, focusing on their interaction with the GABA-B receptor. While comprehensive quantitative SAR data for a broad series of analogs of the lead compound is limited in publicly available literature, this document synthesizes the existing data on key structural analogs to elucidate the molecular features crucial for GABA-B receptor affinity and activity.

Introduction

This compound is a structural analog of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Its unique conformation, imparted by the phenyl ring at the β-position, makes it a valuable scaffold for developing selective ligands for GABA receptors, particularly the G-protein coupled GABA-B receptor. Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of novel therapeutics targeting neurological and psychiatric disorders. This guide will explore the impact of substitutions on the phenyl ring and modifications to the amino acid backbone on GABA-B receptor binding and function.

Core Structure and Analogs

The fundamental structure of the compounds discussed consists of a 3-aminopropanoic acid backbone with a phenyl ring attached to the C3 carbon. The lead compound features a chlorine atom at the ortho position of this phenyl ring. The analogs considered in this guide include variations in the position of the chloro substituent and the unsubstituted parent compound.

Comparative Biological Activity

The following table summarizes the available quantitative data for key analogs of 3-amino-3-phenylpropanoic acid at the GABA-B receptor. The data highlights the significant influence of the phenyl ring substitution on the pharmacological profile of these compounds.

Compound NamePhenyl Ring SubstitutionBiological Activity (GABA-B Receptor)Reference Compound(s)
(R)-(-)-β-Phenyl-GABAUnsubstitutedFull Agonist (EC₅₀ = 25 µM in rat hippocampal slices)R,S-(+/-)-Baclofen (EC₅₀ = 2.5 µM)
3-Amino-3-(4-chlorophenyl)propanoic acid4-ChloroWeak Antagonist (pA₂ = 3.5)GABA
This compound (Lead)2-ChloroData not available in cited literature-

Note: The biological activity of the lead compound, this compound, was not explicitly available in the reviewed literature. Its inclusion is based on its structural relevance to the analyzed analogs.

Structure-Activity Relationship Discussion

The limited available data suggests a profound impact of the position of the chloro substituent on the phenyl ring on the activity at the GABA-B receptor.

  • Unsubstituted Phenyl Ring: The parent compound, R-(-)-β-phenyl-GABA, acts as a full agonist at the GABA-B receptor, albeit with lower potency than the well-known agonist baclofen[1]. This indicates that the phenyl group itself is a key pharmacophoric feature for receptor activation.

  • Para-Chloro Substitution: Shifting the chloro group to the para position, as seen in 3-amino-3-(4-chlorophenyl)propanoic acid, dramatically alters the pharmacological profile from an agonist to a weak antagonist[2]. This highlights the sensitivity of the GABA-B receptor binding pocket to the electronic and steric properties of the substituent at this position. The para-chloro substitution is a hallmark of the potent GABA-B agonist, baclofen (β-(4-chlorophenyl)-GABA); however, the subtle difference in the carbon backbone (a 4-aminobutyric acid in baclofen versus a 3-aminopropanoic acid here) results in a switch to antagonistic activity.

  • Ortho-Chloro Substitution (Lead Compound): While quantitative data for the lead compound is not available in the reviewed literature, its structural similarity to known GABA-B receptor ligands suggests it is a promising candidate for further investigation. The "ortho effect" of the chlorine atom could influence the conformation of the molecule, potentially leading to a distinct binding mode and pharmacological profile compared to the para-substituted analog. It is hypothesized that at least three groups are crucial for the interaction with the GABA-B receptor: the phenyl ring, the amino group, and the carboxy group[3].

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these compounds, it is essential to visualize the GABA-B receptor signaling pathway and the typical workflow for assessing ligand binding.

GABA_B_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (Heterodimer) G_protein Gi/o Protein GABAB_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Ca_influx Ca2+ Influx Ca_channel->Ca_influx K_efflux K+ Efflux K_channel->K_efflux Agonist Agonist ((s)-3-Amino-3-(2-chlorophenyl) propanoic acid analog) Agonist->GABAB_R Binds ATP ATP ATP->cAMP Converts to Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Decreases Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to

Caption: GABA-B receptor signaling pathway upon agonist binding.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_binding Binding Assay cluster_analysis Data Analysis Synthesis Synthesis of (s)-3-Amino-3-(2-chlorophenyl) propanoic acid analogs Membrane_prep Membrane Preparation (e.g., from rat brain) Synthesis->Membrane_prep Incubation Incubation with Radioligand (e.g., [3H]-Baclofen) & Test Compound Membrane_prep->Incubation Separation Separation of Bound & Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification IC50_calc Calculation of IC50 / Ki values Quantification->IC50_calc SAR_analysis Structure-Activity Relationship Analysis IC50_calc->SAR_analysis

Caption: General workflow for GABA-B receptor binding assay.

Experimental Protocols

GABA-B Receptor Binding Assay (Adapted from literature)

This protocol outlines a general method for determining the binding affinity of test compounds to the GABA-B receptor using a radioligand displacement assay.

1. Membrane Preparation:

  • Tissue Source: Rat cerebral cortex or other brain regions rich in GABA-B receptors.

  • Homogenization: The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the crude synaptic membrane fraction. This typically involves a low-speed spin to remove nuclei and large debris, followed by a high-speed spin to pellet the membranes.

  • Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous GABA and other interfering substances. The final pellet is resuspended in the assay buffer.

2. Radioligand Binding Assay:

  • Assay Buffer: Typically 50 mM Tris-HCl buffer containing a physiological concentration of Ca²⁺ (e.g., 2.5 mM), which is known to potentiate agonist binding to GABA-B receptors.

  • Incubation Mixture: The assay tubes contain:

    • The prepared membrane suspension.

    • A fixed concentration of a suitable radioligand, such as [³H]-Baclofen or a specific antagonist radioligand.

    • Varying concentrations of the unlabeled test compound (the this compound analog).

    • For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration of a known GABA-B ligand (e.g., unlabeled GABA or baclofen).

  • Incubation Conditions: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

  • Termination and Separation: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed quickly with cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using liquid scintillation counting.

3. Data Analysis:

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

  • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

  • Ki Calculation: The inhibitory constant (Ki), which represents the affinity of the test compound for the receptor, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

4. Functional Assays (e.g., Electrophysiology):

  • To determine whether a compound is an agonist, antagonist, or partial agonist, functional assays are necessary.

  • Preparation: Brain slices (e.g., from the rat hippocampus) are prepared and maintained in an artificial cerebrospinal fluid.

  • Recording: Extracellular field potentials or intracellular recordings from neurons are obtained.

  • Drug Application: The test compound is applied to the slice preparation, and its effect on neuronal activity (e.g., population spike amplitude) is measured.

  • Data Analysis: The concentration-response curve is generated to determine the EC₅₀ (for agonists) or the pA₂ (for antagonists).

Conclusion

The available data, though limited, strongly suggests that the phenyl ring of 3-amino-3-phenylpropanoic acid analogs is a critical determinant of their activity at the GABA-B receptor. The position of substituents on this ring can dramatically switch the pharmacological profile from agonism to antagonism. Further systematic studies on a series of analogs of this compound, with diverse substitutions at the ortho, meta, and para positions of the phenyl ring, are warranted. Such studies, employing the experimental protocols outlined in this guide, would provide a more complete understanding of the SAR and facilitate the design of more potent and selective GABA-B receptor modulators for therapeutic applications.

References

A Comparative Guide to the Pharmacokinetic Profiles of GABA-B Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific pharmacokinetic data for (s)-3-Amino-3-(2-chlorophenyl)propanoic acid is not publicly available. This guide, therefore, provides a comparative analysis of well-characterized GABA-B receptor modulators, namely baclofen and its active enantiomer, arbaclofen (R-baclofen). The structural similarity of these compounds to this compound makes their pharmacokinetic profiles a valuable reference point for researchers in the field.

Introduction

This compound is a chiral molecule structurally related to the GABA-B receptor agonist baclofen. Understanding the pharmacokinetic profile of a drug candidate is crucial for its development and clinical application. This guide offers a comparative overview of the pharmacokinetics of baclofen and arbaclofen, providing a framework for anticipating the potential disposition of novel analogs.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for baclofen and arbaclofen. It is important to note that baclofen is a racemic mixture, while arbaclofen is the pharmacologically active R-enantiomer.

Pharmacokinetic ParameterBaclofen (Racemic)Arbaclofen (R-baclofen)
Bioavailability Well-absorbed (70-85%)[1]Absorption is not limited to the upper small intestine and can also occur in the lower small intestine and colon.[2]
Time to Peak (Tmax) 2 to 3 hours[1]-
Protein Binding ~30%-
Metabolism Approximately 15% is metabolized in the liver, primarily through deamination. The S-enantiomer is metabolized to S-M1.[1]-
Elimination Half-Life 2 to 6 hours[1]-
Excretion Primarily excreted unchanged in the urine (~85%).[1]Over 80% is renally eliminated unchanged.[2]
Volume of Distribution 0.7 L/kg[1]-

Experimental Protocols

The pharmacokinetic data presented in this guide are typically derived from studies following standardized experimental protocols. Below is a generalized methodology for a clinical pharmacokinetic study.

Phase I Clinical Trial: Pharmacokinetic Profiling

  • Study Design: An open-label, single-dose, crossover study in healthy adult volunteers.

  • Administration: Subjects receive a single oral dose of the investigational drug (e.g., baclofen or arbaclofen) under fasting conditions.

  • Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Urine Collection: Urine is collected over a 24-hour period to determine the extent of renal excretion.

  • Bioanalytical Method: Plasma and urine concentrations of the drug and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Visualizing Pharmacokinetic Processes

To aid in the conceptualization of the experimental workflow and the physiological processes involved in drug disposition, the following diagrams are provided.

experimental_workflow cluster_study_setup Study Setup cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis Subject Recruitment Subject Recruitment Informed Consent Informed Consent Subject Recruitment->Informed Consent Screening Screening Informed Consent->Screening Drug Dosing Drug Dosing Screening->Drug Dosing Blood Sampling Blood Sampling Drug Dosing->Blood Sampling Urine Collection Urine Collection Drug Dosing->Urine Collection Bioanalysis (HPLC-MS/MS) Bioanalysis (HPLC-MS/MS) Blood Sampling->Bioanalysis (HPLC-MS/MS) Urine Collection->Bioanalysis (HPLC-MS/MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Bioanalysis (HPLC-MS/MS)->Pharmacokinetic Modeling

Caption: A typical experimental workflow for a clinical pharmacokinetic study.

adme_process Oral\nAdministration Oral Administration Absorption Absorption Oral\nAdministration->Absorption GI Tract Distribution Distribution Absorption->Distribution Bloodstream Metabolism Metabolism Distribution->Metabolism Liver Excretion Excretion Distribution->Excretion Kidneys Metabolism->Excretion

Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) process.

Discussion and Conclusion

The pharmacokinetic profiles of baclofen and arbaclofen are characterized by good oral absorption and primary elimination via the kidneys as an unchanged drug. Baclofen's relatively short half-life necessitates frequent dosing to maintain therapeutic concentrations. The development of arbaclofen and its prodrug, arbaclofen placarbil, aimed to improve upon the pharmacokinetic properties of racemic baclofen, allowing for more sustained exposure.[3][4]

For researchers investigating this compound, the data on baclofen and arbaclofen provide a valuable starting point. Key considerations for future studies on this novel compound would include:

  • Stereoselectivity: Determining if there are significant pharmacokinetic and pharmacodynamic differences between the enantiomers of 3-Amino-3-(2-chlorophenyl)propanoic acid.

  • Blood-Brain Barrier Penetration: Assessing the extent to which the compound crosses the blood-brain barrier, a critical factor for drugs targeting the central nervous system.

  • Metabolic Stability: Identifying the primary metabolic pathways and potential for drug-drug interactions.

References

A Comparative Toxicological Guide to (s)-3-Amino-3-(2-chlorophenyl)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available toxicological data for (s)-3-Amino-3-(2-chlorophenyl)propanoic acid and its structural isomers, alongside its unsubstituted parent compound. The information is intended to assist researchers in making informed decisions regarding the handling, application, and further investigation of these compounds. Due to a lack of quantitative toxicity studies in publicly accessible literature, this comparison relies on qualitative data from safety data sheets and chemical databases.

Introduction

This compound is a synthetic amino acid derivative utilized in pharmaceutical research and development. Its structural analogs, including the meta- and para-chloro substituted isomers and the parent compound 3-Amino-3-phenylpropanoic acid, are also of interest in medicinal chemistry. Understanding the potential toxicity of these compounds is crucial for safe laboratory handling and for predicting potential adverse effects in preclinical studies. This guide summarizes the known hazard classifications and provides standardized protocols for key toxicological assessments.

Comparative Toxicity Data

Compound NameStructureGHS Hazard Statements
This compound H302: Harmful if swallowed[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1]
3-Amino-3-(3-chlorophenyl)propanoic acid H315: Causes skin irritation[2] H319: Causes serious eye irritation[2] H335: May cause respiratory irritation[2]
3-Amino-3-(4-chlorophenyl)propanoic acid H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
(s)-3-Amino-3-phenylpropanoic acid H315: Causes skin irritation[3] H319: Causes serious eye irritation[3] H335: May cause respiratory irritation[3]

Summary of Comparison:

Based on the available GHS classifications, all four compounds are considered to be irritants to the skin, eyes, and respiratory system. The ortho-chloro isomer, this compound, has an additional hazard statement indicating that it may be harmful if swallowed. This suggests a potentially higher acute oral toxicity for the ortho-isomer compared to its meta- and para-counterparts and the unsubstituted parent compound, although this would need to be confirmed by experimental data. The toxicological profiles of the 3-chloro, 4-chloro, and unsubstituted phenylpropanoic acid derivatives appear to be very similar based on the provided hazard statements.

Experimental Protocols

For researchers planning to conduct their own toxicological assessments, the following are detailed methodologies for standard in vitro and in vivo toxicity studies.

In Vitro Cytotoxicity Assay: MTT Method

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.

2. Materials:

  • Selected cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound and vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls and untreated controls.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

In Vivo Acute Oral Toxicity Study: Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance and allows for its classification into one of several toxicity classes.[4][5][6][7][8]

1. Principle: The test substance is administered orally to a group of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step, i.e., no further testing, dosing of more animals at the same dose, or dosing of animals at the next higher or lower dose level.

2. Animals:

  • Healthy, young adult rodents (typically rats, females are often preferred).

  • Animals are acclimatized to laboratory conditions for at least 5 days before the study.

3. Procedure:

  • Dosing: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Stepwise Dosing:

    • Start with a dose of 300 mg/kg with three animals.

    • If mortality occurs, the next dose step is 50 mg/kg.

    • If no mortality occurs, the next dose step is 2000 mg/kg.

    • The procedure continues based on the outcomes at each step as defined in the OECD 423 guideline.

  • Pathology: At the end of the observation period, all animals are subjected to gross necropsy.

4. Data Analysis: The substance is classified into a GHS category based on the number of mortalities observed at specific dose levels. This method provides an LD50 range rather than a precise point estimate.

Visualizations

The following diagrams illustrate a general workflow for in vitro cytotoxicity testing and a simplified representation of signaling pathways that can be affected by toxic compounds.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Test Compound Preparation treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation assay_procedure Cytotoxicity Assay (e.g., MTT) incubation->assay_procedure measurement Absorbance Measurement assay_procedure->measurement viability_calc Calculate % Cell Viability measurement->viability_calc ic50_det Determine IC50 Value viability_calc->ic50_det

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

signaling_pathways cluster_cellular_stress Cellular Stress cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome compound Toxic Compound ros Reactive Oxygen Species (ROS) compound->ros dna_damage DNA Damage compound->dna_damage mito_dysfunction Mitochondrial Dysfunction compound->mito_dysfunction mapk MAPK Pathway ros->mapk p53 p53 Activation dna_damage->p53 caspases Caspase Activation mito_dysfunction->caspases necrosis Necrosis mito_dysfunction->necrosis apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest mapk->apoptosis caspases->apoptosis

Caption: Simplified signaling pathways involved in chemical-induced cytotoxicity.

References

Comparative Analysis of (s)-3-Amino-3-(2-chlorophenyl)propanoic Acid Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Assay Performance with Supporting Experimental Data

This guide provides a comparative overview of the cross-reactivity of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid, a close structural analog of the GABA-B receptor agonist baclofen, in different biological assays. Understanding the specificity of this compound is critical for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the GABAergic system.

Executive Summary

This compound is anticipated to exhibit significant cross-reactivity in assays targeting the GABA-B receptor due to its structural similarity to baclofen. In contrast, its cross-reactivity in immunoassays is less predictable and is highly dependent on the specific antibodies utilized in the assay. This guide will delve into the available data and provide detailed experimental protocols for relevant assays to aid researchers in their study design and data interpretation.

Understanding Cross-Reactivity

Cross-reactivity refers to the ability of an analytical method to detect or bind to substances other than the primary analyte of interest. In the context of drug development and research, structurally similar compounds, such as analogs and metabolites, can often interfere with an assay, leading to inaccurate quantification or false-positive results. The following diagram illustrates the concept of cross-reactivity in two common assay types: receptor binding assays and immunoassays.

cluster_0 Assay Systems cluster_1 Test Compounds Receptor Binding Assay Receptor Binding Assay Immunoassay (ELISA) Immunoassay (ELISA) Target Analyte (e.g., Baclofen) Target Analyte (e.g., Baclofen) Target Analyte (e.g., Baclofen)->Receptor Binding Assay Binds Target Analyte (e.g., Baclofen)->Immunoassay (ELISA) Binds Cross-Reactant (this compound) Cross-Reactant (this compound) Cross-Reactant (this compound)->Receptor Binding Assay May Bind (Cross-Reactivity) Cross-Reactant (this compound)->Immunoassay (ELISA) May Bind (Cross-Reactivity) Unrelated Compound Unrelated Compound Unrelated Compound->Receptor Binding Assay No Binding Unrelated Compound->Immunoassay (ELISA) No Binding

Figure 1: Conceptual diagram of cross-reactivity in different assay systems.

Quantitative Data Summary

Assay TypeTargetKnown Cross-Reactants/AnalogsQuantitative Data (pA2)Expected Cross-Reactivity of this compound
Receptor Binding Assay GABA-B Receptor3-Amino-3-(4-chlorophenyl)propanoic acid3.5[1][2]High
Immunoassay (ELISA) BaclofenVarious baclofen metabolites and analogsData not availableDependent on antibody specificity

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A lower pA2 value indicates weaker antagonism.

Experimental Protocols

GABA-B Receptor Competitive Binding Assay

This protocol describes a standard competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the GABA-B receptor.

start Start: Prepare Reagents prep_membranes Prepare Brain Membranes (Source of GABA-B Receptors) start->prep_membranes prep_radioligand Prepare Radioligand Solution (e.g., [3H]GABA or [3H]Baclofen) start->prep_radioligand prep_competitor Prepare Serial Dilutions of This compound start->prep_competitor assay_setup Set up Assay Tubes: - Membranes - Radioligand - Buffer - Competitor/Vehicle prep_membranes->assay_setup prep_radioligand->assay_setup prep_competitor->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapidly Filter to Separate Bound and Free Radioligand incubation->filtration wash Wash Filters to Remove Non-specific Binding filtration->wash scintillation Measure Radioactivity (Scintillation Counting) wash->scintillation analysis Data Analysis: - Calculate IC50 - Determine Ki scintillation->analysis end End analysis->end

Figure 2: Workflow for a GABA-B receptor competitive binding assay.

Methodology:

  • Membrane Preparation: Homogenize rat or mouse brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous GABA. Resuspend the final pellet in the assay buffer.

  • Assay Incubation: In a 96-well plate or microcentrifuge tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]GABA or [³H]baclofen), and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known GABA-B agonist like baclofen).

  • Filtration: After incubation to allow binding to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: Place the filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

GABA-B Receptor Signaling Pathway

This compound, as an analog of baclofen, is expected to interact with the GABA-B receptor, which is a G-protein coupled receptor (GPCR). Activation of the GABA-B receptor initiates a signaling cascade that ultimately leads to the inhibition of neuronal activity.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular GABA GABA or Agonist (this compound) GABAB_R GABA-B Receptor GABA->GABAB_R Binds G_protein Gαi/o and Gβγ Subunits GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) K_channel GIRK K+ Channel G_protein->K_channel Activates (Gβγ) Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits (Gβγ) cAMP cAMP AC->cAMP Decreases production Efflux K+ Efflux (Hyperpolarization) K_channel->Efflux Influx Reduced Ca2+ Influx (Inhibition of Neurotransmitter Release) Ca_channel->Influx

Figure 3: Simplified GABA-B receptor signaling pathway.

Conclusion

For researchers investigating this compound, it is crucial to consider its high potential for cross-reactivity in GABA-B receptor binding assays. The provided experimental protocol for competitive binding assays offers a robust method for quantifying this interaction. In contrast, when using immunoassays for the detection of baclofen, the potential for cross-reactivity with this analog should be carefully evaluated for the specific assay being used, as no universal data is currently available. It is recommended to perform validation experiments to determine the degree of cross-reactivity if precise quantification of baclofen in the presence of this compound is required.

References

A Comparative Guide to Validated Analytical Methods for (s)-3-Amino-3-(2-chlorophenyl)propanoic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chiral molecules like (s)-3-Amino-3-(2-chlorophenyl)propanoic acid is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of validated analytical methods applicable to this compound and its structural analogs, with a focus on High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). The information presented is based on published experimental data for similar molecules, offering a robust starting point for method development and validation for the target analyte.

Comparison of Analytical Methods

The primary challenge in the analysis of this compound lies in its chiral nature. Enantiomers often exhibit different pharmacological and toxicological profiles, necessitating analytical methods capable of separating and quantifying the individual stereoisomers. The most common approaches involve chiral chromatography, either by direct or indirect methods.

Direct methods utilize a chiral stationary phase (CSP) or a chiral additive in the mobile phase to achieve separation. Indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Below is a comparison of different analytical techniques and stationary phases used for the analysis of compounds structurally similar to this compound, such as baclofen (4-amino-3-(4-chlorophenyl)butyric acid) and other β-amino acids.

Table 1: Comparison of Validated HPLC Methods for Chiral Separation of Related β-Amino Acids

ParameterMethod 1: Chiral HPLC (Direct)Method 2: Chiral HPLC (Direct)Method 3: RP-HPLC (Indirect)
Analyte Baclofen (in human plasma)β-amino-β-(4-bromophenyl) propionic acidGeneral β-amino acids
Stationary Phase Crownpak CR(+) (150 x 4.0 mm, 5 µm)(R, R) Whelk-O1 (Pirkle-type)Standard C18 reversed-phase
Mobile Phase 0.4% Formic Acid in Water and Acetonitrilen-hexane, ethanol, TFA, isopropyl amine (95:5:0.1:0.025 v/v/v/v)Gradient of 0.1% TFA in water and acetonitrile
Detection MS/MS (APCI)UV at 225 nmUV at 340 nm (after derivatization)
Linearity Range 1 - 1500 ng/mLNot explicitly statedDependent on derivatizing agent
Accuracy (% Recovery) ~90%[1]92 - 100%Not explicitly stated
Precision (%RSD) < 15%Not explicitly statedNot explicitly stated
LOD 1 ng/mLNot explicitly statedDependent on derivatizing agent
LOQ 1 ng/mL[1]Not explicitly statedDependent on derivatizing agent
Key Advantage High selectivity and sensitivity with MS detection.Good resolution for a specific β-amino acid.High sensitivity with fluorescent derivatizing agents.
Key Disadvantage Requires expensive MS detector.Method developed for a specific compound.Derivatization adds complexity and potential for error.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols based on the compared methods.

Method 1: Chiral HPLC-MS/MS for Baclofen (Adaptable for the target compound)

This method is suitable for the enantioselective analysis of baclofen in a biological matrix and can be adapted for this compound.

  • Chromatographic Conditions:

    • Column: Crownpak CR(+) (150 mm × 4.0 mm, 5µm) maintained at 48 °C.[1]

    • Mobile Phase: A gradient of 0.4% formic acid in water and 0.4% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI).

    • Detection: Multiple Reaction Monitoring (MRM).

  • Sample Preparation (from plasma):

    • Spike plasma sample with an internal standard (e.g., deuterated analog).

    • Perform liquid-liquid extraction with an appropriate organic solvent under alkaline conditions.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Validation Parameters:

    • The method was validated for linearity, accuracy, precision, and sensitivity. The linear range for baclofen enantiomers was established from 1 to 1500 ng/mL.[1]

Method 2: Chiral HPLC with a Pirkle-Type Column

This method demonstrates the use of a donor-acceptor type CSP for the separation of β-amino-β-(4-bromophenyl) propionic acid enantiomers.

  • Chromatographic Conditions:

    • Column: (R, R) Whelk-O1.

    • Mobile Phase: A mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropyl amine (95:05:0.1:0.025 v/v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

  • Sample Preparation:

    • Dissolve the sample in the diluent (Ethanol:TFA 100:1) to a concentration of 1.0 mg/mL.

  • Validation Parameters:

    • The method was validated for robustness by introducing small deliberate changes to the operating parameters. The recovery of the (S)-enantiomer was found to be between 92% and 100%.[2]

Method 3: Indirect RP-HPLC with Chiral Derivatization

This approach involves the use of a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to form diastereomers.

  • Derivatization Procedure:

    • Dissolve the amino acid sample in a sodium bicarbonate solution.

    • Add a solution of the chiral derivatizing agent in acetone.

    • Incubate the mixture to allow the reaction to complete.

    • Neutralize the reaction and prepare for HPLC analysis.

  • Chromatographic Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.[3]

Visualizing Workflows and Decision Making

To aid in the selection and implementation of an appropriate analytical method, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a decision-making process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Derivatization Derivatization (Indirect Method) Sample->Derivatization If applicable Dilution Dilution to Working Concentration Sample->Dilution Derivatization->Dilution Injection Injection into HPLC/CE Dilution->Injection Separation Chromatographic Separation (Chiral or Achiral Column) Injection->Separation Detection Detection (UV, MS, etc.) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report (% Enantiomeric Purity) Integration->Report decision_making node_rect node_rect Start Start: Select Analytical Method Derivatization Is derivatization acceptable? Start->Derivatization CSP Chiral Stationary Phase (CSP) Available? Derivatization->CSP No Sensitivity High sensitivity required? Derivatization->Sensitivity Yes Direct_CSP Use Direct Method: Chiral HPLC with CSP CSP->Direct_CSP Yes Chiral_Additive Use Direct Method: Chiral Mobile Phase Additive CSP->Chiral_Additive No Sensitivity->Direct_CSP No Indirect Use Indirect Method: Derivatization + RP-HPLC Sensitivity->Indirect Yes CE Consider Capillary Electrophoresis (CE) Chiral_Additive->CE Consider Alternatives

References

In Silico Modeling of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential interactions of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid, a compound structurally related to phenibut. Due to the limited publicly available data on this specific molecule, this guide draws comparisons with well-researched alternatives that act on similar putative biological targets: the GABA-B receptor and the α2δ subunit of voltage-dependent calcium channels (VDCCs). The information presented herein is intended to support in silico modeling efforts and guide future experimental design.

Introduction

This compound is a derivative of phenibut, a known modulator of the central nervous system. Phenibut acts as a GABA-B receptor agonist and also binds to the α2δ subunit of VDCCs. Given the structural similarity, it is hypothesized that this compound may exhibit a similar pharmacological profile. This guide compares its potential interactions with those of established ligands for these targets, including baclofen, a selective GABA-B agonist, and the gabapentinoids, gabapentin and pregabalin, which target the α2δ subunit.

Comparative Analysis of Ligand-Target Interactions

The following tables summarize the binding affinities of key comparator compounds to their respective targets. This data is crucial for benchmarking in silico predictions for this compound.

Table 1: Comparative Binding Affinities for GABA-B Receptor

CompoundEnantiomerTargetBinding Affinity (Ki)Reference
PhenibutRacemicGABA-B Receptor177 µM[1]
Phenibut(R)-phenibutGABA-B Receptor92 µM[1]
BaclofenRacemicGABA-B Receptor6 µM[1]

Table 2: Comparative Binding Affinities for α2δ Subunit of VDCCs

CompoundTarget SubunitBinding Affinity (Kd/Ki)Reference
Gabapentinα2δ-159 nM (Kd)[2]
Gabapentinα2δ-2153 nM (Kd)[2]
Pregabalinα2δ-16.0 nM (Kd)[3]
Pregabalinα2δ-27.2 nM (Kd)[3]
(R)-phenibutα2δ subunit23 µM (Ki)[4]
(S)-phenibutα2δ subunit39 µM (Ki)[4]
Baclofenα2δ subunit156 µM (Ki)[4]

Signaling Pathways and In Silico Modeling Workflow

To visualize the potential mechanism of action and a proposed computational workflow, the following diagrams are provided.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand (s)-3-Amino-3- (2-chlorophenyl)propanoic acid (Hypothesized Agonist) GABAB_Receptor GABA-B Receptor (GABAB1/GABAB2 Heterodimer) Ligand->GABAB_Receptor Binds to GABAB1 subunit G_Protein Gi/o Protein GABAB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel (K+ Efflux) G_Protein->K_Channel Activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases production of Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Neurotransmitter_Release Neurotransmitter_Release Ca_Channel->Neurotransmitter_Release Reduces

Figure 1. Hypothesized GABA-B Receptor Signaling Pathway.

In_Silico_Workflow Start Start: Define Research Question Ligand_Prep 1. Ligand Preparation - 2D to 3D conversion - Energy minimization - Tautomer/protomer generation Start->Ligand_Prep Target_Prep 2. Target Preparation - Obtain PDB structure of GABA-B receptor - Pre-processing (remove water, add hydrogens) - Define binding site Start->Target_Prep Docking 3. Molecular Docking - Predict binding pose and affinity - Use software like AutoDock or Glide Ligand_Prep->Docking Target_Prep->Docking MD_Simulation 4. Molecular Dynamics Simulation - Simulate ligand-receptor complex over time - Assess stability and interactions - Use software like GROMACS or AMBER Docking->MD_Simulation Binding_Energy 5. Binding Free Energy Calculation - MM/PBSA or MM/GBSA - Quantify binding affinity MD_Simulation->Binding_Energy Analysis 6. Analysis and Interpretation - Visualize interactions - Compare with known ligands Binding_Energy->Analysis End End: Hypothesis Generation Analysis->End

Figure 2. Proposed In Silico Modeling Workflow.

Experimental Protocols

The following are generalized protocols for assessing the binding of a novel compound to the GABA-B receptor and the α2δ subunit of VDCCs. These are based on standard methodologies in the field and should be adapted and optimized for specific experimental conditions.

1. GABA-B Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.

  • Materials:

    • Rat brain cortex membranes (source of GABA-B receptors)

    • [³H]-CGP54626 (radioligand)

    • Unlabeled GABA or baclofen (for non-specific binding determination)

    • Test compound: this compound

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂)

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare a dilution series of the test compound.

    • In a 96-well plate, combine the brain membranes, [³H]-CGP54626 at a fixed concentration (near its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA or baclofen.

    • Incubate the plate at a specified temperature (e.g., 4°C) for a set duration to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. α2δ Subunit Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki or Kd) of this compound for the α2δ subunit of VDCCs.

  • Materials:

    • Cell membranes from a cell line overexpressing the α2δ-1 or α2δ-2 subunit.

    • [³H]-Gabapentin or [³H]-Pregabalin (radioligand)

    • Unlabeled gabapentin or pregabalin (for non-specific binding)

    • Test compound: this compound

    • Binding buffer (e.g., HEPES-based buffer)

    • Scintillation cocktail and counter

  • Procedure:

    • Follow a similar procedure as the GABA-B receptor binding assay, substituting the appropriate radioligand, unlabeled competitor, and membrane preparation.

    • Incubation conditions (time and temperature) may need to be optimized for this specific interaction.

    • Data analysis to determine IC50 and Ki values is performed as described above.

Conclusion

While direct experimental data for this compound is currently unavailable, its structural analogy to phenibut provides a strong rationale for investigating its potential interactions with the GABA-B receptor and the α2δ subunit of VDCCs. The comparative data and proposed in silico workflow in this guide offer a foundational framework for researchers to computationally predict its binding characteristics and to design targeted experiments for its pharmacological characterization. Such studies will be instrumental in elucidating the potential therapeutic applications of this novel compound.

References

The Reproducibility of Experiments Using (s)-3-Amino-3-(2-chlorophenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of synthetic methodologies and analytical validation for (s)-3-Amino-3-(2-chlorophenyl)propanoic acid, a chiral building block with applications in pharmaceutical research. Due to a lack of specific studies on the experimental reproducibility of this particular compound, this guide draws upon established methods for similar β-amino acids to provide a framework for assessing and ensuring reliable outcomes.

Synthesis of β-Amino Acids: A Comparative Overview

Below is a generalized workflow for the synthesis of a racemic β-amino acid, which can be adapted and optimized for specific isomers.

Synthesis_Workflow start Start Materials: - Substituted Benzaldehyde - Malonic Acid - Ammonium Acetate reaction One-Pot Reaction (e.g., Ethanol, Reflux) start->reaction workup Work-up: - Filtration - Washing - Drying reaction->workup racemic_product Racemic β-Amino Acid workup->racemic_product separation Chiral Separation (e.g., HPLC, SFC) racemic_product->separation s_enantiomer (s)-Enantiomer separation->s_enantiomer r_enantiomer (r)-Enantiomer separation->r_enantiomer

Caption: Generalized workflow for the synthesis of racemic β-amino acids.

To achieve the desired (s)-enantiomer, a crucial step of chiral separation is necessary. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for this purpose, often employing chiral stationary phases (CSPs). The choice of CSP and chromatographic conditions is critical for achieving baseline separation of the enantiomers.

Analytical Validation: Ensuring Reproducible Data

The validation of analytical methods is essential for ensuring the quality and reproducibility of experimental data. For a chiral compound like this compound, key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Key Parameters for Analytical Method Validation

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for the analyte of interest should be free of interference from other components.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of test results to the true value.Recovery of 98-102%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative Standard Deviation (RSD) ≤ 2%
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature.

Experimental Protocols

While a specific, validated protocol for the synthesis and analysis of this compound with documented reproducibility is not available, a general procedure for the synthesis of a related racemic compound is presented below. Researchers should note that this protocol requires significant optimization and the addition of a chiral separation step to isolate the desired (s)-enantiomer.

Protocol 1: Synthesis of Racemic 3-Amino-3-(4-chlorophenyl)propanoic Acid

Materials:

  • 4-Chlorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

Procedure:

  • A suspension of 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol is prepared.

  • The mixture is heated under reflux for a specified period.

  • The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under reduced pressure to yield the racemic product.

Note: This is a generalized procedure and requires optimization of reaction time, temperature, and stoichiometry for reproducible yields and purity. A subsequent chiral separation method would need to be developed and validated to isolate this compound.

Alternative Chiral Building Blocks

In drug discovery and peptide synthesis, a variety of chiral amino acid building blocks are utilized. The choice of a specific building block depends on the desired structural and functional properties of the final molecule. Several alternatives to this compound exist, each with its own synthetic accessibility and potential impact on the biological activity of the target compound.

Table 2: Comparison of Chiral β-Amino Acid Building Blocks

Building BlockKey FeaturesSynthetic AccessibilityPotential Applications
(s)-3-Amino-3-phenylpropanoic acid Unsubstituted phenyl ring.Commercially available, multiple synthetic routes reported.Core structure in various bioactive molecules.
(s)-3-Amino-3-(4-fluorophenyl)propanoic acid Fluorine substitution can alter electronic properties and metabolic stability.Synthesis is reported, may require specialized reagents.Used in the development of enzyme inhibitors and receptor ligands.
(s)-3-Amino-4-methylpentanoic acid Aliphatic side chain.Commercially available.Incorporation into peptides to modify hydrophobicity and conformation.

Signaling Pathways and Logical Relationships

The utility of chiral building blocks like this compound often lies in their ability to modulate biological signaling pathways by serving as mimics of natural amino acids or by introducing specific structural constraints into peptides and small molecules.

Signaling_Pathway cluster_0 Drug Development Pipeline Chiral Building Block Chiral Building Block Peptide/Small Molecule Synthesis Peptide/Small Molecule Synthesis Chiral Building Block->Peptide/Small Molecule Synthesis Biological Screening Biological Screening Peptide/Small Molecule Synthesis->Biological Screening Lead Optimization Lead Optimization Biological Screening->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Inter-laboratory Comparison Guide for the Analysis of (S)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a comparative overview of analytical methodologies for the determination of (S)-3-Amino-3-(2-chlorophenyl)propanoic acid, a critical chiral molecule in pharmaceutical development. Due to the distinct pharmacological profiles often exhibited by enantiomers, robust and reproducible analytical methods for their separation and quantification are essential.[1][2] This document outlines a framework for an inter-laboratory comparison, presenting hypothetical yet realistic data to illustrate the performance of common analytical techniques.

Introduction to Inter-laboratory Comparisons

An inter-laboratory comparison, often termed a round-robin or proficiency test, is a cornerstone of analytical method validation. Its primary goal is to assess the consistency and reliability of results from different laboratories analyzing identical samples.[1] This process is vital for standardizing analytical procedures, benchmarking laboratory performance, and ensuring the data's integrity for regulatory submissions.[1] While a formal round-robin study for this compound is not publicly available, this guide simulates such a study to compare prevalent analytical techniques.

Hypothetical Study Design

For this simulated study, a homogenous batch of a standard reference material of this compound with a certified purity and enantiomeric excess (% ee) was distributed to five independent laboratories. Each laboratory was tasked with determining the enantiomeric excess using their in-house validated methods. The primary analytical techniques compared are:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS) with chiral derivatization

Data Presentation: Quantitative Analysis of Enantiomeric Excess (% ee)

The following tables summarize the hypothetical results reported by the participating laboratories. The certified value for the reference material is 99.50% ee .

Table 1: Reported Enantiomeric Excess (% ee) by Laboratory and Method

LaboratoryChiral HPLC (% ee)GC-MS (% ee)
Lab 199.5299.48
Lab 299.4899.55
Lab 399.5599.51
Lab 499.4599.42
Lab 599.5899.60

Table 2: Statistical Summary of Inter-laboratory Results

ParameterChiral HPLCGC-MS
Mean (% ee)99.51699.512
Standard Deviation0.0510.066
Relative Standard Deviation (%)0.0510.066
Bias from Certified Value (%)+0.016+0.012

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for the analysis of chiral amino acids and related compounds.[3][4][5][6]

4.1. Chiral High-Performance Liquid Chromatography (HPLC)

This method achieves direct separation of the enantiomers without derivatization using a chiral stationary phase (CSP).[6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm.[5]

  • Mobile Phase: A mixture of methanol, water, and a small percentage of an acid modifier like formic or acetic acid, to achieve optimal separation. A typical mobile phase could be Water:Methanol:Formic Acid (50:50:0.1, v/v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm filter before injection.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

This indirect method involves derivatizing the amino acid to form diastereomers that can be separated on a standard achiral GC column.

  • Instrumentation: A GC system coupled with a mass spectrometer.[3][7][8]

  • Derivatization: The amino acid is first esterified (e.g., with isopropanol/HCl) and then acylated with a chiral derivatizing agent such as N-trifluoroacetyl-L-prolyl chloride (TFAP-Cl). This forms diastereomeric derivatives that are volatile and can be separated by GC.

  • Column: A standard non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection: 1 µL, splitless mode.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: The sample is accurately weighed and subjected to a two-step derivatization process.[7][8] The resulting diastereomers are then extracted into an organic solvent (e.g., dichloromethane) and concentrated before injection into the GC-MS.

Mandatory Visualization

Diagrams of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical procedures described.

cluster_0 Chiral HPLC Workflow A Sample Weighing & Dissolution B Filtration (0.45 µm) A->B C Injection into HPLC B->C D Separation on Chiral Column C->D E UV Detection D->E F Data Analysis (% ee) E->F

Caption: Workflow for Chiral HPLC Analysis.

cluster_1 GC-MS with Derivatization Workflow G Sample Weighing H Two-Step Derivatization G->H I Liquid-Liquid Extraction H->I J Concentration I->J K Injection into GC-MS J->K L Separation on Achiral Column K->L M Mass Spectrometry Detection L->M N Data Analysis (% ee) M->N

Caption: Workflow for GC-MS Analysis with Derivatization.

cluster_2 Inter-laboratory Study Logic P Preparation of Homogenous Reference Material Q Distribution to Participating Laboratories P->Q R Analysis by In-House Methods (HPLC, GC-MS) Q->R S Data Submission to Coordinating Body R->S T Statistical Analysis (Mean, SD, Bias) S->T U Performance Evaluation & Reporting T->U

Caption: Logical Flow of the Inter-laboratory Comparison.

References

Safety Operating Guide

Proper Disposal of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, handling substances like (s)-3-Amino-3-(2-chlorophenyl)propanoic acid requires strict adherence to established safety protocols. This guide provides essential, immediate, and logistical information for the proper disposal of this compound.

This compound is a chemical compound often used in research and development. According to safety data sheets (SDS), this substance is classified as hazardous, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, its disposal must be managed as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is worn.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

In case of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the contaminated material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be handled through an approved hazardous waste program.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]

1. Waste Collection and Segregation:

  • Solid Waste: Collect surplus or unwanted this compound in its original container or a clearly labeled, compatible container.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled hazardous waste bag or container.[6]

  • Segregation: As a chlorinated organic compound, this waste should be segregated from other waste streams, particularly from strong oxidizing agents, to prevent potentially hazardous reactions.[7]

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[7][8]

  • Storage: Keep waste containers tightly closed and store them in a designated satellite accumulation area.[7][9] This area should be secure and away from general laboratory traffic.

3. Disposal of Empty Containers:

  • A container that held this compound is considered "empty" only after all contents have been removed.

  • The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Crucially, the first rinseate, and often all three, must be collected and disposed of as hazardous waste. [8][10]

  • After triple-rinsing and air-drying, the original labels on the container must be defaced or removed before the container can be discarded as non-hazardous waste or recycled, in accordance with institutional policies.[8]

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste.[11]

  • Do not transport hazardous waste outside of the laboratory yourself.[9][10]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound is_surplus Surplus/Unwanted Chemical? start->is_surplus is_empty_container Empty Container? is_surplus->is_empty_container No collect_solid Collect as Solid Hazardous Waste is_surplus->collect_solid Yes triple_rinse Triple-Rinse Container with Suitable Solvent is_empty_container->triple_rinse Yes contact_ehs Contact EHS/Licensed Contractor for Pickup and Disposal collect_solid->contact_ehs collect_rinsate Collect All Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label and Dispose of Container collect_rinsate->deface_label deface_label->contact_ehs

Caption: Disposal workflow for the subject chemical.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Personal protective equipment for handling (s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling (s)-3-Amino-3-(2-chlorophenyl)propanoic acid (CAS No. 68208-20-8), including personal protective equipment (PPE), operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationSpecifications
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves and protective clothing.Wear appropriate gloves to prevent skin exposure.
Respiratory Protection Use only outdoors or in a well-ventilated area.Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to maintain a safe laboratory environment.

Engineering Controls
  • Ventilation: Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling powders to minimize dust inhalation.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Procedural Guidance for Handling
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.

  • Dispensing: Avoid creating dust when handling the solid form. Use a spatula or other appropriate tool to transfer the material.

  • During Use: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.

  • Cleaning: Wash hands and any exposed skin thoroughly after handling.[1]

Storage
  • Store in a tightly closed container.[1]

  • Keep in a dry, cool, and well-ventilated place.[1]

  • Store locked up.[1]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Remove person to fresh air and keep comfortable for breathing.[1]
Skin Contact Wash with plenty of water.[1] If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Ingestion If you feel unwell, get medical help.[1]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: The waste generator is responsible for determining if the discarded chemical is classified as hazardous waste.

  • Disposal Method: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal.[1] Do not dispose of down the drain.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation - Review SDS - Don PPE handling Handling - Use in well-ventilated area - Avoid dust generation - Avoid contact prep->handling storage Storage - Tightly closed container - Cool, dry, well-ventilated area - Store locked up handling->storage Store unused material spill Spill or Exposure handling->spill disposal Disposal - Characterize waste - Dispose per regulations handling->disposal Dispose of waste storage->handling Retrieve for use emergency Emergency Procedures - Follow First Aid - Seek medical attention spill->emergency emergency->handling After decontamination end End of Process disposal->end

Caption: Logical workflow for safe chemical handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.